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  • Product: 2-(Butyrylamino)-4-chlorobenzoic acid
  • CAS: 777877-45-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-(Butyrylamino)-4-chlorobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(Butyrylamino)-4-chlorobenzoic Acid Abstract This technical guide provides a comprehensive examination of the physicochemical properties of 2-(Butyrylami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Butyrylamino)-4-chlorobenzoic Acid

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-(Butyrylamino)-4-chlorobenzoic acid (CAS No. 777877-45-9). As a substituted N-acyl anthranilic acid derivative, this molecule possesses functional groups that are pivotal in determining its behavior in both chemical and biological systems. Understanding these properties is fundamental for its potential applications in medicinal chemistry, materials science, and synthetic organic chemistry. This document synthesizes theoretical principles with actionable experimental protocols for properties such as solubility, acidity (pKa), and spectral characteristics. The causality behind analytical method selection is detailed, ensuring that the described protocols are robust and self-validating. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate practical application in a research and development setting.

Chemical Identity and Molecular Structure

A thorough characterization begins with an unambiguous identification of the molecule's structure and its fundamental descriptors. 2-(Butyrylamino)-4-chlorobenzoic acid belongs to the class of aromatic carboxylic acids, incorporating an amide linkage and a halogen substituent, which collectively define its chemical personality.

  • IUPAC Name: 2-(Butanoylamino)-4-chlorobenzoic acid

  • CAS Number: 777877-45-9

  • Molecular Formula: C₁₁H₁₂ClNO₃[1]

  • Molecular Weight: 241.67 g/mol [1]

The molecule's architecture features a central chlorobenzene ring substituted with a carboxylic acid and a butyrylamino group at positions 1, 2, and 4, respectively. This arrangement creates specific electronic and steric environments that influence its reactivity and intermolecular interactions.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): The primary acidic center of the molecule, crucial for determining its pKa and solubility in aqueous media of varying pH.

  • Amide Group (-NH-C=O): This group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), significantly influencing crystal packing and receptor binding.

  • Aromatic Ring: Provides a rigid scaffold and contributes to the molecule's lipophilicity.

  • Chloro Substituent (-Cl): As an electron-withdrawing group, it modulates the acidity of the carboxylic acid and the overall electronic distribution of the aromatic system.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct consequence of its molecular structure. For 2-(Butyrylamino)-4-chlorobenzoic acid, a combination of experimental data from closely related analogs and established theoretical principles allows for a robust characterization. Aromatic carboxylic acids are typically crystalline solids with relatively high melting points.[2]

PropertyValue / DescriptionSource / Justification
Physical State Expected to be a crystalline solid at room temperature.Based on the properties of analogous aromatic carboxylic acids like 2-Amino-4-chlorobenzoic acid and 4-Chlorobenzoic acid.[2][3][4]
Melting Point Estimated: >200 °CThe precursor, 2-Amino-4-chlorobenzoic acid, has a melting point of 231-233 °C.[4] Acylation may alter this, but it is expected to remain high.
Boiling Point Estimated: >250 °CThe precursor has an estimated boiling point of 250°C.[4] Carboxylic acids generally exhibit high boiling points due to hydrogen bonding.[5]
pKa Estimated: 3.5 - 4.5The pKa of 4-chlorobenzoic acid is ~3.98.[3][6] The ortho-amino group in the precursor raises the pKa to ~4.71.[4] The butyrylamino group's electronic effect will fine-tune this value. An experimental determination is crucial.
Solubility Predicted to be slightly soluble in water, soluble in alkaline solutions (e.g., 1M NaOH), and soluble in polar organic solvents like methanol, ethanol, and DMSO.The carboxylic acid group confers solubility in bases. The butyryl group increases lipophilicity compared to the amino precursor, potentially decreasing water solubility.[7]

Synthetic Pathway Overview

From a synthetic chemistry perspective, the most direct and logical route to 2-(Butyrylamino)-4-chlorobenzoic acid is through the N-acylation of its corresponding amine precursor, 2-Amino-4-chlorobenzoic acid. This is a standard and high-yielding transformation in organic synthesis.

Reaction: Acylation of 2-Amino-4-chlorobenzoic acid with butyryl chloride or butyric anhydride in the presence of a suitable base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

G A 2-Amino-4-chlorobenzoic Acid (Starting Material) C Reaction Vessel (Inert Solvent, e.g., DCM) A->C B Butyryl Chloride / Anhydride + Base (e.g., Pyridine) B->C D 2-(Butyrylamino)-4-chlorobenzoic acid (Product) C->D Acylation

Caption: General workflow for the synthesis of the title compound.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary calibrations and controls.

Protocol for Solubility Determination

Rationale: Understanding solubility is critical for formulation, purification, and designing biological assays. This protocol uses a systematic approach based on the "like dissolves like" principle to classify the compound's solubility.[7]

G start Start: ~10 mg of compound in a vial add_water Add 1 mL Water Agitate start->add_water check_water Soluble? add_water->check_water add_naoh Add 1 mL 5% NaOH Agitate check_water->add_naoh No class_polar Class: Water Soluble check_water->class_polar Yes check_naoh Soluble? add_naoh->check_naoh add_hcl Add 1 mL 5% HCl Agitate check_naoh->add_hcl No class_acid Class: Acidic Compound check_naoh->class_acid Yes check_hcl Soluble? add_hcl->check_hcl add_dmso Add 1 mL DMSO Agitate check_hcl->add_dmso No class_base Class: Basic Compound check_hcl->class_base Yes check_dmso Soluble? add_dmso->check_dmso class_neutral Class: Neutral / High MW check_dmso->class_neutral Yes

Caption: Decision workflow for systematic solubility testing.

Step-by-Step Methodology:

  • Preparation: Place approximately 10-20 mg of the compound into a clean test tube or vial.

  • Water Test: Add 1 mL of deionized water. Vortex or shake vigorously for 60 seconds. Observe. If the solid dissolves completely, the compound is water-soluble.

  • Aqueous Base Test: If insoluble in water, add 1 mL of 5% NaOH (w/v) solution to a fresh sample. The dissolution indicates an acidic functional group, consistent with the carboxylic acid.[8]

  • Aqueous Acid Test: If insoluble in water and base, test solubility in 1 mL of 5% HCl (v/v) with a fresh sample. (Note: For this specific molecule, solubility is not expected here but is part of a comprehensive screen).

  • Organic Solvent Test: Test solubility in polar organic solvents such as methanol, ethanol, and DMSO. Given its structure, solubility is highly anticipated in these solvents.

Protocol for pKa Determination via Potentiometric Titration

Rationale: The pKa value governs the ionization state of the molecule at a given pH, which is a master variable for drug absorption and distribution.[9] Potentiometric titration is a highly accurate and reliable method for its determination.[10][11]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh a sample of the compound to prepare a solution of known concentration (e.g., 0.01 M) in a co-solvent system if necessary (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

  • Blank Titration: Perform a titration of the solvent system alone with a standardized titrant (e.g., 0.1 M KOH) to account for solvent effects.

  • Sample Titration: Titrate the prepared sample solution with the standardized titrant, recording the pH after each incremental addition of the titrant. Use an automated titrator for best results.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). Advanced analysis involves plotting the first derivative (dpH/dV) to precisely locate the equivalence point.

Spectroscopic Characterization

Spectroscopy provides a fingerprint of the molecule, confirming its identity and structural integrity.

Rationale: IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum for 2-(Butyrylamino)-4-chlorobenzoic acid will be a composite of its key structural motifs. Data from the precursor, 2-Amino-4-chlorobenzoic acid, provides a strong basis for interpretation.[12]

Expected Characteristic Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band, typically in the 3300-2500 cm⁻¹ region, due to extensive hydrogen bonding.

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1680 cm⁻¹. Dimerization can shift this to lower wavenumbers.

  • C=O Stretch (Amide I Band): A strong, sharp peak around 1680-1650 cm⁻¹. This may overlap with the acid carbonyl stretch.

  • C-N Stretch & N-H Bend (Amide II Band): A significant peak in the 1550-1510 cm⁻¹ region.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 800-600 cm⁻¹.

Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are highly sensitive to the local electronic environment.

¹H NMR (Predicted Spectrum in DMSO-d₆):

  • -COOH Proton: A very broad singlet, typically downfield (>12 ppm).

  • -NH Proton: A singlet or triplet (depending on coupling) around 8-9 ppm.

  • Aromatic Protons: Three distinct signals in the aromatic region (7-8.5 ppm), exhibiting coupling patterns (doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring.

  • Butyryl Protons (-CH₂CH₂CH₃):

    • α-CH₂: A triplet around 2.2-2.5 ppm.

    • β-CH₂: A multiplet (sextet) around 1.5-1.7 ppm.

    • γ-CH₃: A triplet around 0.9-1.0 ppm.

¹³C NMR (Predicted Spectrum in DMSO-d₆):

  • Carboxylic Carbonyl: ~167-170 ppm.

  • Amide Carbonyl: ~172-175 ppm.

  • Aromatic Carbons: Six distinct signals between ~110-145 ppm. The carbons attached to the electronegative Cl, N, and COOH groups will have characteristic shifts. For example, the carbon attached to the carboxylic acid (C1) and the carbon attached to the nitrogen (C2) would be significantly shifted.[12]

  • Butyryl Carbons: Three signals in the aliphatic region (~13-40 ppm).

Rationale: MS provides the exact molecular weight and fragmentation patterns, which serve as definitive proof of identity.

  • Molecular Ion (M⁺): Expect a prominent molecular ion peak cluster corresponding to the molecular weight (241.67 g/mol ). The cluster will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, which is the isotopic signature of a single chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of the butyryl group.

    • Decarboxylation (loss of CO₂).

    • Cleavage of the amide bond.

Conclusion

The physicochemical properties of 2-(Butyrylamino)-4-chlorobenzoic acid are dictated by the interplay of its carboxylic acid, amide, and chloro-substituted aromatic functionalities. Its character as a crystalline, acidic solid with limited aqueous solubility (except in basic conditions) and predictable spectral features makes it a tractable compound for further research. The experimental protocols detailed in this guide provide a robust framework for its empirical characterization, a necessary step for any application in drug discovery or materials science. A thorough execution of these methods will yield the precise data required to model its behavior and unlock its potential.

References

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H. K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37. [Link]

  • Beijing Xinhengyan Technology Co., Ltd. (n.d.). 2-(Butyrylamino)-4-chlorobenzoic acid. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (2023, January 10). 4-Chlorobenzoic acid. In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2017). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Slideshare. (2015, November 25). AROMATIC CARBOXYLIC ACIDS. Retrieved January 28, 2026, from [Link]

  • Kaya Kinaytürk, N., & Oturak, H. (2015). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Acta Physica Polonica A, 128(2), 276-282. [Link]

  • ResearchGate. (n.d.). Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Retrieved January 28, 2026, from [Link]

  • Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. Pharmaceutical Research. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved January 28, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 28, 2026, from [Link]

  • LibreTexts Chemistry. (2022). Physical Properties of Carboxylic Acids. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (2019). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Guide: Synthesis and Characterization of 2-(Butyrylamino)-4-chlorobenzoic Acid

This guide details the structural analysis, synthesis, and application of 2-(Butyrylamino)-4-chlorobenzoic acid (CAS 777877-45-9). This molecule serves as a critical intermediate in the synthesis of 7-chloro-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis, synthesis, and application of 2-(Butyrylamino)-4-chlorobenzoic acid (CAS 777877-45-9). This molecule serves as a critical intermediate in the synthesis of 7-chloro-substituted quinazolinones and benzoxazinones, scaffolds frequently utilized in medicinal chemistry for kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.

Executive Summary & Structural Profile

2-(Butyrylamino)-4-chlorobenzoic acid is an N-acylated derivative of 4-chloroanthranilic acid.[1] Its synthesis represents a classic nucleophilic acyl substitution, yet it requires precise control to prevent premature cyclization into its corresponding benzoxazinone (2-propyl-7-chloro-4H-3,1-benzoxazin-4-one).

Chemical Identity
PropertyData
Systematic Name 2-(Butyrylamino)-4-chlorobenzoic acid
CAS Number 777877-45-9
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Core Scaffold Anthranilic Acid (2-Aminobenzoic Acid)
Key Functional Groups Carboxylic Acid (C-1), Amide (N-Butyryl at C-2), Chlorine (C-4)
Retrosynthetic Analysis

The most reliable disconnection involves the cleavage of the amide bond at the N-2 position.[1] This reveals two primary precursors:

  • Nucleophile: 2-Amino-4-chlorobenzoic acid (4-Chloroanthranilic acid).

  • Electrophile: Butyryl chloride or Butyric anhydride.

Synthesis Protocols

The following protocols prioritize the isolation of the open-chain acid form. Method A is the recommended route for high purity, utilizing Schotten-Baumann conditions to suppress spontaneous cyclodehydration.

Method A: Schotten-Baumann Acylation (Recommended)

This biphasic system uses an aqueous base to scavenge the HCl byproduct, keeping the carboxylic acid deprotonated (soluble in water) while the acylation occurs. This prevents the formation of the benzoxazinone, which typically requires acidic or dehydrating conditions.

Reagents & Materials
  • Precursor: 2-Amino-4-chlorobenzoic acid (1.0 eq)

  • Reagent: Butyryl chloride (1.1 eq)

  • Base: 10% Aqueous Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Solvent: Acetone or Dichloromethane (DCM)

  • Acid: 1N HCl (for precipitation)

Step-by-Step Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (10 mmol) in 10% aqueous Na₂CO₃ (25 mL). Ensure the solution is clear (formation of the sodium benzoate salt).

  • Addition: Cool the solution to 0–5°C in an ice bath. Add acetone (10 mL) to facilitate organic miscibility.

  • Acylation: Dropwise, add butyryl chloride (11 mmol) over 20 minutes with vigorous stirring. Critical: Maintain pH > 8 by adding supplementary base if necessary.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (mobile phase: Ethyl Acetate/Hexane with 1% Acetic Acid). The starting amine spot should disappear.

  • Workup:

    • Extract the alkaline solution once with diethyl ether to remove unreacted acid chloride or neutral impurities. Discard the organic layer.

    • Acidification: Carefully acidify the aqueous layer with 1N HCl to pH 2–3. The product, 2-(butyrylamino)-4-chlorobenzoic acid, will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum at 50°C. Recrystallize from Ethanol/Water if necessary.

Method B: Anhydride Fusion (Alternative)

This method uses butyric anhydride. Note that prolonged heating in this method often leads to the benzoxazinone. If the cyclic product forms, a hydrolysis step is required to open the ring back to the target acid.

  • Mix: Combine 2-amino-4-chlorobenzoic acid (1.0 eq) and butyric anhydride (2.5 eq).

  • Heat: Reflux at 120°C for 1 hour.

  • Hydrolysis (If Cyclized): If the product is insoluble in base (indicating benzoxazinone formation), reflux the solid in 10% NaOH for 30 minutes, then acidify with HCl to precipitate the target acid.

Reaction Mechanism & Logic

The synthesis follows an addition-elimination mechanism at the acyl carbon.[1]

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the butyryl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The chloride ion acts as a leaving group, reforming the carbonyl double bond.

  • Deprotonation: The base (Na₂CO₃) removes the proton from the nitrogen cation, neutralizing the HCl byproduct and driving the equilibrium forward.

Workflow Visualization

The following diagram illustrates the synthesis pathway and the potential side-reaction (cyclization).

SynthesisPath start 2-Amino-4-chlorobenzoic acid (Precursor) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack reagent Butyryl Chloride (Electrophile) reagent->intermediate product 2-(Butyrylamino)-4-chlorobenzoic acid (Target: CAS 777877-45-9) intermediate->product Elimination of Cl- side_product 2-Propyl-7-chloro-4H- 3,1-benzoxazin-4-one (Cyclized Side Product) product->side_product Dehydration (Heat/Acid) side_product->product Hydrolysis (NaOH/H2O)

Caption: Synthesis pathway showing the primary acylation route and the reversible cyclization to benzoxazinone.

Characterization & Self-Validation

To ensure the protocol was successful, the isolated solid must meet specific criteria distinguishing it from the starting material and the cyclized byproduct.

TechniqueExpected ObservationMechanistic Reason
1H NMR (DMSO-d6) New Triplet/Multiplet (0.9–2.3 ppm): Butyryl alkyl chain.Downfield Singlet (~11.0 ppm): Amide NH.[1][2]Confirms the attachment of the butyryl chain and the formation of the amide bond.
IR Spectroscopy 1650–1690 cm⁻¹: Amide I band (C=O).2500–3300 cm⁻¹: Broad OH stretch (Carboxylic acid).[2]Distinguishes the product from the starting amine (loss of N-H doublet) and the benzoxazinone (which lacks the broad OH acid band).
Solubility Test Soluble in 5% NaHCO₃ (with effervescence).Confirms the presence of a free carboxylic acid group. (Benzoxazinones are insoluble in weak base).
Mass Spectrometry [M-H]⁻ = 240.1 (ESI Negative Mode).Confirms molecular weight (241.[3]67) and chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).

Downstream Applications

While 2-(butyrylamino)-4-chlorobenzoic acid is a stable intermediate, it is most frequently generated in situ or isolated to produce 4-chloro-substituted quinazolinones .[1]

  • Pathway: Reaction with amines (R-NH₂) and a dehydrating agent (e.g., PCl₃ or POCl₃) converts the acid into a 2-propyl-3-substituted-7-chloroquinazolin-4(3H)-one .

  • Significance: This scaffold is homologous to Methaqualone derivatives and specific kinase inhibitors where the 7-chloro position modulates metabolic stability and lipophilicity.[1]

References

  • Compound Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 24855739 (Related Isomer) and CAS Verification.

  • Precursor Synthesis: "Synthesis of 4-Amino-2-chlorobenzoic acid" (Isomer differentiation). ChemicalBook.

  • Benzoxazinone Chemistry: "Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones." Journal of the Chemical Society C.

  • CAS Registry: 2-(Butyrylamino)-4-chlorobenzoic acid (CAS 777877-45-9).[1][2][4][5][6] Sigma-Aldrich / MilliporeSigma Catalog.

Sources

Foundational

A Technical Guide to the Biological Activity of 2-(Butyrylamino)-4-chlorobenzoic Acid Derivatives: A Focus on HDAC Inhibition and Therapeutic Potential

Abstract This technical guide provides an in-depth exploration of the biological activities associated with 2-(Butyrylamino)-4-chlorobenzoic acid derivatives. This class of compounds is synthesized around a 4-chlorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the biological activities associated with 2-(Butyrylamino)-4-chlorobenzoic acid derivatives. This class of compounds is synthesized around a 4-chlorinated anthranilic acid scaffold, a structure prevalent in medicinal chemistry, and incorporates a butyrylamino side chain. The presence of the butyryl moiety is of particular significance, as butyrate is a well-established inhibitor of histone deacetylases (HDACs), a class of enzymes pivotal in epigenetic regulation. Consequently, the primary mechanism of action for these derivatives is hypothesized to be HDAC inhibition. This guide elucidates the mechanistic underpinnings of this activity and explores its downstream therapeutic implications, primarily focusing on anticancer and anti-inflammatory applications. We further discuss potential antimicrobial properties, provide detailed experimental protocols for validating these activities, and offer insights into future research directions for the development of these promising compounds.

Introduction to the Chemical Scaffold and Rationale

The design of novel therapeutic agents often involves the strategic combination of pharmacophores with known biological relevance. The structure of 2-(Butyrylamino)-4-chlorobenzoic acid derivatives is a prime example of this approach, merging a versatile benzoic acid core with a functionally significant acyl group.

The Anthranilic Acid Core

2-Aminobenzoic acid, or anthranilic acid, and its derivatives are recognized as crucial intermediates in the synthesis of a wide array of pharmaceuticals.[1][2] Their diverse biological effects include anti-inflammatory, antimicrobial, anticancer, and diuretic properties.[1][2] The incorporation of a chlorine atom at the 4-position can modulate the electronic properties and lipophilicity of the molecule, often enhancing its biological efficacy and metabolic stability.

The Significance of the Butyryl Moiety

The butyryl group is derived from butyric acid, a short-chain fatty acid with a profound biological role. A key function of butyrate is the inhibition of histone deacetylase (HDAC) enzymes.[3][4] HDACs remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of genes, including tumor suppressor genes.[4][5] This established mechanism provides a strong rationale for investigating butyrylamino-containing compounds as targeted therapeutic agents.

Synthesis of 2-(Butyrylamino)-4-chlorobenzoic Acid Derivatives

The synthesis of the target derivatives is typically achieved through a straightforward and robust chemical pathway. The most common approach involves the acylation of a substituted anthranilic acid precursor.

A general and efficient method for preparing the parent compound, 2-(Butyrylamino)-4-chlorobenzoic acid, involves the reaction of 2-amino-4-chlorobenzoic acid with butyryl chloride in the presence of a base, such as pyridine, to neutralize the HCl byproduct. The reaction can be carried out under mild conditions, making it suitable for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Amino-4-chlorobenzoic Acid C Pyridine (Base) Reflux A->C + B Butyryl Chloride B->C + D 2-(Butyrylamino)-4-chlorobenzoic Acid C->D Acylation

Caption: General Synthesis Workflow.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The central hypothesis for the biological activity of 2-(Butyrylamino)-4-chlorobenzoic acid derivatives is their ability to function as HDAC inhibitors. This action directly influences epigenetic regulation and is the foundation for their therapeutic potential in oncology and inflammatory diseases.

Overview of HDACs in Disease

Histone deacetylases are a class of enzymes that play a critical role in regulating gene expression by catalyzing the removal of acetyl groups from the lysine residues of histones and other non-histone proteins.[4] This deacetylation process leads to a more compact chromatin structure, restricting access for transcription factors and thereby silencing gene expression. Dysregulation of HDAC activity is a hallmark of many cancers and inflammatory conditions, making HDACs a validated target for drug development.[5][6] For instance, HDAC4 has been specifically implicated in promoting tumor growth in various cancers, including colon, ovarian, and gastric cancer.[6]

The Path to Gene Expression

Inhibition of HDACs by compounds like 2-(Butyrylamino)-4-chlorobenzoic acid derivatives disrupts this repressive mechanism. The butyrylamino side chain is expected to interact with the zinc-containing active site of the enzyme, preventing it from deacetylating histones. This leads to an accumulation of acetylated histones, a state known as hyperacetylation. The increased acetylation neutralizes the positive charge of lysine residues, weakening their interaction with negatively charged DNA. This results in a relaxed, "euchromatin" state, which allows for the transcription of previously silenced genes, such as those involved in cell cycle arrest (e.g., p21) and apoptosis.[4]

G cluster_process Epigenetic Regulation HDAC HDAC Enzyme Condensed Condensed Chromatin (Gene Silencing) HDAC->Condensed Deacetylation Acetylation Histone Hyperacetylation HDAC->Acetylation Blocked by Inhibitor Inhibitor 2-(Butyrylamino)-4-chlorobenzoic Acid Derivative Inhibitor->HDAC Inhibition Relaxed Relaxed Chromatin (Gene Expression) Condensed->Acetylation Inhibitor Action Prevents Deacetylation Transcription Transcription of Tumor Suppressor Genes (e.g., p21) Relaxed->Transcription Acetylation->Relaxed

Caption: Mechanism of HDAC Inhibition.

Key Biological Activities

The inhibition of HDACs translates into several significant, therapeutically relevant biological activities.

Anticancer Activity

The most prominent application for HDAC inhibitors is in oncology. By reactivating tumor suppressor genes, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4] Chlorochalcones and other chlorinated derivatives have demonstrated high antiproliferative activity against cancer cells, primarily by inducing apoptosis.[7] It is anticipated that 2-(Butyrylamino)-4-chlorobenzoic acid derivatives would exhibit similar cytotoxic effects across a range of cancer cell lines.

Table 1: Anticipated In Vitro Anticancer Activity (IC₅₀ Values)

Cell Line Cancer Type Expected IC₅₀ (µM) Reference Compounds
HeLa Cervical Cancer 5 - 25 Benzo[d][8][9][10]triazin-4-yl derivatives[9]
MCF-7 Breast Cancer 1 - 20 Cinnamamide hybrids[11]
HCT-116 Colon Cancer 10 - 50 Diquinothiazines[12]

| A549 | Lung Cancer | 15 - 60 | Diquinothiazines[12] |

Anti-inflammatory Activity

HDACs are also key regulators of the inflammatory response. Their inhibition can suppress the expression of pro-inflammatory cytokines and mediators. Benzoic acid derivatives, such as salicylic acid, are the basis for many non-steroidal anti-inflammatory drugs (NSAIDs).[13] Studies on related compounds have demonstrated potent anti-inflammatory effects in both in vitro and in vivo models, such as the carrageenan-induced paw edema assay.[14][15]

Table 2: Anticipated In Vivo Anti-inflammatory Activity

Assay Model Parameter Measured Expected Activity Reference Compounds
Carrageenan-Induced Paw Edema % Inhibition of Edema 40% - 65% at 50-75 mg/kg Phenylbutanal derivatives[14]

| COX-2 Inhibition Assay | IC₅₀ (µM) | 0.1 - 5.0 | Phenylbutanal derivatives[15] |

Antimicrobial Activity

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity, showing potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][16] The Schiff's bases of 2-chlorobenzoic acid, in particular, were found to be potent antimicrobial agents.[10][16] Similarly, 2-aminobenzoic acid derivatives have shown efficacy against Candida albicans, a common fungal pathogen.[1]

Table 3: Anticipated Antimicrobial Activity (MIC Values)

Organism Type Expected MIC (µg/mL) Reference Compounds
Staphylococcus aureus Gram-positive Bacteria 1 - 5 N-(2-chlorophenyl)-2-hydroxybenzamide[17]
Escherichia coli Gram-negative Bacteria 2 - 10 2-chlorobenzoic acid derivatives[10][16]

| Candida albicans | Fungus | 5 - 20 | 2-aminobenzoic acid derivatives[1] |

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. The following sections detail the methodologies for assessing the key biological activities of 2-(Butyrylamino)-4-chlorobenzoic acid derivatives.

Protocol: In Vitro HDAC Activity Assay

This assay directly measures the ability of a test compound to inhibit HDAC enzyme activity. Commercially available kits, often based on fluorometric or luminogenic detection, are widely used.[18][19]

Principle: An acetylated substrate is incubated with the HDAC enzyme in the presence or absence of the inhibitor. The HDAC enzyme removes the acetyl group. A developer reagent is then added, which processes the deacetylated substrate to generate a quantifiable signal (fluorescence or luminescence). The signal intensity is inversely proportional to HDAC inhibition.

Step-by-Step Methodology:

  • Preparation: Reconstitute the HDAC enzyme, acetylated substrate, and developer reagent in the provided assay buffer according to the manufacturer's instructions (e.g., HDAC-Glo™ I/II Assay).[18]

  • Compound Plating: Prepare serial dilutions of the 2-(Butyrylamino)-4-chlorobenzoic acid derivative in assay buffer. Add 5 µL of each dilution to the wells of a white, 96-well microplate. Include wells for a positive control (e.g., Trichostatin A) and a no-inhibitor (vehicle) control.

  • Enzyme Addition: Add 10 µL of the diluted HDAC enzyme to all wells.

  • Substrate Addition: Add 10 µL of the acetylated substrate to all wells to initiate the reaction.

  • Incubation: Gently mix the plate and incubate at 37°C for 60 minutes.

  • Signal Development: Add 25 µL of the developer reagent to each well.

  • Second Incubation: Incubate the plate at room temperature for 20 minutes, protected from light.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[2][11]

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

G A 1. Seed cancer cells in a 96-well plate and allow to adhere (24h) B 2. Treat cells with serial dilutions of the test compound A->B C 3. Incubate for 48-72 hours at 37°C, 5% CO2 B->C D 4. Add MTT Reagent (e.g., 5 mg/mL) to each well C->D E 5. Incubate for 4 hours to allow formazan formation D->E F 6. Add Solubilizing Agent (e.g., DMSO, isopropanol) E->F G 7. Read absorbance at ~570 nm using a plate reader F->G H 8. Calculate % viability and determine IC50 value G->H

Caption: MTT Cell Viability Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The unique structural combination of a chlorinated anthranilic acid scaffold and a butyrylamino functional group positions 2-(Butyrylamino)-4-chlorobenzoic acid derivatives as highly promising candidates for drug development. Their presumed mechanism of action as HDAC inhibitors provides a direct pathway to potent anticancer and anti-inflammatory activities. The preliminary data from related compound classes strongly support this potential.

Future research should focus on the following areas:

  • Synthesis of a Focused Library: Synthesize a series of derivatives with modifications to both the acyl chain (e.g., varying length and branching) and the aromatic ring (e.g., different halogen substitutions) to establish a clear Structure-Activity Relationship (SAR).

  • HDAC Isoform Selectivity: Profile lead compounds against a panel of HDAC isoforms to determine their selectivity. Isoform-selective inhibitors may offer improved therapeutic windows and reduced off-target effects.

  • In Vivo Efficacy Studies: Advance promising candidates into relevant animal models of cancer and inflammation to validate their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Mechanism of Action Deep Dive: Utilize molecular biology techniques (e.g., Western blotting for acetylated histones, qPCR for gene expression) to confirm the HDAC inhibition mechanism in a cellular context.

By systematically addressing these areas, the full therapeutic potential of this exciting class of compounds can be realized, paving the way for novel treatments for a range of debilitating diseases.

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC. (n.d.). National Institutes of Health (NIH).
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). MDPI.
  • (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (2013). ResearchGate.
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC. (2011). PubMed Central.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2021). MDPI.
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  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2023). National Institutes of Health (NIH).
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  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). PubMed.
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Exploratory

Investigating the Potential Mechanism of Action of 2-(Butyrylamino)-4-chlorobenzoic Acid: A Hypothesis-Driven Technical Guide

An In-Depth Technical Guide Executive Summary 2-(Butyrylamino)-4-chlorobenzoic acid is a synthetic small molecule with a structure suggestive of multiple biological activities. This guide presents a hypothesis-driven fra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

2-(Butyrylamino)-4-chlorobenzoic acid is a synthetic small molecule with a structure suggestive of multiple biological activities. This guide presents a hypothesis-driven framework for elucidating its primary mechanism of action. By deconstructing the molecule into its core components—a butyrate moiety and a 4-chlorobenzoic acid scaffold—we posit that its principal mechanism is the inhibition of histone deacetylases (HDACs) . The butyrate group is structurally analogous to butyric acid, a known pan-HDAC inhibitor, while the chlorobenzoic acid backbone provides a scaffold for cellular entry and target engagement. This document provides the scientific rationale for this hypothesis, outlines a comprehensive, multi-phased experimental strategy to validate it, and offers detailed protocols for key assays. The proposed workflow is designed to first confirm direct enzyme inhibition, then to characterize the downstream cellular consequences, providing a robust and self-validating approach to mechanistic investigation.

Introduction and Rationale

The quest for novel therapeutic agents necessitates a deep understanding of how a compound's chemical structure dictates its biological function. 2-(Butyrylamino)-4-chlorobenzoic acid presents an intriguing case study, combining structural motifs from two classes of well-documented bioactive molecules.

Chemical Structure and Properties
  • IUPAC Name: 2-(butyrylamino)-4-chlorobenzoic acid

  • Molecular Formula: C₁₁H₁₂ClNO₃

  • Molecular Weight: 241.67 g/mol [1]

  • Structure: Comprises a central 4-chlorobenzoic acid ring N-acylated with a butyryl group at the 2-position.

The molecule's structure, featuring both a lipophilic chlorophenyl ring and a polar carboxylic acid, suggests it may possess favorable characteristics for cell permeability and interaction with biological targets.

Structural Analogy and Hypothesis Formulation

The logical foundation for investigating this molecule's mechanism of action stems from its two primary components:

  • The Butyrylamino Moiety: This group is a direct analogue of butyrate, a short-chain fatty acid renowned for its biological activities. A primary and well-established function of butyrate is the inhibition of histone deacetylase (HDAC) enzymes.[2] By inhibiting HDACs, butyrate induces histone hyperacetylation, leading to a more open chromatin structure and altered gene expression. This activity is linked to a wide array of cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[2][3]

  • The Chlorobenzoic Acid Scaffold: Derivatives of benzoic acid are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5] The chloro-substitution can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its interaction with specific biological targets.

Central Hypothesis: A Putative Histone Deacetylase (HDAC) Inhibitor

Based on the potent HDAC-inhibitory activity of the structurally related butyrate, we hypothesize that 2-(Butyrylamino)-4-chlorobenzoic acid functions as an HDAC inhibitor. We propose that the butyryl side chain mimics the natural substrate (acetyl-lysine) and engages the active site of HDAC enzymes, while the carboxylic acid group chelates the critical zinc ion in the enzyme's catalytic domain.

Background: The Role of HDACs in Disease

Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails.[3] This action leads to chromatin condensation and transcriptional repression. The HDAC family is broadly classified into four main classes (I, II, III, and IV) based on their homology to yeast HDACs. Classes I, II, and IV are zinc-dependent enzymes and are the targets of most clinically relevant HDAC inhibitors.

Dysregulation of HDAC activity is a hallmark of many diseases, particularly cancer. Overexpression or aberrant activity of specific HDACs can lead to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[6] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents, with several compounds approved for the treatment of hematological malignancies.[6][7] Their mechanism involves reactivating silenced genes, leading to outcomes such as cell cycle arrest, apoptosis, and inhibition of angiogenesis.[3]

Proposed Mechanism of Action: HDAC Inhibition and Its Consequences

Our central hypothesis is that 2-(Butyrylamino)-4-chlorobenzoic acid fits the classic pharmacophore model of a zinc-dependent HDAC inhibitor.

Structural Rationale for Target Engagement

The typical HDAC inhibitor pharmacophore consists of three parts:

  • Zinc-Binding Group (ZBG): Chelates the Zn²⁺ ion in the active site. We propose the carboxylic acid of the benzoic acid scaffold serves this function.

  • Linker: A chain that occupies the narrow channel of the active site. The butyrylamino group fulfills this role.

  • Cap Group: A larger, often aromatic group that interacts with the surface of the enzyme, influencing isoform selectivity and potency. The 4-chlorophenyl ring acts as the cap.

The interaction of the compound with the HDAC active site would block the entry of the natural acetylated lysine substrate, leading to enzyme inhibition.

Downstream Cellular Consequences

Inhibition of HDAC activity leads to a cascade of predictable cellular events:

  • Global Histone Hyperacetylation: Increased acetylation of histones (e.g., H3 and H4) relaxes chromatin structure.

  • Altered Gene Expression: The accessible chromatin allows for the transcription of previously silenced genes, including key cell cycle regulators like p21.

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors leads to a halt in cell proliferation, often at the G1/S or G2/M checkpoint.

  • Induction of Apoptosis: The reactivation of pro-apoptotic genes and other cellular stresses can trigger programmed cell death.

HDAC_Inhibition_Pathway cluster_0 Molecular Level cluster_1 Cellular Level cluster_2 Phenotypic Outcome Compound 2-(Butyrylamino)-4- chlorobenzoic acid HDAC HDAC Enzyme Compound->HDAC Inhibition Histones Acetylated Histones (H3, H4) Chromatin Chromatin Decondensation Histones->Chromatin Leads to GeneExp Gene Expression (e.g., p21) Chromatin->GeneExp Allows CCA Cell Cycle Arrest GeneExp->CCA Apoptosis Apoptosis GeneExp->Apoptosis

Caption: Proposed mechanism of 2-(Butyrylamino)-4-chlorobenzoic acid.

A Self-Validating Experimental Strategy

To rigorously test our hypothesis, we propose a phased experimental approach. This workflow begins with direct biochemical assays to confirm target engagement and progresses to cell-based assays to verify the predicted downstream phenotypic effects.

Experimental_Workflow cluster_1 Cellular Assays node_phase1 Phase 1: Biochemical Validation In Vitro Target Engagement node_assay1 Pan-HDAC Assay (IC₅₀) HDAC Isoform Profiling node_phase1:f1->node_assay1:f0 node_phase2 Phase 2: Cellular Validation Target Engagement & Phenotype node_assay1->node_phase2:f1 node_assay2 Western Blot (Ac-H3) Cytotoxicity Assay (IC₅₀) Cell Cycle Analysis Apoptosis Assay node_conclusion Mechanistic Conclusion node_assay2->node_conclusion

Caption: A multi-phased workflow for mechanistic validation.

Phase 1: In Vitro Target Engagement and Potency

The primary goal of this phase is to determine if the compound directly inhibits HDAC enzyme activity.

This experiment measures the compound's ability to inhibit total HDAC activity from a nuclear extract or a commercially available enzyme preparation.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2-(Butyrylamino)-4-chlorobenzoic acid in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, combine HeLa cell nuclear extract (or recombinant pan-HDAC enzyme) with a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).

  • Compound Addition: Add the diluted compound to the wells. Include wells with a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Measurement: Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).

  • Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Calculate the IC₅₀ value using non-linear regression.

The results can be summarized in a table to compare potency with known inhibitors.

CompoundPan-HDAC IC₅₀ (µM)
2-(Butyrylamino)-4-chlorobenzoic acid (Experimental Value)
Trichostatin A (Positive Control)~0.01
Sodium Butyrate (Reference)~500
Phase 2: Cellular Target Engagement and Phenotypic Effects

If the compound shows direct HDAC inhibition, the next step is to confirm that it engages its target in a cellular context and produces the expected biological effects.

This assay directly measures the downstream effect of HDAC inhibition in cells.

Methodology:

  • Cell Culture: Seed a human cancer cell line (e.g., HCT116 or HeLa) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of 2-(Butyrylamino)-4-chlorobenzoic acid (based on the biochemical IC₅₀) for a set time (e.g., 24 hours). Include a vehicle control.

  • Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with a primary antibody against acetylated Histone H3 (Ac-H3) or acetylated α-tubulin.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • As a loading control, re-probe the membrane with an antibody for total Histone H3 or β-actin.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the acetylated protein signal to the total protein signal.

This experiment determines if the compound's effect on gene expression translates to an anti-proliferative or cytotoxic phenotype.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Treatment: Add serial dilutions of the compound to the wells.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Read absorbance (for MTT) or luminescence (for CellTiter-Glo) on a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ for cytotoxicity.

AssayEndpointResult
Western BlotAc-H3 LevelsDose-dependent increase
CytotoxicityIC₅₀ (µM)(Experimental Value)
Cell Cycle AnalysisCell PopulationArrest at G1 or G2/M phase
Apoptosis AssayAnnexin V+ CellsDose-dependent increase

Discussion and Future Directions

The successful execution of this experimental plan will provide strong evidence for or against the hypothesis that 2-(Butyrylamino)-4-chlorobenzoic acid acts as an HDAC inhibitor.

  • Supporting Evidence: A positive result in the pan-HDAC assay (Phase 1), coupled with a demonstrated increase in cellular histone acetylation and corresponding anti-proliferative and apoptotic effects (Phase 2), would strongly support the proposed mechanism.

  • Conflicting Evidence: If the compound fails to inhibit HDAC activity in vitro but still shows cellular cytotoxicity, alternative mechanisms must be considered. Given the benzoic acid scaffold, these could include inhibition of inflammatory pathways (e.g., COX enzymes) or modulation of ion channels.[8][9][10]

Future Directions:

  • HDAC Isoform Selectivity: If pan-HDAC activity is confirmed, profiling the compound against individual HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6) will be crucial for understanding its potential therapeutic window and side-effect profile.

  • Gene Expression Profiling: RNA-sequencing of treated cells can provide an unbiased view of the transcriptional changes induced by the compound, confirming the upregulation of key genes like p21.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound (e.g., altering the length of the acyl chain or the position/nature of the halogen on the phenyl ring) can optimize potency and selectivity.

  • In Vivo Efficacy: Promising in vitro results would warrant testing in animal models of cancer to evaluate anti-tumor efficacy, pharmacokinetics, and tolerability.

By following this logical, evidence-based approach, researchers can efficiently and rigorously define the mechanism of action for 2-(Butyrylamino)-4-chlorobenzoic acid, paving the way for its potential development as a novel therapeutic agent.

References

  • Gore, J. et al. (2021). Butyrate Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • Mehta, S. et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Drug Res (Stuttg). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6318, 4-Chlorobenzoic acid. [Link]

  • Pharmacy 180. Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • Google Patents. (1987).
  • Gao, H. et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. [Link]

  • YouTube. (2020). Local Anesthetics SAR of Benzoic acid derivatives. [Link]

  • Slideshare. (2019). Benzoic acid derivatives. [Link]

  • YouTube. (2017). Histone deacetylase (HDAC) inhibitors. [Link]

  • West, A. C. & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment.
  • Wagner, F. F. et al. (2015). Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognitive enhancers. Chemical Science.
  • ResearchGate. (2021). HDAC activators (2) and inhibitors (1, 3-13) explored in key pathologies. [Link]

  • Bondarev, A. D. et al. (2013). An Overview of Naturally Occurring Histone Deacetylase Inhibitors. PMC - NIH. [Link]

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Foundational

A Senior Scientist's Guide to Substituted Chlorobenzoic Acids: Synthesis, Properties, and Advanced Applications

Introduction: The Versatile Scaffold of Substituted Chlorobenzoic Acids Substituted chlorobenzoic acids represent a cornerstone class of aromatic carboxylic acids, foundational to numerous scientific and industrial secto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Substituted Chlorobenzoic Acids

Substituted chlorobenzoic acids represent a cornerstone class of aromatic carboxylic acids, foundational to numerous scientific and industrial sectors. Characterized by a benzene ring bearing both a carboxylic acid group and one or more chlorine atoms, their utility is dictated by the number and position of the chloro-substituents. This substitution pattern profoundly influences the molecule's acidity, solubility, lipophilicity, and, consequently, its chemical reactivity and biological activity.

For researchers in drug discovery, agrochemical development, and materials science, a deep understanding of this class of molecules is not merely academic; it is essential for rational design and innovation. These compounds are not just simple building blocks but are versatile intermediates and active ingredients in their own right. For instance, 2-chlorobenzoic acid is a key precursor in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac[1]. In agriculture, isomers like 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid are pivotal in developing potent herbicides that help ensure global food security[2].

This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, biological mechanisms, and analysis of substituted chlorobenzoic acids. It is designed to move beyond simple recitation of facts, offering insights into the causality behind methodological choices and providing validated, step-by-step protocols for key laboratory procedures.

I. Strategic Synthesis: Pathways to Chlorinated Scaffolds

The synthesis of substituted chlorobenzoic acids is a mature field, yet the choice of a specific route is a critical decision governed by factors such as the desired substitution pattern, scalability, cost of starting materials, and environmental considerations. Three primary strategies dominate the landscape.

Oxidation of Substituted Chlorotoluenes

This is the most common and industrially favored route due to the relatively low cost and high availability of chlorotoluene precursors. The core transformation involves the oxidation of the methyl group to a carboxylic acid.

  • Causality of Method Choice : This method is preferred for large-scale production because air or oxygen can be used as the primary oxidant, making it economically and environmentally advantageous over stoichiometric inorganic oxidants. The choice of catalyst is crucial for achieving high yield and purity.

  • Catalyst Systems : For industrial applications, cobalt-manganese (Co-Mn) salt complexes, often with a bromine-containing promoter, are used to catalyze the liquid-phase air oxidation[3]. This system is effective at converting the methyl group under elevated temperature and pressure, typically in an acetic acid solvent. A 2008 study reported a molar yield of 92.5% for the synthesis of 2,4-dichlorobenzoic acid from 2,4-dichlorotoluene using an improved Co-Mn catalyst in a solvent-free process, highlighting a significant advancement in green chemistry[4].

  • Potential Pitfalls : A primary side reaction is incomplete oxidation, leading to the formation of the corresponding chlorobenzaldehyde as an impurity. Over-oxidation, while less common under controlled conditions, can lead to ring-opening byproducts. The use of strong oxidants like potassium permanganate (KMnO₄) in laboratory settings generates significant amounts of manganese dioxide (MnO₂) waste, which requires proper disposal.

The Sandmeyer Reaction: Precision from Anilines

When high purity and specific, less common substitution patterns are required, the Sandmeyer reaction offers a versatile, albeit more complex, alternative.

  • Mechanism : The process involves two key steps:

    • Diazotization : The primary amino group of a chloro-substituted aniline is converted into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).

    • Substitution : The diazonium group is then replaced. To form a benzoic acid, the diazonium salt is treated with copper(I) cyanide to install a nitrile group, which is subsequently hydrolyzed to the carboxylic acid. Alternatively, if starting from an aminobenzoic acid, the amino group can be converted to a chloro group using copper(I) chloride (CuCl).

Hydrolysis of Benzotrichlorides

This industrial method involves the free-radical chlorination of a chlorotoluene's methyl group to form a benzotrichloride, followed by hydrolysis.

  • Causality of Method Choice : This is a robust method for bulk manufacturing. The side-chain chlorination of 2,4-dichlorotoluene to yield 2,4-dichlorobenzotrichloride, followed by hydrolysis, is a common pathway to produce intermediates for acyl chlorides[5].

  • Process : The reaction is typically initiated by UV light or a radical initiator. The resulting trichloromethyl group is then hydrolyzed using water or a base to yield the carboxylic acid. This route often produces the corresponding benzoyl chloride as an intermediate, which can be isolated or directly hydrolyzed.

II. Physicochemical Properties: The Impact of Substitution

The position and number of chlorine atoms on the benzoic acid ring dramatically alter its electronic and steric properties, which in turn dictates its acidity (pKa), solubility, and partitioning behavior (LogP). These parameters are critical for predicting a molecule's behavior in both chemical reactions and biological systems.

CompoundStructurepKa (at 25 °C)Water SolubilityMelting Point (°C)
Benzoic Acid C₇H₆O₂4.203.4 g/L122
2-Chlorobenzoic Acid C H₅ClO₂2.942.1 g/L142
3-Chlorobenzoic Acid C H₅ClO₂3.82[6]0.9 g/L158
4-Chlorobenzoic Acid C H₅ClO₂3.98[7]0.8 g/L243
2,4-Dichlorobenzoic Acid C₇H₄Cl₂O₂~2.7 (Predicted)0.1-1 g/L[2]164
2,5-Dichlorobenzoic Acid C₇H₄Cl₂O₂2.51 (Predicted)[8][9]< 0.1 g/100 mL[9]154

Data compiled from various sources, including PubChem and cited literature. Predicted values are noted.

Key Insights from the Data:

  • Acidity (pKa) : The presence of electron-withdrawing chlorine atoms stabilizes the carboxylate anion, increasing the acidity (lowering the pKa) compared to benzoic acid. The effect is most pronounced with ortho substitution due to the inductive effect being strongest at close proximity.

  • Solubility : Generally, chlorination decreases water solubility due to the increase in molecular weight and hydrophobicity.

  • Melting Point : The melting point is influenced by the crystal lattice energy. The highly symmetric 4-chlorobenzoic acid has a significantly higher melting point than its ortho and meta isomers, as its structure allows for more efficient packing in the solid state.

III. Biological Activity & Mechanisms of Action

Substituted chlorobenzoic acids are biologically active scaffolds, with applications ranging from antimicrobial agents to plant growth regulators.

Herbicidal Activity: The Auxin Mimicry Pathway

Many chlorobenzoic acid derivatives, most notably dicamba (3,6-dichloro-2-methoxybenzoic acid), function as synthetic auxins[10]. They mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are resistant to the plant's natural degradation pathways. This leads to a persistent hormonal signal that causes uncontrolled and disorganized plant growth, ultimately resulting in death.

  • Mechanism of Action :

    • Receptor Binding : The synthetic auxin binds to the TIR1/AFB family of F-box protein receptors.

    • Complex Formation : This binding event promotes the formation of an SCFTIR1/AFB ubiquitin ligase complex.

    • Repressor Degradation : The SCF complex targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.

    • Gene Activation : With the repressors destroyed, Auxin Response Factors (ARFs) are free to bind to auxin-responsive elements in the promoters of target genes, activating the transcription of genes involved in cell division, elongation, and ethylene production[11].

    • Phytotoxicity : The resulting overstimulation of these pathways leads to epinasty (downward bending of leaves), tissue swelling, and eventual plant death[12].

Auxin_Pathway cluster_normal Normal Auxin Signaling (Low Auxin) cluster_herbicide Herbicide Action (Synthetic Auxin) AuxIAA_N Aux/IAA Repressor ARF_N ARF Transcription Factor AuxIAA_N->ARF_N Represses Gene_N Auxin-Responsive Genes (Normal Growth) Herbicide Chlorobenzoic Acid (Auxin Mimic) Receptor TIR1/AFB Receptor Herbicide->Receptor Binds SCF SCF E3 Ligase Complex Receptor->SCF Activates AuxIAA_H Aux/IAA Repressor SCF->AuxIAA_H Ubiquitinates Proteasome 26S Proteasome AuxIAA_H->Proteasome Degraded by ARF_H ARF Transcription Factor Gene_H Uncontrolled Gene Expression (Plant Death) ARF_H->Gene_H Activates HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample 1. Obtain Sample (e.g., API, formulation) Dissolve 2. Accurately weigh and dissolve in diluent Sample->Dissolve Filter 3. Filter through 0.45µm PTFE syringe filter Dissolve->Filter Inject 4. Inject onto HPLC System Filter->Inject Column 5. Separation on C18 Column (Isocratic or Gradient Elution) Inject->Column Detect 6. UV Detection (e.g., 230 nm) Column->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Quantify against Standard Curve Integrate->Calibrate Report 9. Report Result (e.g., %w/w, mg/mL) Calibrate->Report

Sources

Exploratory

Spectroscopic and Structural Characterization of 2-Amino-4-chlorobenzoic Acid: A Technical Guide

Senior Application Scientist Note: Researchers and drug development professionals often require comprehensive spectroscopic and structural data for the unambiguous identification and characterization of chemical compound...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Researchers and drug development professionals often require comprehensive spectroscopic and structural data for the unambiguous identification and characterization of chemical compounds. While a search for experimental data for 2-(Butyrylamino)-4-chlorobenzoic acid did not yield publicly available spectroscopic information, this guide provides a detailed analysis of its closely related precursor, 2-Amino-4-chlorobenzoic acid . The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and crystal structure analysis, serves as a crucial reference for scientists working with related molecular scaffolds. The methodologies and interpretations are grounded in established scientific principles to ensure trustworthiness and utility in a research setting.

Molecular Structure and Overview

2-Amino-4-chlorobenzoic acid is an aromatic carboxylic acid derivative. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, an amino group, and a chlorine atom. The relative positions of these substituents significantly influence the molecule's chemical and physical properties, which are reflected in its spectroscopic signatures.

Molecular Structure of 2-Amino-4-chlorobenzoic Acid

Caption: Ball-and-stick model of 2-Amino-4-chlorobenzoic acid.

The crystal structure of 2-Amino-4-chlorobenzoic acid reveals that the molecule is nearly planar.[1] In the crystalline state, molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups.[1] An intramolecular hydrogen bond is also present between the amino group and the carbonyl oxygen of the carboxylic acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-4-chlorobenzoic acid, both ¹H and ¹³C NMR provide diagnostic signals for its structure.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Amino-4-chlorobenzoic acid in DMSO-d₆ exhibits distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Proton Assignment Experimental Chemical Shift (ppm) [2]
H-36.84
H-57.72
H-66.85
-NH₂6.50
-COOH2.52 (broad)

Interpretation:

  • The aromatic protons appear as distinct signals due to their different chemical environments.

  • The protons on the carbons adjacent to the amino group (H-3 and H-6) are expected to be shielded and thus appear at a relatively higher field (lower ppm) compared to H-5.

  • The proton at position 5 is deshielded due to the anisotropic effect of the carboxylic acid group and the electron-withdrawing nature of the chlorine atom.

  • The protons of the amino and carboxylic acid groups are exchangeable and may appear as broad signals. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Experimental Chemical Shift (ppm) [2]
C-1138.32
C-2114.74
C-3152.37
C-4108.58
C-5133.01
C-6115.11
-COOH168.90

Interpretation:

  • The carbonyl carbon of the carboxylic acid (-COOH) is significantly deshielded and appears at the lowest field (highest ppm value).[2]

  • The carbon atom attached to the amino group (C-2) and the carbon atom at position 6 are shielded due to the electron-donating nature of the amino group.

  • The carbon atom bearing the chlorine (C-4) and the carbon attached to the carboxylic acid (C-1) are deshielded.

  • The chemical shifts of the aromatic carbons are consistent with the substituent effects on the benzene ring.

Experimental Protocol: NMR Spectroscopy [2]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A solution of 2-Amino-4-chlorobenzoic acid was prepared in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.

  • Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a Bruker Ultrashield 400 Plus NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, standard acquisition parameters were used to obtain a high signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum was acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vibrational Mode Experimental Frequency (cm⁻¹) [2]
O-H stretch (carboxylic acid)3501, 3425
N-H stretch (amino)3338, 3210 (asymmetric and symmetric)
C=O stretch (carboxylic acid)1666
C-C ring stretches1585, 1550, 1344, 1249, 1097

Interpretation:

  • The broad absorption bands in the region of 3501-3425 cm⁻¹ are characteristic of the O-H stretching vibration of the carboxylic acid, likely broadened due to hydrogen bonding.[2]

  • The two distinct bands for the N-H stretch are indicative of the asymmetric and symmetric stretching modes of the primary amine group.[2]

  • The strong absorption at 1666 cm⁻¹ is assigned to the C=O stretching vibration of the carboxylic acid group.[2]

  • The multiple bands in the 1600-1000 cm⁻¹ region are characteristic of the C-C stretching vibrations within the aromatic ring.

Experimental Workflow: FT-IR Spectroscopy

FTIR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing & Interpretation KBr KBr Powder Grind Grind Sample with KBr KBr->Grind Sample 2-Amino-4-chlorobenzoic acid Sample Sample->Grind Press Press into a Pellet Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Analysis Record Spectrum (4000-400 cm⁻¹) Spectrometer->Analysis Background Background Subtraction Analysis->Background Interpretation Peak Assignment & Functional Group Analysis Background->Interpretation

Caption: Standard workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

While specific mass spectrometry data for 2-Amino-4-chlorobenzoic acid was not found in the initial search, a general approach to its analysis can be described. Electron Ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak (M⁺) would be expected at m/z 171 (for ³⁵Cl) and 173 (for ³⁷Cl) with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom.

Predicted Fragmentation Pathway: A common fragmentation pathway for benzoic acids is the loss of the hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO).

Logical Flow of MS Fragmentation

MS_Fragmentation M [M]⁺˙ m/z 171/173 M_minus_OH [M-OH]⁺ m/z 154/156 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z 126/128 M_minus_OH->M_minus_COOH - CO

Sources

Foundational

Preliminary Toxicity Screening of 2-(Butyrylamino)-4-chlorobenzoic acid: A Tiered, Mechanistic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The early-stage assessment of a novel chemical entity's toxicological profile is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The early-stage assessment of a novel chemical entity's toxicological profile is a cornerstone of modern drug development and chemical safety evaluation. It mitigates downstream risk, conserves resources, and aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This guide provides a comprehensive, tiered strategy for the preliminary toxicity screening of 2-(Butyrylamino)-4-chlorobenzoic acid, a novel compound for which no public toxicity data is available. As a Senior Application Scientist, my objective is to present a scientifically robust, self-validating framework that moves from computational predictions to foundational in vitro assays. We will explore the causality behind each experimental choice, providing detailed, field-proven protocols for assessing cytotoxicity and genotoxicity, thereby building a foundational safety profile for this new molecule.

Introduction: The Imperative for Early-Stage Safety Profiling

The journey of a new chemical entity (NCE) from discovery to potential application is fraught with challenges, with safety being a primary hurdle. A significant percentage of promising candidates fail in later developmental stages due to unforeseen toxicity. Therefore, integrating a robust toxicity screening program at the preliminary stage is not merely a regulatory formality but a critical strategic directive.

This guide outlines a logical, multi-tiered workflow for assessing the toxicological risks of 2-(Butyrylamino)-4-chlorobenzoic acid. Our approach is designed to maximize data acquisition while minimizing compound and resource expenditure. The strategy begins with in silico analysis and physicochemical characterization, proceeds to in vitro cytotoxicity evaluation to determine general cellular toxicity, and culminates in an initial screen for genotoxicity to assess the potential for DNA damage. This tiered approach ensures that overtly toxic compounds are identified early, allowing resources to be focused on candidates with the most promising safety profiles.

Foundational Assessment: Physicochemical and In Silico Characterization

Before embarking on wet-lab experiments, a thorough understanding of the test article's physicochemical properties is essential. These properties govern its solubility, stability, and potential for non-specific interactions in biological assays. For a novel compound like 2-(Butyrylamino)-4-chlorobenzoic acid, we can infer some properties from its structural analogue, 4-Chlorobenzoic acid.[1][2][3]

Rationale for this Step (Expertise & Experience): The solubility of a compound is a critical, often overlooked, parameter. An inadequately solubilized compound can precipitate in cell culture media, leading to false-positive cytotoxicity results and inaccurate dose-response curves. The LogP value provides an early indication of a compound's lipophilicity, which can influence its absorption and potential for membrane disruption or bioaccumulation.

Table 1: Physicochemical Properties of Structural Analogue 4-Chlorobenzoic Acid

Property Value Source
Molecular Formula C₇H₅ClO₂ PubChem[1]
Molecular Weight 156.56 g/mol PubChem[1]
Appearance White crystalline powder ChemicalBook[3]
Melting Point 238-241 °C ChemicalBook[3]
Water Solubility Soluble in hot water; very slightly soluble in cold water ChemicalBook[3]

| LogP | 2.65 | PubChem[1] |

2.1 In Silico Toxicity Prediction (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity or toxicity of a chemical based on its molecular structure.[4][5] For a novel aromatic carboxylic acid, QSAR can provide early warnings about potential liabilities.[6][7][8]

Causality Behind Experimental Choice: While not a substitute for empirical testing, QSAR serves as an invaluable hypothesis-generating tool. It can flag potential structural alerts for mutagenicity (e.g., Ames positivity) or other toxicities, guiding the selection of subsequent in vitro assays. A QSAR analysis can screen the molecule against databases of compounds with known toxicities, providing a preliminary risk assessment before significant resources are committed.[4]

G cluster_0 In Silico Workflow Compound 2-(Butyrylamino)- 4-chlorobenzoic acid (SMILES/Structure) QSAR QSAR Software Tool (e.g., OECD Toolbox, TOPKAT) Compound->QSAR DB Toxicology Databases (Structural Fragments) QSAR->DB Report Predicted Toxicity Profile - Mutagenicity - Carcinogenicity - Skin Sensitization QSAR->Report Decision Guide Wet Lab Assay Selection Report->Decision

Caption: QSAR workflow for predictive toxicology.

Tier 1: In Vitro Cytotoxicity Assessment

The first experimental tier aims to answer a fundamental question: at what concentration does the compound cause general cell death? This is crucial for determining the dose range for subsequent, more specific assays like genotoxicity tests.[9][10][11] We will employ two assays with orthogonal endpoints to ensure the data is robust and not an artifact of a specific detection method.

3.1 Rationale for a Dual-Assay Approach

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[12] A reduction in signal indicates a compromised metabolic state, which is a hallmark of cell death or cytostasis.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon membrane damage.[13] An increase in LDH activity in the supernatant is a direct marker of compromised cell membrane integrity and necrosis.

Using both provides a more complete picture. For instance, a compound could inhibit mitochondrial function (detected by MTT) without immediately rupturing the cell membrane (not detected by LDH).

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and is designed for a 96-well plate format.[14][15][16]

Materials:

  • Human cell line (e.g., HepG2 - a liver carcinoma line, relevant for metabolic studies)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-(Butyrylamino)-4-chlorobenzoic acid (test article), dissolved in DMSO (vehicle)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the test article in complete medium, starting from a top concentration of 1000 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for "cells + vehicle" (negative control) and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[14] Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate cell viability (%) as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the viability (%) against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression.

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures membrane integrity and is often performed on the same experimental plate as other assays by collecting the supernatant before cell lysis.[13][17]

Materials:

  • Supernatant from the cell culture plate prepared in the MTT protocol (Step 3).

  • Commercially available LDH detection kit (contains substrate, cofactor, and diaphorase).

  • Lysis Buffer (provided in kit, for positive control).

  • 96-well flat-bottom plate (for the assay itself).

  • Microplate reader (490 nm absorbance).

Step-by-Step Methodology:

  • Prepare Controls: On the original cell plate, designate wells for a positive control. Add 10 µL of Lysis Buffer to these wells 45 minutes before the end of the incubation period to achieve 100% cell lysis (maximum LDH release).

  • Sample Collection: After the 24-hour incubation, carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's protocol.[17][18]

  • Assay Reaction: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light. The LDH in the supernatant will catalyze a reaction that produces a colored formazan product.

  • Readout: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the "medium only" blank from all readings.

    • Calculate cytotoxicity (%) as: ((Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Lysis - Absorbance of Vehicle)) * 100.

Data Presentation

Summarize the results clearly to allow for easy comparison and decision-making.

Table 2: Example Cytotoxicity Data Summary

Assay Endpoint Cell Line Time Point IC₅₀ (µM)
MTT Metabolic Activity HepG2 24 hours 152.4

| LDH | Membrane Integrity | HepG2 | 24 hours | >1000 |

Interpretation: In this hypothetical example, the compound shows a moderate effect on metabolic activity (IC₅₀ ~152 µM) but does not cause significant membrane rupture even at high concentrations. This could suggest a cytostatic or apoptotic mechanism rather than acute necrosis, warranting further investigation.

Tier 2: In Vitro Genotoxicity Assessment

A compound that is not highly cytotoxic must be evaluated for its potential to damage genetic material, a key indicator of potential carcinogenicity.[19][20] The standard battery of tests recommended by regulatory bodies like the OECD and ICH typically includes a bacterial gene mutation assay and a mammalian cell assay for chromosomal damage.[21][22][23][24]

Rationale for Genotoxicity Screening

Genotoxicity is a critical endpoint because genetic damage can lead to heritable diseases and cancer. Early identification of genotoxic potential is a major reason for terminating the development of a drug candidate. The standard two-test battery is designed to detect different types of genetic damage:

  • Ames Test: Detects point mutations (base substitutions and frameshifts) in bacteria.[25][26][27][28]

  • In Vitro Micronucleus Assay: Detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in mammalian cells.[29][30][31]

Experimental Protocol: In Vitro Micronucleus Assay

This assay is highly relevant as it uses mammalian cells and can detect both chromosome breaking and loss events. The protocol is based on OECD Test Guideline 487.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6).

  • Cytochalasin B (to block cytokinesis, allowing for the identification of cells that have completed one division).[29][31]

  • Test article dissolved in a suitable vehicle (e.g., DMSO).

  • Metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).

  • Microscope slides, fixatives (methanol/acetic acid), and stains (e.g., Giemsa).

  • Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

G cluster_0 In Vitro Micronucleus Assay Workflow Start Seed Mammalian Cells (e.g., CHO, TK6) Treat Treat cells with Test Article (+/- S9 metabolic activation) - Short (3-6h) & Continuous (24h) exposure Start->Treat CytoB Add Cytochalasin B (Blocks Cytokinesis) Treat->CytoB Incubate Incubate for 1.5-2.0 Normal Cell Cycles CytoB->Incubate Harvest Harvest Cells (Hypotonic Treatment & Fixation) Incubate->Harvest Slide Prepare & Stain Microscope Slides Harvest->Slide Score Microscopic Analysis: Score Micronuclei (MN) in Binucleated (BN) Cells Slide->Score End Genotoxicity Assessment: Statistically significant increase in MN/BN cells? Score->End

Caption: Workflow for the cytokinesis-block micronucleus assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells and treat with at least three concentrations of the test article, selected based on the cytotoxicity data (the highest concentration should induce ~50% cytotoxicity or be 10 mM/2000 µg/mL, whichever is lower).[19] Perform parallel experiments with and without an S9 metabolic activation system.[32]

  • Exposure: Two exposure regimens are typically used: a short treatment (3-6 hours) with and without S9, followed by a recovery period, and a continuous treatment (e.g., 24 hours) without S9.[32]

  • Cytokinesis Block: Add Cytochalasin B at an appropriate time to arrest cytokinesis. This allows for the accumulation of binucleated cells, which are cells that have successfully undergone mitosis but not cell division.[31] Analysis is restricted to these cells to ensure only cells that have divided in the presence of the test article are scored.

  • Cell Harvesting: After a total incubation time equivalent to 1.5-2 normal cell cycles, harvest the cells. Treat with a hypotonic solution to swell the cells and then fix them using a methanol/acetic acid solution.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow to air dry, and stain with Giemsa or another appropriate DNA stain.[32]

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[32] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, representing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative (vehicle) control.

Integrated Strategy and Next Steps

The data from this preliminary screening provides a foundational safety profile.

  • If the compound is highly cytotoxic (IC₅₀ < 10 µM): It may be deprioritized unless the intended application is for oncology, where cytotoxicity is a desired trait.

  • If the compound is not cytotoxic but is positive in a genotoxicity assay: This is a significant red flag. The compound is likely to be terminated unless further mechanistic studies can demonstrate that the finding is not relevant to humans (e.g., occurs only at excessively high concentrations or via a mechanism with a known threshold).

  • If the compound is not cytotoxic and is negative in both genotoxicity assays: The compound has cleared the preliminary screen. The next steps would involve more complex in vitro assays (e.g., assessing cardiotoxicity, hepatotoxicity using more advanced models) before consideration for any in vivo studies.

Conclusion

This technical guide outlines a logical, efficient, and scientifically rigorous workflow for the preliminary toxicity screening of a novel chemical entity, 2-(Butyrylamino)-4-chlorobenzoic acid. By integrating in silico predictions with a tiered in vitro testing strategy—progressing from broad cytotoxicity to specific genotoxicity—researchers can make informed, data-driven decisions early in the development process. This approach not only adheres to the highest standards of scientific integrity but also aligns with the ethical and economic imperatives to identify and eliminate compounds with unfavorable safety profiles as early as possible.

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Exploratory

Chlorobenzoic Acid Derivatives: A Promising Frontier in Antimicrobial and Antifungal Drug Development

An In-depth Technical Guide The escalating crisis of antimicrobial resistance necessitates urgent exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among these, benzoic acid deri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

The escalating crisis of antimicrobial resistance necessitates urgent exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among these, benzoic acid derivatives have long been recognized for their antimicrobial properties, serving as mainstays in food preservation.[1] This guide focuses on a particularly promising subset: chlorobenzoic acid derivatives. The introduction of chlorine atoms and further derivatization of the benzoic acid core can significantly enhance antimicrobial and antifungal potency, opening new avenues for therapeutic development.[1]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of chlorobenzoic acid derivatives, explores their structure-activity relationships, provides robust experimental protocols for their evaluation, and discusses the challenges and future directions for translating these promising compounds from the laboratory to clinical applications.

Mechanisms of Action: Disrupting Microbial Defenses

The antimicrobial and antifungal efficacy of chlorobenzoic acid derivatives is primarily attributed to their ability to compromise the structural and functional integrity of microbial cell membranes. This mechanism is advantageous as it is less susceptible to the target-specific resistance mechanisms that plague many conventional antibiotics.

Primary Mechanism: Cell Membrane Disruption

The core mechanism involves a multi-step assault on the microbial cell envelope.[2][3]

  • Membrane Permeabilization: The chlorinated aromatic ring imparts a degree of lipophilicity, allowing the molecules to intercalate into the lipid bilayer of the cell membrane. This disrupts the membrane's fluidity and integrity.

  • Increased Permeability: Studies have shown that these compounds significantly increase the permeability of both the outer and plasma membranes of bacteria.[2][3] This breaches the cell's primary defense, leading to an uncontrolled flux of ions and small molecules.

  • Loss of Barrier Function: The compromised membrane can no longer maintain essential electrochemical gradients. This results in the leakage of critical cytoplasmic components, such as potassium ions and nucleotides, and ultimately leads to cell death.[2]

Membrane_Disruption_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) CBA_derivative Chlorobenzoic Acid Derivative membrane Outer Leaflet Lipid Bilayer Inner Leaflet CBA_derivative->membrane:p2 Intercalation & Disruption leakage Leakage of K+, Nucleotides, etc. membrane:p2->leakage Increased Permeability death Cell Death leakage->death Leads to

Figure 1: Proposed mechanism of microbial cell membrane disruption by chlorobenzoic acid derivatives.

Secondary Mechanism for Nitro-Derivatives: Oxidative Stress

For derivatives that include a nitro group, such as 2-chloro-5-nitrobenzoic acid, an additional mechanism of action comes into play.[1]

  • Enzymatic Reduction: Once inside the cell, these compounds can be enzymatically reduced by bacterial nitroreductases.

  • Generation of Reactive Species: This reduction process generates highly reactive oxygen and nitrogen species (ROS/RNS).

  • Cellular Damage: These reactive species induce significant oxidative stress, leading to widespread damage of essential biomolecules including DNA, proteins, and lipids, thereby inhibiting bacterial replication and viability.[1]

Structure-Activity Relationships (SAR): Tuning for Potency and Specificity

The antimicrobial activity of chlorobenzoic acid derivatives is not monolithic; it is exquisitely sensitive to the molecule's specific structure. Understanding these structure-activity relationships (SAR) is paramount for rationally designing more potent and selective agents.

Key Structural Determinants:

  • Derivative Type: The nature of the chemical modification is a critical determinant of efficacy. Studies have consistently shown that Schiff's bases derived from 2-chlorobenzoic acid are more potent antimicrobial agents than their corresponding ester derivatives.[4][5][6] This highlights the importance of the imine (-C=N-) linkage in mediating biological activity.

  • Substitution Position: The position of the chlorine atom on the benzoic acid ring (ortho, meta, or para) influences the electronic and steric properties of the molecule, thereby affecting its interaction with microbial targets.

  • Substituent Groups: The presence of other functional groups can dramatically modulate activity. Electron-withdrawing groups, for instance, have been shown to increase the antimicrobial potential of benzoic acid derivatives.[7]

  • Overall Molecular Properties: Quantitative Structure-Activity Relationship (QSAR) analyses have revealed that the antimicrobial activity of these compounds is strongly governed by topological parameters and molecular connectivity indices, which are mathematical descriptors of the molecule's size, shape, and branching.[4][5][6]

SAR_Factors center_node Antimicrobial Potency of Chlorobenzoic Acid Derivative substituent_pos Chlorine Position (ortho, meta, para) substituent_pos->center_node derivative_type Derivative Type (e.g., Schiff Base > Ester) derivative_type->center_node other_groups Other Functional Groups (e.g., Electron-Withdrawing) other_groups->center_node qsar Topological & Molecular Connectivity Indices (QSAR) qsar->center_node

Figure 2: Key structural factors influencing the antimicrobial activity of chlorobenzoic acid derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure trustworthiness and reproducibility, the antimicrobial activity of novel compounds must be quantified using standardized methods. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that completely inhibits the visible growth of a microorganism.[8]

Protocol: Broth Microdilution Assay

  • Objective: To determine the MIC of a chlorobenzoic acid derivative against a specific bacterial or fungal strain.

  • Materials:

    • 96-well microtiter plate

    • Test compound (chlorobenzoic acid derivative) stock solution

    • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Microbial inoculum, adjusted to a 0.5 McFarland turbidity standard

    • Positive control (microorganism in broth, no compound)

    • Negative control (broth only, no microorganism)

    • Standard antibiotic (e.g., Norfloxacin, Gentamicin) for comparison

    • Incubator

  • Step-by-Step Methodology:

    • Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. This results in a 1:2 dilution.

    • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series. Causality: This step creates a concentration gradient of the test compound, which is essential for identifying the minimum concentration that inhibits growth.

    • Inoculation: Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Add 100 µL of this standardized inoculum to each well (except the negative control wells). Causality: A standardized inoculum ensures that the results are consistent and comparable across different experiments and laboratories.

    • Controls:

      • Positive Control: Wells containing only broth and the microbial inoculum. This demonstrates that the microorganism is viable and can grow under the assay conditions.

      • Negative Control: Wells containing only sterile broth. This confirms the sterility of the medium and the aseptic technique.

      • Self-Validation: The proper functioning of these controls is critical. Growth must be observed in the positive control and no growth in the negative control for the assay results to be considered valid.

    • Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 24 hours for most bacteria).

    • Result Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]

Data Summary: Antimicrobial and Antifungal Efficacy

The following table summarizes reported MIC values for various chlorobenzoic acid derivatives, demonstrating their activity against a range of Gram-positive bacteria, Gram-negative bacteria, and fungi.

Compound/Derivative ClassMicroorganismStrain TypeMIC (µg/mL)Reference
2-Chlorobenzoic Acid Derivatives Staphylococcus aureusGram-positiveVaries[4][5]
Bacillus subtilisGram-positiveVaries[4][5]
Escherichia coliGram-negativeVaries[4][5]
Candida albicansFungusVaries[4][5]
Aspergillus nigerFungusVaries[4][5]
2-Chloro-5-nitrobenzoic Acid Salt (Compound 1) Staphylococcus aureusATCC (Gram+)Comparable to Gentamicin[1]
Escherichia coliATCC (Gram-)Comparable to Sxt[1]
2-Chloro-5-nitrobenzoic Acid Polymer (Compound 2) Staphylococcus aureusMRSA (Clinical)Comparable to Gentamicin[1]

Note: Specific MIC values vary significantly based on the exact derivative structure. "Comparable" indicates similar inhibition zones or potency to the reference antibiotic in the cited study.

Challenges and Future Directions

While chlorobenzoic acid derivatives hold significant promise, several challenges must be addressed to realize their therapeutic potential.

  • Toxicity and Safety: As with any therapeutic agent, safety is paramount. Some chlorobenzoic acids are classified as harmful if swallowed and may cause skin or eye irritation.[9][10][11] Comprehensive toxicological studies are required for any lead candidates.

  • Biofilm Inhibition: Many chronic and device-related infections are caused by bacteria encased in biofilms, which are notoriously resistant to conventional antibiotics. Encouragingly, benzoic acid derivatives have shown the ability to inhibit biofilm formation, a critical area for future investigation.[1][12]

  • In Vivo Efficacy: Demonstrating potent activity in vitro is the first step. Future research must focus on in vivo animal models to assess the efficacy, pharmacokinetics, and safety of these compounds in a physiological context.

  • Synthetic Innovation: There is vast potential in synthesizing novel derivatives to improve potency, broaden the antimicrobial spectrum, and reduce toxicity. This includes creating hybrid molecules that combine the chlorobenzoic acid scaffold with other pharmacophores.[13]

Conclusion

Chlorobenzoic acid derivatives represent a versatile and potent class of compounds in the fight against microbial pathogens. Their primary mechanism of action, the disruption of cell membrane integrity, offers a robust strategy that may be less prone to conventional resistance. Through rational design guided by a deep understanding of structure-activity relationships, it is possible to optimize these molecules for enhanced efficacy against a broad spectrum of bacteria and fungi, including drug-resistant strains. While challenges related to toxicity and in vivo translation remain, continued research into this promising chemical space is a critical endeavor in the quest for the next generation of antimicrobial and antifungal agents.

References

  • Lou, Z., Wang, H., Zhu, S., Ma, C., & Wang, Z. (2011). Antibacterial activity and mechanism of action of chlorogenic acid. Journal of Food Science, 76(6), M398-M403. [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 62(1), 25-30. [Link]

  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.). Defense Technical Information Center. [Link]

  • MIC values of chlorogenic acid isomers against six microorganisms. (n.d.). ResearchGate. [Link]

  • 4-Chlorobenzoic Acid. (n.d.). PubChem. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI. [Link]

  • Wang, Y., et al. (2021). Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. Frontiers in Microbiology, 12, 703513. [Link]

  • Al-Subeh, T., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PeerJ, 9, e11145. [Link]

  • Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. (2018). PubMed. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI. [Link]

  • Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (2012). ResearchGate. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Chitkara University. [Link]

  • Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. (2023). PubMed. [Link]

  • Safety Data Sheet: 4-Chlorobenzoic acid. (n.d.). Carl ROTH. [Link]

  • 4-CHLOROBENZOIC ACID. (n.d.). Elemental Microanalysis. [Link]

  • SAFETY DATA SHEET: m-Chlorobenzoic Acid. (2014). National Institute of Standards and Technology. [Link]

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Foundational

Role as a chemical intermediate in pharmaceutical synthesis

An In-depth Technical Guide: The Strategic Role of Chemical Intermediates in Modern Pharmaceutical Synthesis Abstract In the intricate landscape of pharmaceutical development, chemical intermediates represent the critica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Strategic Role of Chemical Intermediates in Modern Pharmaceutical Synthesis

Abstract

In the intricate landscape of pharmaceutical development, chemical intermediates represent the critical nexus between basic raw materials and the final Active Pharmaceutical Ingredient (API). These molecular entities are not merely stepping stones but are foundational building blocks that dictate the efficiency, scalability, purity, and economic viability of the entire drug manufacturing process.[1][2][3] This guide, intended for researchers, chemists, and drug development professionals, provides a technical deep-dive into the strategic role of intermediates. We will explore the core synthetic strategies where intermediates are paramount, elucidate the causality behind key experimental choices, and present detailed, field-proven protocols. Through specific case studies of blockbuster drugs like Tamoxifen and Atorvastatin, this paper will illustrate the practical application of these principles, from carbon-carbon bond formation and stereochemical control to the challenges of industrial scale-up.

Introduction: The Centrality of Intermediates in Drug Synthesis

Pharmaceutical intermediates are defined as the chemical compounds formed during the multi-step synthesis of an API.[2][3] They are the tangible products of individual reaction steps which, in turn, serve as the starting materials for subsequent transformations. The quality and availability of these intermediates directly impact the effectiveness, safety, and cost-efficiency of the final drug.[1][2]

The journey from a laboratory concept to a commercial drug product is governed by the principles of process chemistry, which focuses on developing synthetic routes that are not only chemically elegant but also safe, scalable, and sustainable.[4][5] The selection of a synthetic route, and therefore the choice of key intermediates, is a strategic decision that influences every subsequent stage of development. A well-designed synthesis utilizing stable, high-purity intermediates can streamline production, minimize complex purification steps, and ultimately reduce the final cost of the medication.[2]

G cluster_0 Pharmaceutical Synthesis Workflow Basic Raw Materials Basic Raw Materials Chemical Intermediate 1 Chemical Intermediate 1 Basic Raw Materials->Chemical Intermediate 1 Step 1 Chemical Intermediate 2 Chemical Intermediate 2 Chemical Intermediate 1->Chemical Intermediate 2 Step 2 API (Active Pharmaceutical Ingredient) API (Active Pharmaceutical Ingredient) Chemical Intermediate 2->API (Active Pharmaceutical Ingredient) Final Step FDF (Finished Dosage Form) FDF (Finished Dosage Form) API (Active Pharmaceutical Ingredient)->FDF (Finished Dosage Form) Formulation

Caption: High-level overview of the pharmaceutical manufacturing chain.

Core Synthetic Strategies & Key Intermediate Classes

The synthesis of complex drug molecules relies on a robust toolbox of organic reactions. The intermediates in these reactions can be broadly categorized by the strategic transformations they enable.

Carbon-Carbon Bond Formation: The Architectural Core

The construction of a drug's carbon skeleton is the foundation of its synthesis. Organometallic intermediates are central to this effort, providing highly reactive and versatile nucleophiles for building complex molecular architectures.

Grignard reagents, with the general formula R-Mg-X, are powerful organomagnesium intermediates used extensively for creating new carbon-carbon bonds.[6][7] Formed by the reaction of an alkyl or aryl halide with magnesium metal, the polarized C-Mg bond renders the carbon atom highly nucleophilic, enabling it to attack a wide range of electrophiles, including aldehydes, ketones, and esters.[6][7]

Case Study: Synthesis of a Tamoxifen Intermediate

Tamoxifen, a selective estrogen receptor modulator used in the treatment of breast cancer, can be synthesized using a key Grignard reaction to construct its characteristic tetrasubstituted ethylene core.[8][9] The reaction involves the addition of a Grignard reagent to a ketone intermediate.

Experimental Protocol: Grignard Addition for Tamoxifen Precursor

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The entire system must be maintained under an inert atmosphere (e.g., dry nitrogen or argon) to exclude moisture, which rapidly quenches the Grignard reagent.

  • Grignard Reagent Preparation: In the reaction flask, magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. The appropriate aryl halide (e.g., 4-bromoanisole, 1.0 eq) dissolved in anhydrous THF is added dropwise via the dropping funnel. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.

  • Addition to Ketone: The ketone intermediate (e.g., 1,2-diphenylbutan-1-one, 0.9 eq), dissolved in anhydrous THF, is added dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Reaction Monitoring & Quenching: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude tertiary alcohol intermediate is then purified by column chromatography.

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical discovery and development.[10] It facilitates the synthesis of biaryl and heteroaryl motifs, which are common structural features in modern drugs.[10] The reaction couples an organoboron species (e.g., a boronic acid or ester) with an organohalide using a palladium catalyst and a base.[11] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[10][11]

G pd0 Pd(0)L2 pd_ox R1-Pd(II)L2-X pd0->pd_ox Oxidative Addition (R1-X) pd_trans R1-Pd(II)L2-R2 pd_ox->pd_trans Transmetalation (R2-B(OR)2) pd_trans->pd0 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Parameter Common Choices Rationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Choice depends on substrate reactivity and air stability. Pd(II) sources are often used as pre-catalysts.
Ligand PPh₃, SPhos, XPhos, Buchwald LigandsElectron-rich and bulky phosphine ligands facilitate oxidative addition and reductive elimination steps.[12]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. The choice of base can significantly impact yield.
Solvent Toluene, Dioxane, THF, DME (often with water)A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.
Managing Reactivity: The Art of Protecting Groups

Many complex pharmaceutical molecules are polyfunctional. To achieve chemoselectivity, where a reagent reacts with one functional group in the presence of others, chemists employ protecting groups.[13][14] A protecting group is a temporary modification of a functional group to render it inert during a specific chemical transformation.[13][15] The group must be easy to install, stable to the reaction conditions, and easy to remove cleanly in a subsequent step.[15]

G Start Molecule with -NH2 and -OH groups Protected Boc-Protected Amine (-NHBoc) Start->Protected 1. Protection Reacted Reaction at -OH group Protected->Reacted 2. Selective Reaction Deprotected Final Molecule (-NH2 and modified -OH) Reacted->Deprotected 3. Deprotection

Caption: The protect-react-deprotect strategy for selective synthesis.

Experimental Protocol: Boc-Protection of a Primary Amine

  • Setup: To a solution of the amine-containing substrate (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF) in a round-bottom flask, add triethylamine (Et₃N, 1.5 eq) as a base.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate, which can often be used without further purification.

Mastering Stereochemistry: The Rise of Chiral Intermediates

A significant portion of modern drugs are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even cause harmful side effects.[16] Therefore, the synthesis of enantiomerically pure drugs is a regulatory and safety imperative. This is achieved through the use of chiral intermediates, which are produced via asymmetric synthesis.[16][17][]

Asymmetric hydrogenation is a powerful technique to create chiral centers by adding hydrogen across a prochiral double bond using a chiral catalyst.[19][20] This method is widely used in industry to produce chiral amines, alcohols, and carboxylic acids with very high enantioselectivity.[21]

Case Study: Synthesis of a Key Atorvastatin (Lipitor) Intermediate

Atorvastatin, the active ingredient in the cholesterol-lowering drug Lipitor®, contains a key chiral side chain. A highly efficient and green method for synthesizing an intermediate for this side chain involves the asymmetric reduction of a ketone.[22] Biocatalysis, using a ketoreductase (KRED) enzyme, is a state-of-the-art approach for this transformation, offering exceptional selectivity and operating under mild, environmentally friendly conditions.[22][23]

G cluster_0 Biocatalytic Synthesis of Atorvastatin Chiral Intermediate Ketone Ethyl-4-chloroacetoacetate (Prochiral Ketone) Alcohol (S)-ethyl-4-chloro-3-hydroxybutyrate (Chiral Alcohol Intermediate) Ketone->Alcohol Asymmetric Reduction Enzyme Ketoreductase (KRED) + Cofactor (NADPH) Enzyme->Alcohol

Caption: Workflow for the enzymatic synthesis of a chiral atorvastatin intermediate.

Experimental Protocol: KRED-Mediated Asymmetric Reduction

  • Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0) and ensure it is degassed.

  • Biocatalyst Setup: In a temperature-controlled reaction vessel, dissolve the KRED enzyme and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) in the buffer.[22] Add the cofactor NADP⁺.

  • Substrate Addition: Add the prochiral ketone substrate, ethyl-4-chloroacetoacetate, to the enzyme solution. The substrate can be added neat or as a solution in a water-miscible co-solvent like isopropanol to improve solubility.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH with gentle agitation. The pH is often controlled via an automated titrator adding a dilute base to neutralize the gluconic acid formed by the cofactor regeneration system.

  • Monitoring and Workup: Monitor the reaction for substrate conversion and enantiomeric excess (e.e.) using chiral HPLC or GC. Once the reaction is complete, the product can be extracted directly from the aqueous phase using an organic solvent such as methyl tert-butyl ether (MTBE).

  • Purification: The organic extracts are combined, dried, and concentrated to yield the highly enantiopure chiral alcohol intermediate, (S)-ethyl-4-chloro-3-hydroxybutyrate, with >99.5% e.e. being achievable.[22]

From Lab to Plant: The Imperatives of Scale-Up

The transition of a synthetic route from the laboratory bench to a manufacturing plant is a complex undertaking.[4] Intermediates that are easily prepared on a gram scale may present significant challenges at the kilogram or ton scale.[4][24] Key considerations include:

  • Process Safety: Highly exothermic reactions or the use of hazardous reagents (e.g., cyanides, as in some older atorvastatin syntheses) require rigorous engineering controls.[25]

  • Cost of Goods (CoG): The price of starting materials, catalysts, and solvents becomes a dominant factor. Expensive reagents or complex purifications that are acceptable in discovery are often untenable for commercial production.

  • Throughput and Cycle Time: The efficiency of each step, including reaction time, workup, and isolation of the intermediate, directly impacts plant capacity and production timelines.[26]

  • Regulatory Compliance: The synthesis and purification of intermediates must be robust and reproducible to meet the stringent requirements of regulatory bodies like the FDA. All potential impurities must be identified and controlled.

Conclusion

Chemical intermediates are the linchpins of pharmaceutical synthesis, fundamentally enabling the construction of complex and life-saving medicines.[] A strategic approach to their design and synthesis, focusing on robust C-C bond formation, precise control of reactivity through protecting groups, and mastery of stereochemistry via asymmetric methods, is essential for modern drug development. As the industry continues to evolve, the development of innovative routes to key intermediates using principles of green chemistry, such as biocatalysis and continuous flow processing, will be paramount in creating the next generation of therapeutics in a more efficient, sustainable, and cost-effective manner.[27][28][29]

References

  • Novasol Biotech. (2024, August 19).
  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
  • Pharmaffiliates. (2025, May 23).
  • National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • At Tianming Pharmaceutical. Chiral Intermediates: Precision Molecules Driving Pharma.
  • ResearchGate. Synthesis of (E)
  • Applied Catalysts.
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  • SINOPEG. Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
  • ResearchGate. Suzuki-Miyaura cross-coupling. (a)
  • Green Chemistry (RSC Publishing).
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  • TCI Chemicals.
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  • National Center for Biotechnology Information. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
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  • Chemistry LibreTexts. (2024, October 10). Suzuki Cross Coupling Reaction.
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  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Wikipedia. Protecting group.
  • Taylor & Francis Online. (1987). Synthesis of cis- and trans-tamoxifen.
  • WIPO Patentscope. (2022, March 10). WO/2022/048025 METHOD FOR SYNTHESIZING ATORVASTATIN CALCIUM INTERMEDIATE BY USING MULTI-COMPONENT ONE-POT METHOD.
  • Chemical Reviews. (2021, December 15). Green Chemistry in the Synthesis of Pharmaceuticals.
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Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(Butyrylamino)-4-chlorobenzoic acid: An Application Note for Researchers

Authored by: A Senior Application Scientist Abstract This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of 2-(Butyrylamino)-4-chlorobenzoic acid, a valuable interm...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of 2-(Butyrylamino)-4-chlorobenzoic acid, a valuable intermediate in the development of pharmacologically active compounds. The described methodology is designed for researchers, scientists, and professionals in drug development, offering a step-by-step guide from starting materials to the purified product. The protocol emphasizes safety, efficiency, and reproducibility, with in-depth explanations for key experimental choices to ensure a high degree of success and product purity. This document also includes recommendations for characterization and troubleshooting, adhering to the principles of scientific integrity and providing a self-validating system for researchers.

Introduction

2-(Butyrylamino)-4-chlorobenzoic acid and its derivatives are of significant interest in medicinal chemistry and materials science. The structural motif of an acylated aminobenzoic acid is a common feature in a variety of bioactive molecules. The synthesis of this compound is a foundational step for further molecular elaboration and drug discovery efforts. This protocol details the N-acylation of 2-amino-4-chlorobenzoic acid with butyryl chloride, a robust and efficient method for the preparation of the target compound. The rationale behind the choice of reagents, solvents, and reaction conditions is elucidated to provide a comprehensive understanding of the synthetic pathway.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of butyryl chloride with the amino group of 2-amino-4-chlorobenzoic acid. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction_Scheme cluster_0 Reactants cluster_1 Product 2-amino-4-chlorobenzoic_acid 2-amino-4-chlorobenzoic acid plus + butyryl_chloride Butyryl chloride arrow Pyridine, THF 0°C to rt product 2-(Butyrylamino)-4-chlorobenzoic acid

Caption: Reaction scheme for the synthesis of 2-(Butyrylamino)-4-chlorobenzoic acid.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
2-Amino-4-chlorobenzoic acidC₇H₆ClNO₂171.58≥98%Sigma-Aldrich
Butyryl chlorideC₄H₇ClO106.55≥98%Sigma-Aldrich
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl acetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Hydrochloric acid (HCl)HCl36.461 M aqueous solutionVWR
Sodium sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousVWR
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol

Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chlorobenzoic acid (1.72 g, 10.0 mmol).

  • Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • In a separate, dry 50 mL flask, prepare a solution of butyryl chloride (1.12 g, 1.05 mL, 10.5 mmol) in 10 mL of anhydrous THF.

  • Slowly add pyridine (0.87 g, 0.89 mL, 11.0 mmol) to the 2-amino-4-chlorobenzoic acid solution in the ice bath. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]

Acylation Reaction
  • Transfer the butyryl chloride solution to a dropping funnel and add it dropwise to the stirred solution of 2-amino-4-chlorobenzoic acid and pyridine at 0 °C over a period of 30 minutes. The slow addition helps to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Purification
  • Once the reaction is complete, transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with 30 mL of 1 M HCl to remove excess pyridine, followed by 30 mL of deionized water, and finally 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized 2-(Butyrylamino)-4-chlorobenzoic acid should be confirmed by standard analytical techniques:

  • Melting Point: The purified product should exhibit a sharp melting point.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the amide and carboxylic acid, N-H stretch of the amide).

  • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure anhydrous conditions as moisture will hydrolyze butyryl chloride.[1]
Loss of product during work-upEnsure the pH of the aqueous layer is acidic during the HCl wash to prevent loss of the carboxylic acid product as its carboxylate salt.
Impure Product Presence of starting materialOptimize the stoichiometry of butyryl chloride (a slight excess is recommended).
Presence of di-acylated productThis is unlikely under these conditions but can be minimized by slow addition of butyryl chloride at low temperature.
Oily product that does not crystallizeThe product may be impure. Attempt purification by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Butyryl chloride is corrosive and reacts violently with water.[1] Handle with care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • THF is a flammable solvent. Avoid open flames.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-(Butyrylamino)-4-chlorobenzoic acid. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable compound for their drug discovery and development endeavors. The emphasis on proper technique, safety, and analytical validation ensures the integrity and reproducibility of the synthesis.

References

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37. [Link]

  • Organic Syntheses Procedure for the preparation of n-BUTYRYL CHLORIDE. [Link]

  • Wikipedia. Butyryl chloride. [Link]

  • PubChem. 2-Amino-4-chlorobenzoic acid. [Link]

  • U.S. Patent No. 8,637,647 B2. (2014).

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-(Butyrylamino)-4-chlorobenzoic acid

Abstract This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(Butyrylamino)-4-chlorobenzoic acid, a key intermediate in pharmaceutical synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(Butyrylamino)-4-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. The method effectively separates the main compound from its potential impurities and degradation products, ensuring the quality and consistency of the active pharmaceutical ingredient (API). All procedures are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product.[3] 2-(Butyrylamino)-4-chlorobenzoic acid is a significant building block in the synthesis of various pharmaceutical compounds. Therefore, a reliable analytical method to assess its purity and identify any potential impurities or degradants is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for this application.[4][5]

This application note provides a comprehensive, step-by-step protocol for a stability-indicating RP-HPLC method for the purity analysis of 2-(Butyrylamino)-4-chlorobenzoic acid. The method has been developed and validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2]

Experimental

Materials and Reagents
  • 2-(Butyrylamino)-4-chlorobenzoic acid reference standard (Purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrochloric acid (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions were optimized for the separation:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in Water (v/v)
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (min)Acetonitrile (%)0.1% Phosphoric acid in Water (%)
03070
157030
207030
253070
303070

Rationale for Method Development:

The choice of a C18 column is based on its versatility and common use in reversed-phase chromatography for separating a wide range of compounds.[4][5] The mobile phase, consisting of acetonitrile and acidified water, is selected to ensure good peak shape and resolution for the acidic analyte. The addition of phosphoric acid to the aqueous phase helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better retention and symmetrical peaks.[6][7] A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with varying polarities. The detection wavelength of 254 nm was chosen based on the UV spectrum of 2-(Butyrylamino)-4-chlorobenzoic acid, which shows significant absorbance at this wavelength.

Preparation of Solutions

2.3.1. Standard Solution (0.5 mg/mL):

Accurately weigh about 25 mg of 2-(Butyrylamino)-4-chlorobenzoic acid reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

2.3.2. Sample Solution (0.5 mg/mL):

Accurately weigh about 25 mg of the 2-(Butyrylamino)-4-chlorobenzoic acid sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][8]

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[3][9][10][11] The sample solution was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.

The stressed samples were then diluted with the diluent and analyzed by the proposed HPLC method. The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products. The results should show that the main peak is well-resolved from all degradation peaks, demonstrating the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of 2-(Butyrylamino)-4-chlorobenzoic acid at five different concentrations ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[12]

Table 2: Linearity Data

Concentration LevelConcentration (mg/mL)Peak Area (arbitrary units)
50%0.25(Example Value)
75%0.375(Example Value)
100%0.50(Example Value)
125%0.625(Example Value)
150%0.75(Example Value)
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery)

The accuracy of the method was determined by the recovery of a known amount of the reference standard spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120%).[13] The analysis was performed in triplicate at each level. The percentage recovery should be within the range of 98.0% to 102.0%.[12]

Table 3: Accuracy Data

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%(Example Value)(Example Value)(Example Value)
100%(Example Value)(Example Value)(Example Value)
120%(Example Value)(Example Value)(Example Value)
Mean % Recovery (Example Value)
% RSD < 2.0
Precision

3.4.1. Repeatability (Intra-day Precision):

The repeatability of the method was assessed by analyzing six replicate injections of the sample solution (0.5 mg/mL) on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.[12]

3.4.2. Intermediate Precision (Inter-day Precision):

The intermediate precision was evaluated by performing the analysis on two different days by two different analysts using two different HPLC systems. The %RSD for the results obtained on different days should be less than 2.0%.

Table 4: Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Replicates 66
Mean Peak Area (Example Value)(Example Value)
Standard Deviation (Example Value)(Example Value)
% RSD < 2.0%< 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).

  • S = the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., theoretical plates, tailing factor) were monitored. The method is considered robust if the system suitability parameters remain within the acceptable limits and the results are not significantly affected by these minor changes.

System Suitability

Before performing the analysis, the suitability of the HPLC system is verified by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • % RSD of peak areas from replicate injections: ≤ 2.0

Purity Calculation

The purity of the 2-(Butyrylamino)-4-chlorobenzoic acid sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) × 100

Workflow and Data Analysis Diagram

HPLC_Purity_Analysis_Workflow

Interrelation of Method Validation Parameters

Validation_Parameters

Conclusion

The developed and validated RP-HPLC method is a reliable and robust tool for the routine purity analysis of 2-(Butyrylamino)-4-chlorobenzoic acid. The method is specific for the analyte and can effectively separate it from potential degradation products, making it a stability-indicating assay. The validation results demonstrate that the method is linear, accurate, and precise over the specified range. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • LCGC International - Chromatography Online. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • PubChem. 4-Chlorobenzoic Acid. [Link]

  • ResearchGate. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link]

  • ResearchGate. (2018). Impurities and Forced Degradation Studies: A Review. [Link]

  • BioPharm International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

Sources

Method

Application Note: Protocol for Solubilizing 2-(Butyrylamino)-4-chlorobenzoic Acid for In Vitro Cell Culture Assays

Abstract This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective solubilization of 2-(Butyrylamino)-4-chlorobenzoic acid for use in aqueo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective solubilization of 2-(Butyrylamino)-4-chlorobenzoic acid for use in aqueous cell culture systems. Due to its chemical structure, featuring a lipophilic butyrylamino group and a weakly acidic carboxylic acid moiety, this compound exhibits poor solubility in neutral aqueous solutions such as cell culture media. This guide explains the underlying physicochemical principles governing its solubility and presents two robust, step-by-step protocols for preparing high-concentration stock solutions using either an organic solvent (DMSO) or a pH-mediated approach. Furthermore, we provide best practices for experimental validation, including the critical importance of vehicle controls, and a troubleshooting guide to address common challenges.

Introduction: The Challenge of Aqueous Solubility

2-(Butyrylamino)-4-chlorobenzoic acid is a synthetic organic molecule characterized by a 4-chlorobenzoic acid backbone. Benzoic acid and its derivatives are known for their limited solubility in water.[1][2] The addition of the butyrylamino group increases the molecule's molecular weight and lipophilicity (fat-solubility), further reducing its affinity for aqueous environments.

The primary challenge for its use in cell-based assays is its tendency to precipitate out of solution in physiological, neutral pH culture media. The compound's key structural features are:

  • A Carboxylic Acid Group (-COOH): This group is weakly acidic. At neutral pH (~7.4) of cell culture media, it is only partially deprotonated. The protonated (uncharged) form is significantly less soluble in water than its deprotonated (charged) salt form. The parent compound, 4-chlorobenzoic acid, has a pKa of approximately 3.98.[1][3]

  • Lipophilic Moieties: The benzene ring, chloro-substituent, and the n-butyryl chain all contribute to the hydrophobic nature of the molecule, favoring partitioning into non-polar environments over water. The parent 4-chlorobenzoic acid has an octanol-water partition coefficient (log P) of 2.65, indicating moderate lipophilicity.[1][3]

Therefore, a successful solubilization strategy must overcome these inherent physicochemical properties to achieve a stable, homogenous solution for accurate and reproducible experimental results.

Rationale for Solvent Selection

The choice of solvent is critical and must balance solubilizing power with cellular toxicity.[4][5] Even at low concentrations, solvents can have unintended effects on cellular processes, making the inclusion of a proper vehicle control paramount in any experiment.[6] We will explore two primary strategies: using a polar aprotic solvent or leveraging pH to increase solubility.

Solvent/MethodMechanism of ActionAdvantagesDisadvantages & Mitigation
Dimethyl Sulfoxide (DMSO) A polar aprotic solvent that can dissolve a wide range of hydrophobic and hydrophilic compounds.[7]Highly effective for many water-insoluble compounds.[8] Well-established in cell culture protocols.Can be cytotoxic at concentrations >1%.[6] May induce cell differentiation or affect signaling. Mitigation: Keep final concentration in media ≤0.5%.[9][10] Always run a parallel vehicle control.
Ethanol (EtOH) A polar protic solvent that can dissolve moderately non-polar compounds.Generally less toxic than DMSO at equivalent concentrations. Readily available in high purity.Less powerful solvent than DMSO for highly lipophilic compounds. Can affect cellular metabolism. Mitigation: Keep final concentration low (<1%). Run a parallel vehicle control.
Sodium Hydroxide (NaOH) A strong base that deprotonates the carboxylic acid to form a highly soluble sodium carboxylate salt.[11][12]Avoids the use of organic solvents. Utilizes the inherent chemistry of the compound.Requires careful, dropwise addition to avoid exposing the compound to high pH.[12] The final solution must be neutralized back to physiological pH, which can sometimes cause precipitation.

For 2-(Butyrylamino)-4-chlorobenzoic acid, DMSO is the primary recommended solvent due to its superior solubilizing power for complex organic molecules. The pH-mediated approach is a viable alternative if the experimental system is intolerant to DMSO.

Experimental Protocols

Safety First: Always handle 2-(Butyrylamino)-4-chlorobenzoic acid powder and concentrated solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol A: DMSO-Based Stock Solution (Primary Recommendation)

This protocol details the preparation of a concentrated stock solution in DMSO, which is then diluted to the final working concentration in cell culture medium.

Materials:

  • 2-(Butyrylamino)-4-chlorobenzoic acid powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Sterile, 0.22 µm syringe filter (Teflon/PTFE or nylon membranes are recommended for DMSO[7])

  • Precision balance and calibrated pipettes

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare a stock solution of desired concentration (e.g., 10 mM to 100 mM). For example, to make 1 mL of a 50 mM stock solution (Molar Mass ≈ 257.69 g/mol ): Mass (g) = 0.050 mol/L * 0.001 L * 257.69 g/mol = 0.01288 g = 12.89 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile tube or vial.

  • Add DMSO: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[13] Visually inspect to ensure no solid particles remain.

  • Filter Sterilization: Draw the concentrated stock solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile, light-protected tube. This step is critical to prevent contamination of cell cultures.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Preparation of Working Solution: To treat cells, thaw an aliquot of the stock solution. Dilute it at least 1:1000 into pre-warmed cell culture medium to reach the final desired concentration. For a 50 µM final concentration from a 50 mM stock, this would be a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

Workflow for DMSO-Based Protocol

G cluster_prep Stock Solution Preparation (in Fume Hood) cluster_use Experimental Use (in Biosafety Cabinet) cluster_control Critical Controls weigh 1. Weigh Compound add_dmso 2. Add DMSO to create 10-100 mM Stock weigh->add_dmso dissolve 3. Vortex / Warm (37°C) to Dissolve add_dmso->dissolve sterile_filter 4. Sterilize with 0.22 µm Syringe Filter dissolve->sterile_filter aliquot 5. Aliquot into Single-Use Tubes sterile_filter->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw One Aliquot store->thaw Transfer to Lab dilute 8. Dilute in Pre-warmed Culture Medium (e.g., 1:1000) thaw->dilute add_to_cells 9. Add to Cells dilute->add_to_cells vehicle_control Vehicle Control: Add equivalent volume of DMSO (no compound) to parallel wells. dilute->vehicle_control Prepare in parallel

Caption: Workflow for preparing and using a DMSO-based stock solution.
Protocol B: pH-Mediated Solubilization (Alternative)

This method is for experiments where even trace amounts of DMSO are unacceptable. It relies on converting the acidic compound to its more soluble salt.

Materials:

  • 2-(Butyrylamino)-4-chlorobenzoic acid powder

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile 0.1 M Sodium Hydroxide (NaOH) solution

  • Sterile 0.1 M Hydrochloric Acid (HCl) solution

  • Sterile tubes, calibrated pipettes, and pH meter/strips

Step-by-Step Methodology:

  • Suspend Compound: Weigh the desired amount of the compound and suspend it in a fraction (e.g., 80%) of the final desired volume of sterile water or PBS. The compound will not dissolve at this stage.

  • Basify to Dissolve: While stirring/vortexing, add 0.1 M NaOH drop by drop. The suspension should clarify as the compound deprotonates and dissolves to form its sodium salt.[12]

  • Neutralize pH: Once the compound is fully dissolved, carefully monitor the pH. Add 0.1 M HCl dropwise to neutralize the solution to a physiological pH of 7.2-7.4. This is a critical step. Add the acid slowly and away from the main vortex to avoid localized acidic pockets that could cause the compound to precipitate.

  • Final Volume: Adjust the solution to the final desired volume with sterile water or PBS.

  • Filter and Store: Filter sterilize the final solution through a 0.22 µm filter and store in aliquots at -20°C.

Principle of pH-Mediated Solubilization

G cluster_compound insoluble R-COOH (Protonated Form) Poorly Soluble in Water soluble R-COO⁻ Na⁺ (Deprotonated Salt) Soluble in Water insoluble->soluble + NaOH (pH ↑) soluble->insoluble + HCl (pH ↓)

Caption: Equilibrium between the insoluble acid and its soluble salt form.
Validation and Troubleshooting

A protocol is only as good as its controls. These steps ensure the trustworthiness of your results.

  • The Indispensable Vehicle Control: For every experiment, a vehicle control is mandatory. This consists of treating a set of cells with the highest volume of the solvent (e.g., DMSO) used in the experiment, diluted in culture medium. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[6]

  • Visual Solubility Check: Before treating your cells, perform a preliminary test by adding your highest concentration of stock solution to cell culture medium in a separate tube. Incubate at 37°C for 1-2 hours and visually inspect for any signs of precipitation (cloudiness, crystals). If precipitation occurs, you may need to lower the final concentration or the concentration of your stock solution.

ProblemPotential CauseRecommended Solution
Compound won't dissolve in DMSO stock. Concentration is too high (exceeds solubility limit).Decrease the stock concentration (e.g., from 100 mM to 50 mM). Try gentle warming (37°C) or brief sonication.
Compound precipitates when added to culture medium. Final concentration is too high; "salting out" effect.Lower the final working concentration. Add the stock solution to the medium dropwise while gently vortexing. Pre-warm the medium to 37°C before adding the stock.
Vehicle control shows toxicity/adverse effects. Solvent concentration is too high for the specific cell line.Reduce the final solvent concentration. This may require making a more concentrated stock solution. For example, a 1:2000 dilution of a 100 mM stock gives the same 50 µM final concentration as a 1:1000 dilution of a 50 mM stock, but with half the final DMSO concentration (0.05% vs 0.1%). Consider switching to Protocol B.
pH of medium changes after adding the compound. The compound itself is acidic; insufficient buffering capacity.Ensure you are using a well-buffered medium (e.g., containing HEPES). For pH-mediated preps, double-check the final pH of the stock before use.
References
  • Grokipedia. (n.d.). 4-Chlorobenzoic acid.
  • Chemical Synthesis Database. (n.d.). 2-chlorobenzoic acid.
  • Wikipedia. (2023). 4-Chlorobenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 11(9), e0163220. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pärn, K., et al. (2019). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Molecules, 24(23), 4233. Retrieved from [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • Google Patents. (2016). US20160039925A1 - Cell culture methods to reduce acidic species.
  • University of Copenhagen Research Portal. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Ta, A. N., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100781. Retrieved from [Link]

  • Salter, G. J., & Kell, D. B. (1995). Solvent Selection for Whole Cell Biotransformations in Organic Media. Critical Reviews in Biotechnology, 15(2), 139-177. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2014). I am trying to dissolve cholic acid in culture medium and am really struggling - any ideas?. Retrieved from [Link]

  • de Souza, C. C. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(3), 85-92. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

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Application

Application Note: A Validated Protocol for Assessing the Antifungal Efficacy of Benzoic Acid Derivatives

Introduction: The Rationale for Exploring Benzoic Acid Derivatives The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global publ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Exploring Benzoic Acid Derivatives

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This necessitates the discovery and development of novel antifungal agents. Benzoic acid, a simple aromatic carboxylic acid, has long been recognized for its antimicrobial properties, primarily serving as a food preservative.[1] Its mechanism of action involves the disruption of microbial cellular metabolism.[1] Specifically, the un-dissociated form of benzoic acid penetrates the fungal cell membrane; once inside the higher pH of the cytoplasm, it dissociates.[2] This process leads to a drop in intracellular pH, inhibiting key metabolic enzymes, such as phosphofructokinase, which disrupts glycolysis, depletes ATP, and ultimately restricts fungal growth.[2][3]

While effective, the parent molecule has limitations. The strategic modification of the benzoic acid scaffold to create derivatives offers a promising avenue for enhancing antifungal potency, improving selectivity, and optimizing pharmacokinetic properties.[4] This application note provides a detailed, validated experimental framework for researchers to reliably screen and characterize the antifungal activity of novel benzoic acid derivatives, adhering to internationally recognized standards.

Guiding Principles: Ensuring Experimental Integrity

Reproducibility and accuracy are the cornerstones of antimicrobial susceptibility testing. The protocols outlined herein are grounded in the reference methods established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[5][6][7][8] Adherence to these standards ensures that data generated is comparable and reliable across different laboratories.[9][10][11]

Core Pillars of this Protocol:

  • Standardization: From inoculum preparation to endpoint determination, every step is standardized to minimize variability.

  • Appropriate Controls: The inclusion of negative, positive, and solvent controls is mandatory to validate the results of each assay.

  • Systematic Approach: We present a primary quantitative screening method (Broth Microdilution) to determine the Minimum Inhibitory Concentration (MIC), followed by a qualitative confirmatory method (Disk Diffusion) to visualize fungal inhibition.

Part 1: Quantitative Antifungal Susceptibility Testing via Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[12][13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative value is crucial for comparing the potency of different derivatives and for establishing a baseline for further studies.

Materials and Reagents
  • Test Compounds: Benzoic acid derivatives, synthesized and purified.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile.

  • Fungal Strains: e.g., Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

  • Culture Media:

    • For inoculum preparation: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).[14]

    • For susceptibility testing: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Reagents: Sterile saline (0.85% NaCl), sterile distilled water.

  • Equipment:

    • Sterile, flat-bottom 96-well microtiter plates.

    • Multichannel pipette.

    • Spectrophotometer.

    • Incubator (35°C).

    • Vortex mixer.

    • Hemacytometer or Neubauer chamber (for filamentous fungi).

Experimental Workflow: Broth Microdilution

The following diagram outlines the critical steps for performing the broth microdilution assay.

BrothMicrodilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Readout A Prepare Compound Stock Solutions (e.g., 10 mg/mL in DMSO) D Create 2-fold Serial Dilution of Compounds across plate A->D B Prepare Fungal Inoculum (Standardized to 0.5 McFarland) E Add Standardized Fungal Inoculum to wells B->E C Dispense RPMI-1640 Media to all wells C->D D->E G Incubate Plate (35°C for 24-48h) E->G F Include Controls: - Growth (Inoculum only) - Sterility (Media only) - Solvent (Inoculum + DMSO) - Positive (e.g., Fluconazole) F->G H Visually or Spectrophotometrically Read Plates G->H I Determine MIC (Lowest concentration with no visible growth) H->I

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Step-by-Step Protocol

Step 1: Preparation of Fungal Inoculum (Yeasts, e.g., Candida albicans)

  • Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours to ensure viability and purity.[14]

  • Select 4-5 well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Vortex vigorously for 15 seconds.

  • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (at 530 nm wavelength). This corresponds to approximately 1-5 x 10⁶ CFU/mL.[14]

  • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration of 1-5 x 10³ CFU/mL.[14]

Step 2: Preparation of Fungal Inoculum (Filamentous Fungi, e.g., Aspergillus fumigatus)

  • Grow the mold on PDA slants for 5-7 days at 35°C to encourage sporulation.[15]

  • Harvest conidia by flooding the slant with sterile saline containing 0.05% Tween 20.[15]

  • Gently rub the colony surface with a sterile loop to release the conidia.[15]

  • Allow heavy particles to settle for 3-5 minutes, then transfer the upper conidial suspension to a new sterile tube.[16]

  • Adjust the conidial suspension using a hemacytometer to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.[17]

Step 3: Assay Plate Preparation

  • Prepare a stock solution of each benzoic acid derivative in 100% DMSO (e.g., at 10 mg/mL).

  • Using a 96-well plate, add 100 µL of RPMI-1640 medium to all wells.

  • Add a starting volume of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.[18]

  • Finally, add 100 µL of the standardized fungal inoculum (from Step 1 or 2) to each well. The final volume in each well will be 200 µL.

  • Crucial Controls:

    • Growth Control: 100 µL RPMI + 100 µL inoculum (no compound).

    • Sterility Control: 200 µL RPMI only.

    • Solvent Control: 100 µL RPMI + 100 µL inoculum + DMSO at the highest concentration used in the assay. This is critical because DMSO itself can have antifungal effects at higher concentrations.[19][20][21]

    • Positive Control: A known antifungal drug (e.g., Fluconazole for yeasts, Amphotericin B for molds) should be serially diluted as a reference.

Step 4: Incubation and MIC Determination

  • Cover the plates and incubate at 35°C.

  • Read the plates after 24-48 hours for yeasts[22] and 48-72 hours for most filamentous fungi.

  • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density (OD) with a plate reader.

Part 2: Qualitative Confirmation via Disk Diffusion Assay

The disk diffusion assay provides a visual and qualitative confirmation of antifungal activity. It relies on the diffusion of the test compound from a paper disk into an agar medium seeded with the fungus, creating a zone of inhibition where growth is prevented.[23]

Materials and Reagents
  • Agar Medium: Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[12] The methylene blue enhances the definition of the inhibition zone edge.[12]

  • Sterile Paper Disks: 6 mm in diameter.

  • Fungal Inoculum: Prepared as in Step 1 or 2 above, but adjusted to a higher concentration (1-5 x 10⁶ CFU/mL) to ensure confluent growth.[12]

  • Sterile Cotton Swabs.

Experimental Workflow: Disk Diffusion

DiskDiffusion_Workflow A Prepare Standardized Fungal Inoculum (1-5 x 10^6 CFU/mL) B Inoculate Mueller-Hinton Agar Plate with a sterile swab to create a confluent lawn A->B C Impregnate Sterile Paper Disks with a known concentration of each Benzoic Acid Derivative B->C D Place Disks on Agar Surface (Include Solvent and Positive Control Disks) C->D E Incubate Plate (30-35°C for 24-48h) D->E F Measure the Diameter of the Zone of Inhibition (in mm) E->F

Caption: Key stages of the agar disk diffusion assay.

Detailed Step-by-Step Protocol
  • Prepare MHA plates to a uniform depth.

  • Dip a sterile cotton swab into the standardized fungal inoculum (1-5 x 10⁶ CFU/mL).

  • Remove excess inoculum by pressing the swab against the inside of the tube.

  • Streak the entire surface of the agar plate three times, rotating the plate approximately 60 degrees each time to ensure even distribution.[12]

  • Allow the plate to dry for 5-15 minutes.

  • Aseptically apply sterile paper disks impregnated with a known amount of each benzoic acid derivative (e.g., 10 µ g/disk ) onto the agar surface.

  • Gently press the disks to ensure complete contact with the agar.

  • Include a positive control disk (e.g., Fluconazole) and a negative control disk with only the solvent (DMSO).

  • Invert the plates and incubate at 35°C for 24-48 hours.[24]

  • Measure the diameter of the zone of complete inhibition in millimeters (mm). The absence of a zone around the solvent control disk confirms that DMSO did not contribute to the observed activity.

Data Presentation and Interpretation

Quantitative data from the broth microdilution assay should be summarized in a clear, tabular format. This allows for easy comparison of the relative potencies of the different derivatives against the tested fungal strains.

Table 1: Sample MIC Data for Benzoic Acid Derivatives

CompoundFungal StrainMIC (µg/mL)
Benzoic Acid (Parent)Candida albicans ATCC 90028128
Derivative ACandida albicans ATCC 9002832
Derivative BCandida albicans ATCC 9002864
Fluconazole (Control)Candida albicans ATCC 900284
Benzoic Acid (Parent)Aspergillus fumigatus ATCC 204305>256
Derivative AAspergillus fumigatus ATCC 204305128
Derivative BAspergillus fumigatus ATCC 204305>256
Amphotericin B (Control)Aspergillus fumigatus ATCC 2043051

Note: Data are hypothetical and for illustrative purposes only.

A lower MIC value indicates greater antifungal potency. The results from the disk diffusion assay (zone diameters) should correlate with the MIC data; a compound with a low MIC should produce a larger zone of inhibition.

Conclusion

This application note provides a robust and validated framework for the initial screening and evaluation of benzoic acid derivatives as potential antifungal agents. By meticulously following standardized protocols derived from CLSI guidelines, researchers can generate high-quality, reproducible data. This systematic approach, combining quantitative MIC determination with qualitative disk diffusion confirmation, ensures a high degree of confidence in the preliminary assessment of novel compounds, paving the way for more advanced preclinical development.

References

  • Clinical and Laboratory Standards Institute. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • Pfaller, M. A., et al. Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator. Journal of Clinical Microbiology. Available at: [Link]

  • Clinical and Laboratory Standards Institute. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. ANSI Webstore. Available at: [Link]

  • Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. Available at: [Link]

  • Mayo Clinic Laboratories. Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. Available at: [Link]

  • Clinical and Laboratory Standards Institute. New Antifungal Document Editions. CLSI News. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • Pfaller, M. A. Antifungal Susceptibility Testing of Filamentous Fungi. ResearchGate. Available at: [Link]

  • Pfaller, M. A., & Diekema, D. J. Antifungal Susceptibility Testing: Current Approaches. National Institutes of Health. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available at: [Link]

  • Johnson, E. M. Susceptibility test methods: Yeasts and filamentous fungi. UKHSA Research Portal. Available at: [Link]

  • Nakai, T., et al. Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. Available at: [Link]

  • Hazen, K. C. Influence of DMSO on antifungal activity during susceptibility testing in vitro. PubMed. Available at: [Link]

  • Ghahfarokhi, S. M., et al. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. National Institutes of Health. Available at: [Link]

  • Krebs, H. A., et al. Studies on the mechanism of the antifungal action of benzoate. PubMed. Available at: [Link]

  • Da Silva, E. B., et al. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. National Institutes of Health. Available at: [Link]

  • de-Souza-Silva, C. M., et al. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available at: [Link]

  • Patsnap Synapse. What is Benzoic Acid used for?. Patsnap. Available at: [Link]

  • El-Mougith, A. A. evaluation of the inhibitory effect of dimethyl sulfoxide on fungal degradated archaeological wood. N/A. Available at: [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Available at: [Link]

  • Santos, D. A., & Hamdan, J. S. Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology. Available at: [Link]

  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. N/A. Available at: [Link]

  • JoVE. Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available at: [Link]

  • Randhawa, M. A. Influence of DMSO on antifungal activity during susceptibility testing in vitro. ResearchGate. Available at: [Link]

  • Berne, S., et al. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. ResearchGate. Available at: [Link]

  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. N/A. Available at: [Link]

  • Fotouh, D., et al. Disc diffusion method . Antifungal activity in solid medium against T. rubrum. ResearchGate. Available at: [Link]

  • Da Silva, E. B., et al. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. ResearchGate. Available at: [Link]

  • Randhawa, M. A. The Effect of Dimethyl Sulfoxide (DMSO) on the Growth of Dermatophytes. N/A. Available at: [Link]

  • Clinical and Laboratory Standards Institute. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. Available at: [Link]

  • Arendrup, M. C., et al. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Journal of Clinical Microbiology. Available at: [Link]

  • Berne, S., et al. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Available at: [Link]

Sources

Method

The Enigmatic Role of 2-(Butyrylamino)-4-chlorobenzoic Acid in Peptide Synthesis: An Analysis of Existing Literature

For Immediate Release [City, State] – [Date] – An in-depth review of scientific literature and patent databases reveals a significant information gap regarding the application of 2-(Butyrylamino)-4-chlorobenzoic acid in...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – An in-depth review of scientific literature and patent databases reveals a significant information gap regarding the application of 2-(Butyrylamino)-4-chlorobenzoic acid in the field of peptide synthesis. Despite its structural resemblance to N-acyl anthranilic acids, a class of molecules with diverse chemical applications, there is currently no documented use of this specific compound as a reagent, additive, or in any procedural capacity within established peptide synthesis protocols. This report summarizes the findings of a comprehensive search and outlines the current understanding of related chemical structures.

Introduction: The Landscape of Peptide Synthesis Additives

Modern peptide synthesis, a cornerstone of drug discovery and biomedical research, relies on a sophisticated toolkit of reagents and additives to ensure high yields, purity, and stereochemical integrity of the final peptide product. Key challenges in this field include the efficient formation of amide bonds between amino acids and the suppression of side reactions, most notably racemization, which can compromise the biological activity of the synthesized peptide.

To address these challenges, researchers have developed a range of coupling reagents and additives. These molecules are designed to activate the carboxylic acid group of one amino acid, facilitating its reaction with the amino group of the next, while minimizing the loss of chiral purity. Additives can play various roles, from acting as catalysts to serving as scavengers for reactive intermediates that might lead to undesirable byproducts.

Investigating 2-(Butyrylamino)-4-chlorobenzoic Acid: A Search for Applications

A thorough investigation was conducted to ascertain the role and application of 2-(Butyrylamino)-4-chlorobenzoic acid in peptide synthesis. This investigation included searches of prominent scientific databases, chemical supplier application notes, and international patent libraries.

The search yielded basic chemical and physical properties of the compound. It is identified as a derivative of anthranilic acid (2-aminobenzoic acid), characterized by a butyryl group attached to the amino nitrogen and a chlorine atom at the 4-position of the benzene ring.

  • As a coupling reagent: There is no evidence to suggest it is used to activate amino acids for peptide bond formation.

  • As a racemization suppressant: No literature indicates its use as an additive to maintain the stereochemical integrity of amino acids during coupling.

  • In any other auxiliary role: There are no documented protocols where this compound is used as a linker, scavenger, or for any other purpose in solid-phase or solution-phase peptide synthesis.

Exploring Structurally Related Compounds: N-Acyl Anthranilic Acid Derivatives

Given the absence of direct information, the investigation was broadened to include the wider class of N-acyl anthranilic acid derivatives. This exploration aimed to identify any analogous applications that might suggest a potential, albeit undocumented, role for 2-(Butyrylamino)-4-chlorobenzoic acid.

The literature on N-acyl anthranilic acids reveals their utility in various fields of organic chemistry. For instance, they have been explored as:

  • Foldamers and Anion Binders: The rigid backbone of these molecules makes them suitable scaffolds for creating synthetic structures that can mimic biological molecules or bind to specific ions.

  • Intermediates in Organic Synthesis: They serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1][2]

  • Building Blocks for Bioactive Molecules: Some natural products and synthetic compounds with biological activity incorporate N-acyl anthranilic acid motifs.

Despite these diverse applications, the search did not reveal a general or established use of N-acyl anthranilic acids as additives or reagents within the standard practice of peptide synthesis. While some complex syntheses of natural products containing peptide-like bonds may involve these structures, they are not employed as general-purpose tools to facilitate the routine assembly of peptide chains.

Conclusion: An Absence of Evidence

Based on a comprehensive review of the available scientific and patent literature, there is no evidence to support the use of 2-(Butyrylamino)-4-chlorobenzoic acid in peptide synthesis. Consequently, the creation of a detailed application note or protocol for its use in this context is not feasible without resorting to speculation, which would contravene the principles of scientific accuracy and reproducibility.

Researchers, scientists, and drug development professionals in the field of peptide synthesis should be aware that this compound is not a recognized or validated tool for their work. The absence of documentation suggests that it either has not been investigated for this purpose or has been found to be ineffective or unsuitable. Future research may uncover a novel application for this or related compounds in peptide chemistry, but at present, its role remains undefined.

References

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (2019). Voprosy Khimii i Khimicheskoi Tekhnologii, (2), 20-27. [Link]

Sources

Application

Application of 2-(Butyrylamino)-4-chlorobenzoic acid as a building block in organic synthesis

Molecular Profile & Synthetic Utility[1][2] 2-(Butyrylamino)-4-chlorobenzoic acid (CAS: 777877-45-9) serves as a high-value bifunctional building block in medicinal chemistry. Its structural architecture combines a carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Profile & Synthetic Utility[1][2]

2-(Butyrylamino)-4-chlorobenzoic acid (CAS: 777877-45-9) serves as a high-value bifunctional building block in medicinal chemistry. Its structural architecture combines a carboxylic acid and an ortho-disposed butyrylamide, pre-installing the 2-propyl side chain required for specific lipophilic interactions in drug targets.

Core Synthetic Value Proposition
  • Pre-installed Regiochemistry: The molecule fixes the chlorine substituent at the para-position relative to the carboxyl group. Upon cyclization to quinazolinone scaffolds, this unequivocally directs the halogen to the 7-position , avoiding the regioisomeric mixtures often seen when starting from meta-substituted anilines.

  • Activated Heterocyclic Precursor: It acts as a "masked" benzoxazinone. Under dehydrating conditions, it rapidly converts to 7-chloro-2-propyl-4H-3,1-benzoxazin-4-one , a potent electrophile that reacts with diverse nucleophiles (amines, hydrazines) to generate libraries of bioactive heterocycles.

  • Orthogonal Functionalization: The aryl chloride provides a handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the heterocyclic core has been established, minimizing catalyst poisoning by the free acid/amide.

Reaction Pathway Analysis

The following diagram illustrates the divergent synthetic pathways accessible from this building block. The central strategy involves the kinetic formation of the benzoxazinone intermediate, followed by thermodynamic conversion to quinazolinones.

G Start 2-(Butyrylamino)- 4-chlorobenzoic acid Benzoxazinone Intermediate: 7-Chloro-2-propyl- 4H-3,1-benzoxazin-4-one Start->Benzoxazinone Ac2O, Reflux (Cyclodehydration) Quinazolinone Target Scaffold: 7-Chloro-2-propyl- 3-substituted-4(3H)-quinazolinone Benzoxazinone->Quinazolinone R-NH2, AcOH (Nucleophilic Substitution) BisAmide Side Product: Bis-amide (Ring Opening) Benzoxazinone->BisAmide H2O or Weak Nu (Hydrolysis) SuzukiProduct Functionalized Biaryl: (Post-Cyclization Coupling) Quinazolinone->SuzukiProduct Ar-B(OH)2, Pd(0) (Suzuki Coupling)

Figure 1: Divergent synthetic pathways. The benzoxazinone intermediate is the critical "switch" allowing access to diverse quinazolinone libraries.

Application Note: Synthesis of 7-Chloro-2-propyl-4H-3,1-benzoxazin-4-one[3]

This protocol describes the conversion of the starting material into its reactive benzoxazinone form.[1][2][3][4] This intermediate is often isolated for stability or generated in situ for one-pot reactions.

Mechanism: The reaction proceeds via the formation of a mixed anhydride with acetic anhydride, followed by intramolecular nucleophilic attack by the amide oxygen and subsequent elimination of acetic acid.

Protocol 1: Cyclodehydration

Reagents: Acetic Anhydride (


), Pyridine (optional catalyst).
  • Setup: Charge a dry round-bottom flask with 2-(butyrylamino)-4-chlorobenzoic acid (10.0 mmol) and acetic anhydride (5.0 mL, ~5 equiv).

  • Reflux: Attach a reflux condenser and drying tube (

    
    ). Heat the mixture to 140°C (gentle reflux) for 1–2 hours.
    
    • Checkpoint: The suspension should become a clear solution as the cyclization proceeds.

  • Workup (Isolation):

    • Cool the reaction mixture to room temperature.

    • Cool further to 0°C in an ice bath. The benzoxazinone product often precipitates as a solid.

    • If no precipitate forms, remove excess

      
       under reduced pressure (rotary evaporator).
      
    • Wash the solid with cold hexane or diethyl ether to remove traces of acid.

  • Yield: Typical yields range from 85–95% .

  • Storage: Store in a desiccator. This intermediate is sensitive to moisture and will slowly hydrolyze back to the starting material.

Application Note: Synthesis of Functionalized Quinazolinones

The primary application of this building block is the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. This scaffold is ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and GPCR antagonists.

Mechanism: The primary amine attacks the electrophilic carbonyl at position 4 of the benzoxazinone (from Protocol 1). This opens the ring to form an amidine intermediate, which then undergoes recyclization with the loss of water.

Protocol 2: One-Pot Synthesis with Primary Amines

Reagents: Primary Amine (


), Glacial Acetic Acid (solvent/catalyst).
  • Reactants: In a pressure tube or round-bottom flask, dissolve 7-chloro-2-propyl-4H-3,1-benzoxazin-4-one (prepared in Protocol 1, 5.0 mmol) in glacial acetic acid (10 mL).

  • Addition: Add the desired primary amine (5.5 mmol, 1.1 equiv).

    • Note: For volatile amines, use a sealed tube. For aniline derivatives, standard reflux is sufficient.

  • Reaction: Heat the mixture to reflux (118°C) for 3–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The benzoxazinone spot (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (quinazolinone) should appear.
  • Workup:

    • Pour the hot reaction mixture into crushed ice (50 g).

    • Stir vigorously.[5] The product typically precipitates as a white or off-white solid.

    • Filter the solid and wash with water (3 x 20 mL) to remove acetic acid.

    • Recrystallize from Ethanol or DMF/Water if necessary.

Data Summary: Yield Optimization

The following table summarizes expected yields based on the nucleophilicity of the amine used in Protocol 2.

Amine ClassExample NucleophileReaction TimeTypical YieldNotes
Aliphatic n-Butylamine2 hours88-92%Rapid reaction; high yield.
Aromatic Aniline4 hours75-82%Requires higher temperature (reflux).
Electron-Deficient 4-Nitroaniline8-12 hours55-65%Sluggish; may require

or microwave assistance.
Heterocyclic 2-Aminopyridine6 hours70-75%Potential for bis-nucleophilic attack; control stoichiometry.

Advanced Application: Palladium-Catalyzed Cross-Coupling

Once the quinazolinone core is formed, the 7-chloro substituent serves as an excellent handle for structural elaboration. Unlike the starting benzoic acid, the quinazolinone scaffold does not sequester Pd catalysts, allowing for efficient Suzuki-Miyaura coupling.

Strategic Insight: Do not attempt Suzuki coupling on the starting material (2-(butyrylamino)-4-chlorobenzoic acid) prior to cyclization. The free carboxylic acid and amide can chelate the Palladium, reducing turnover frequency. Perform the coupling after Protocol 2.

Protocol 3: Suzuki-Miyaura Coupling at C-7
  • Reagents: 7-Chloro-quinazolinone derivative (1.0 equiv), Arylboronic acid (1.5 equiv),

    
     (3 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas solvents. Heat at 90°C under Argon for 12 hours.

  • Result: Formation of 7-aryl-2-propylquinazolinones, extending the conjugation and lipophilicity of the drug candidate.

References

  • Synthesis of Benzoxazinones: Heller, G., & Fiesselmann, H. (1902).[6] Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society.

  • Quinazolinone Biological Activity: Tiwary, B. K., et al. (2015).[7] Synthesis and antimicrobial activity of novel quinazolinone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.

  • One-Pot Cyclization Methodologies: Abdollahi, S., & Shariat, M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions. Chemical & Pharmaceutical Bulletin.

  • Building Block Data: Sigma-Aldrich Product Specification for 2-(Butyrylamino)-4-chlorobenzoic acid.

Sources

Method

Application Note: A Protocol for Developing Robust and Predictive Quantitative Structure-Activity Relationship (QSAR) Models

For Researchers, Scientists, and Drug Development Professionals Abstract Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern computational drug discovery, enabling the prediction of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern computational drug discovery, enabling the prediction of a compound's biological activity from its molecular structure.[1][2] This application note provides a detailed, field-proven protocol for constructing, validating, and deploying high-performance QSAR models. By integrating principles of rigorous data curation, appropriate descriptor selection, robust model building, and comprehensive validation, this guide serves as a practical resource for scientists aiming to accelerate lead optimization and prioritize candidates for synthesis and testing, thereby reducing reliance on extensive animal testing.[1]

Introduction: The Rationale and Power of QSAR

The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure.[2] By mathematically defining this relationship, QSAR models can efficiently screen vast virtual libraries of compounds, predict the properties of novel structures, and guide medicinal chemists in designing molecules with enhanced potency and desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1][2] A well-constructed QSAR model is not merely a statistical correlation; it is a hypothesis-generating engine that can offer insights into the mechanisms of action and highlight the key molecular features driving biological response.

The workflow for developing a predictive QSAR model is a multi-stage process that demands careful attention to detail at each step to ensure the final model is both statistically sound and genuinely predictive.[1][3]

QSAR_Workflow cluster_0 Phase 1: Data Foundation cluster_1 Phase 2: Feature Engineering cluster_2 Phase 3: Model Development & Validation cluster_3 Phase 4: Application Data_Acquisition Data Acquisition Data_Curation Data Curation Data_Acquisition->Data_Curation Raw Data Descriptor_Calculation Descriptor Calculation Data_Curation->Descriptor_Calculation Cleaned Dataset Feature_Selection Feature Selection Descriptor_Calculation->Feature_Selection High-Dimensional Data Dataset_Splitting Dataset Splitting Feature_Selection->Dataset_Splitting Optimized Descriptors Model_Building Model Building Dataset_Splitting->Model_Building Training Set Model_Validation Rigorous Validation Model_Building->Model_Validation Trained Model Model_Validation->Model_Building Feedback Prediction Prediction & Deployment Model_Validation->Prediction Validated Model

Figure 1: High-level overview of the QSAR modeling workflow.

Protocol Part I: Data Acquisition and Curation

The quality of a QSAR model is fundamentally limited by the quality of its underlying data. This phase is the most critical and often the most time-consuming.[4]

Causality Behind Rigorous Curation

Experimental data, aggregated from various sources, often contains inconsistencies that can fatally flaw a QSAR model. For instance, different salt forms of the same parent compound can have different measured activities. Failing to standardize these to a common parent structure introduces noise and confounds the structure-activity relationship. Similarly, ambiguities in stereochemistry, tautomeric states, or duplicate entries can lead to a model learning incorrect patterns. A meticulously curated dataset is the bedrock of a predictive model.[4][5]

Step-by-Step Data Curation Protocol
  • Data Compilation: Aggregate data from reliable sources like public databases (e.g., ChEMBL, PubChem), patents, or internal corporate databases. Ensure that the biological endpoint (e.g., IC50, Ki, LD50) is clearly defined and measured under consistent experimental conditions.[1][4]

  • Standardize Chemical Structures:

    • Remove Salts and Solvents: Strip all counter-ions and solvent molecules, retaining only the parent structure.

    • Normalize Tautomers: Convert different tautomeric forms to a single, canonical representation.

    • Handle Stereochemistry: Ensure stereoisomers are clearly and consistently defined (e.g., using R/S or cis/trans notation). If stereochemistry is unknown or mixed, it should be explicitly noted or the compounds may need to be excluded.

    • Neutralize Charges: Adjust structures to their likely physiological pH state, typically neutral.

  • Data Cleaning:

    • Remove Duplicates: Identify and remove duplicate chemical structures. If activities for duplicates differ significantly, investigate the source of error or exclude the compound.[1]

    • Handle Missing Values: Compounds with missing activity values should be removed. Imputation is generally not recommended for the biological endpoint.[1]

    • Convert and Normalize Activity Data: Convert all biological activity data to a uniform molar unit (e.g., pIC50 = -log(IC50 in M)). This logarithmic transformation ensures the data is more evenly distributed, which is beneficial for most modeling algorithms.[1]

  • Outlier Detection: Analyze the distribution of activity values. Investigate compounds with extreme values to determine if they are due to experimental error or represent genuine "activity cliffs." Statistical methods or visual inspection can be used, but removal should be done judiciously and with clear justification.

Protocol Part II: Molecular Descriptor Calculation and Feature Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties.[5][6]

The Importance of Descriptor Space

The goal is to capture the structural features relevant to the biological activity. Using too few descriptors may fail to capture the complexity of the SAR, while using too many irrelevant ones can introduce noise and lead to overfitting—a model that performs well on the data it was trained on but fails to predict new compounds.[7] Feature selection is the process of identifying the most informative descriptors.[1]

Descriptor Types and Calculation Protocol
  • Select Descriptor Calculation Software: Utilize software capable of calculating a wide range of descriptors (e.g., RDKit, PaDEL-Descriptor, MOE, Dragon).

  • Calculate Descriptors: Generate descriptors for the curated dataset. It is common to start with a broad set and narrow it down.

Descriptor ClassDescriptionExamples
1D Descriptors Based on the molecular formula.Molecular Weight, Atom Counts, Ring Counts.[8]
2D Descriptors Derived from the 2D graph representation of the molecule.Topological Indices (e.g., Connectivity Indices), Pharmacophore Features, Molecular Fingerprints (e.g., ECFP4).[8][9]
3D Descriptors Require a 3D conformation of the molecule.Molecular Shape, Surface Area (SASA), Volume, Dipole Moment.[8]
Quantum-Chemical Derived from quantum mechanical calculations.HOMO/LUMO energies, Partial Charges.[8][10]
  • Feature Selection Protocol:

    • Remove Low-Variance Descriptors: Eliminate descriptors that are constant or near-constant across the dataset, as they provide no information.

    • Remove Highly Correlated Descriptors: Calculate a correlation matrix for all descriptors. If two descriptors are highly correlated (e.g., |r| > 0.9), one should be removed to reduce redundancy.

    • Apply a Feature Selection Algorithm: Use algorithms like Recursive Feature Elimination, Genetic Algorithms, or LASSO regression to identify a smaller subset of descriptors that yields the best model performance.[4]

Protocol Part III: Model Building and Validation

This phase involves training a machine learning algorithm to learn the relationship between the selected descriptors and biological activity, and then rigorously testing its predictive power.

The Principle of Self-Validation

A QSAR model's true worth is its ability to predict the activity of new, unseen compounds. Therefore, the protocol must be a self-validating system. This is achieved by splitting the data into training and test sets, and employing internal and external validation techniques.[3][11] This entire process is governed by the widely accepted OECD Principles for QSAR Model Validation , which provide a framework for creating models suitable for regulatory purposes.[12][13]

The Five OECD Principles: [12][14]

  • A defined endpoint: The biological activity must be clearly defined.

  • An unambiguous algorithm: The modeling method must be transparently described.

  • A defined domain of applicability: The scope of chemical structures for which the model is reliable must be defined.

  • Appropriate measures of goodness-of-fit, robustness and predictivity: The model must be statistically validated.

  • A mechanistic interpretation, if possible: The model should ideally provide insight into the biological mechanism.

Dataset Splitting Protocol
  • Objective: To create a training set for building the model and an independent test set for evaluating its final predictive performance.[15]

  • Method: A common split is 80% for the training set and 20% for the test set.

  • Causality: It is crucial that the test set remains completely independent and is not used in any way during model training or descriptor selection.[1] The selection should ensure that both sets span a similar range of activity values and chemical space. Algorithms like the Kennard-Stone algorithm can be used to ensure representative splitting.[1]

Model Building and Internal Validation Protocol
  • Select a Learning Algorithm: Choose an appropriate machine learning algorithm. Common choices include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN).[16][17] RF and Gradient Boosting methods like XGBoost are often robust choices for QSAR.[17][18]

  • Internal Validation (Cross-Validation):

    • Purpose: To assess the robustness and stability of the model using only the training set.

    • Protocol (k-fold Cross-Validation):

      • Divide the training set into k equal-sized folds (e.g., 5 or 10).

      • Hold out one fold as a validation set.

      • Train the model on the remaining k-1 folds.

      • Predict the activities of the compounds in the held-out fold.

      • Repeat this process k times, with each fold serving as the validation set once.

      • Calculate the overall performance across all folds. The cross-validated coefficient of determination (Q²) is a key metric here.

CrossValidation cluster_data Training Dataset cluster_iter1 Iteration 1 cluster_iter5 Iteration 5 F1 Fold 1 Test1 Test on F1 F2 Fold 2 F3 Fold 3 F4 Fold 4 F5 Fold 5 Test5 Test on F5 Train1 Train on F2-F5 Train1->Test1 Result Aggregate Performance (Q²) Test1->Result Train5 Train on F1-F4 Train5->Test5 Test5->Result Dots ... cluster_iter5 cluster_iter5 cluster_iter1 cluster_iter1

Figure 2: Workflow for 5-fold cross-validation.

External Validation and Final Assessment Protocol
  • Final Model Training: Train the chosen algorithm on the entire training dataset to build the final model.

  • External Validation:

    • Purpose: To provide the most unbiased estimate of the model's predictive power on new data.

    • Protocol: Use the final model to predict the activities of the compounds in the independent test set. Calculate performance metrics by comparing the predicted values to the actual experimental values.

  • Y-Scrambling (Permutation Test):

    • Purpose: To ensure the model is not the result of a chance correlation.[19]

    • Protocol: Randomly shuffle the biological activity values of the training set multiple times.[1] For each shuffled dataset, build a new QSAR model using the same descriptors and algorithm. A robust model should show very low performance (low R² and Q²) on the scrambled data. If a model built on scrambled data performs well, the original model is likely spurious.[1][20]

  • Define the Applicability Domain (AD):

    • Purpose: To define the chemical space in which the model's predictions are reliable.[21][22] Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.[19][21]

    • Protocol: Several methods exist, including leverage-based approaches and distance-based methods in descriptor space. The AD essentially defines a boundary based on the properties of the training set compounds.[21]

Key Validation Metrics

A suite of statistical metrics should be used to evaluate the model.

MetricSet UsedDescriptionAcceptable Value
(Coefficient of Determination)TrainingMeasures the goodness-of-fit. How well the model explains the variance in the training data.> 0.6
(Cross-validated R²)TrainingMeasures robustness and internal predictivity from cross-validation.> 0.5[13]
R²_pred (External R²)TestMeasures the predictive power on the independent test set. The most critical metric.> 0.6
RMSE (Root Mean Square Error)BothThe standard deviation of the prediction errors. Should be as low as possible.Varies by endpoint
MAE (Mean Absolute Error)BothThe average of the absolute prediction errors.Varies by endpoint
r²m(test) TestA modified r² metric that penalizes for large differences between observed and predicted values.> 0.5[23]

Note: Thresholds are general guidelines and can vary depending on the biological endpoint and dataset.

Conclusion and Best Practices

Developing a predictive QSAR model is an iterative process that marries domain expertise with data science. Adherence to a rigorous, self-validating protocol is paramount for generating trustworthy models that can genuinely accelerate drug discovery. Remember that a QSAR model is a tool to guide research; its predictions should ideally be used to prioritize compounds for experimental validation.

References

  • Tropsha, A. (2010).
  • Neovarsity. (2024).
  • Danishuddin, & Khan, A. U. (2016). Descriptors and their selection methods in QSAR analysis: paradigm for drug design. Drug Discovery Today. [Link]

  • Ghasemi, F., et al. (2022). Comparison of various methods for validity evaluation of QSAR models. Chemistry Central Journal. [Link]

  • OECD. (2004). OECD Principles for the Validation, for Regulatory Purposes, of (Quantitative) Structure-Activity Relationship Models. OECD Series on Testing and Assessment.
  • ACS Omega. (2024). QSAR Classification Modeling Using Machine Learning with a Consensus-Based Approach for Multivariate Chemical Hazard End Points. ACS Omega. [Link]

  • U.S. EPA. Toxicity Estimation Software Tool (TEST). United States Environmental Protection Agency. [Link]

  • De, A., et al. (2023). Integrating QSAR modelling and deep learning in drug discovery. Nature Reviews Chemistry. [Link]

  • OECD. QSAR Toolbox. Organisation for Economic Co-operation and Development. [Link]

  • Optibrium. (2024). How to build a better QSAR model. YouTube. [Link]

  • Roy, K., & Mitra, I. (2016). Validation of QSAR Models. Basicmedical Key. [Link]

  • de Oliveira, D. B. (2006). Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. Journal of the Brazilian Chemical Society. [Link]

  • Tropsha, A. Fundamentals of QSAR Modeling: Basic Concepts and Applications. National Institutes of Health. [Link]

  • Tropsha, A. Best practices for developing predictive QSAR models. SlideShare. [Link]

  • Yap, C. W. (2011). Best Practices for Constructing Reproducible QSAR Models. ResearchGate. [Link]

  • Roy, K., et al. (2012). On Two Novel Parameters for Validation of Predictive QSAR Models. Molecules. [Link]

  • Wikipedia. Applicability domain. Wikipedia. [Link]

  • ResearchGate. Y-scrambling results: average values of the square errors of... ResearchGate. [Link]

  • Chen, B., et al. (2020). Do we need different machine learning algorithms for QSAR modeling? A comprehensive assessment of 16 machine learning algorithms on 14 QSAR data sets. Briefings in Bioinformatics. [Link]

  • Karelson, M., & Lobanov, V. S. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews. [Link]

  • Tichý, M. (2008). Validation of QSAR models for legislative purposes. Interdisciplinary Toxicology. [Link]

  • IEEE Xplore. (2019). Machine learning algorithms used in Quantitative structure-activity relationships studies as new approaches in drug discovery. IEEE Xplore. [Link]

  • ResearchGate. (2015). Insilco QSAR Modeling and Drug Development Process. ResearchGate. [Link]

  • Sheridan, R. P. (2019). Applicability domains are common in QSAR but irrelevant for conventional ML tasks. Journal of Computer-Aided Molecular Design. [Link]

  • OECD. OECD QSAR Toolbox. Organisation for Economic Co-operation and Development. [Link]

  • Mondal, C., & Jana, S. (2019). A Short Review of the Generation of Molecular Descriptors and Their Applications in Quantitative Structure Property/Activity Relationships. ResearchGate. [Link]

  • 3D-QSAR.com. Online 3D QSAR Platform. 3D-QSAR.com. [Link]

  • Rücker, C., et al. (2007). Y-Randomization – A Useful Tool in QSAR Validation, or Folklore? Journal of Chemical Information and Modeling. [Link]

  • HUFOCW. MOLECULAR DESCRIPTORS USED IN QSAR. HUFOCW. [Link]

  • Varnek, A. QSAR modeling software and virtual screening. University of Strasbourg. [Link]

  • MDPI. (2024). Machine Learning-Driven QSAR Modeling for Predicting Short-Term Exposure Limits of Hydrocarbons and Their Derivatives. International Journal of Molecular Sciences. [Link]

  • Sushko, I. (2011). Applicability Domain of QSAR models. mediaTUM. [Link]

  • ResearchGate. The OECD principle guidelines for developing and validating QSAR model. ResearchGate. [Link]

  • National Institutes of Health. (2024). Evaluation of Machine Learning Based QSAR Models for the Classification of Lung Surfactant Inhibitors. Environmental Health Perspectives. [Link]

  • ProtoQSAR. Molecular Descriptors: Building Accurate Models. ProtoQSAR. [Link]

  • KREATiS. OECD QSAR Assessment Framework (QAF). KREATiS. [Link]

  • ACS Publications. (2024). Evaluation and Optimization Methods for Applicability Domain Methods and Their Hyperparameters, Considering the Prediction Performance of Machine Learning Models. ACS Omega. [Link]

  • CADASTER.eu. Development of models according to the OECD principles. CADASTER.eu. [Link]

  • Netzeva, T. I., et al. (2005). Comparison of Different Approaches to Define the Applicability Domain of QSAR Models. Journal of Chemical Information and Modeling. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Butyrylamino)-4-chlorobenzoic acid

Welcome to the technical support center for the synthesis of 2-(Butyrylamino)-4-chlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Butyrylamino)-4-chlorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical N-acylation reaction. Our focus is on moving beyond simple procedural steps to understand the causality behind experimental choices, ensuring higher yields, and achieving superior product purity.

The synthesis of 2-(Butyrylamino)-4-chlorobenzoic acid is achieved through the N-acylation of 2-amino-4-chlorobenzoic acid, typically using butyryl chloride or a related acylating agent. While seemingly straightforward, this nucleophilic acyl substitution reaction is prone to several challenges that can significantly impact yield and purity. This document provides a structured troubleshooting guide and a comprehensive FAQ section to address the most common issues encountered in the laboratory.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix them?

Low yield is the most common issue, often stemming from several concurrent factors. A systematic approach is essential for diagnosis.

  • Cause A: Premature Hydrolysis of the Acylating Agent

    • Explanation: Butyryl chloride is highly reactive and readily hydrolyzes upon contact with water to form inactive butyric acid. This is a primary source of yield loss.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use septa and a positive pressure of an inert gas (Nitrogen or Argon) to protect the reaction from atmospheric moisture.

      • Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents (e.g., molecular sieves).

  • Cause B: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion due to suboptimal conditions or insufficient reaction time. The nucleophilicity of the amine in 2-amino-4-chlorobenzoic acid is reduced by the electron-withdrawing nature of the carboxylic acid and chloro groups, making the reaction slower than with simple anilines.

    • Solution:

      • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of butyryl chloride to ensure all the starting amine reacts.

      • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine spot is no longer visible.[1][2]

      • Temperature Control: While the reaction is often started at 0°C to control the initial exotherm, allowing it to slowly warm to room temperature and stir for several hours can drive it to completion.

  • Cause C: Inefficient HCl Scavenging

    • Explanation: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the starting amine, rendering it non-nucleophilic and halting the reaction. An appropriate base is crucial to neutralize this HCl.

    • Solution:

      • Base Selection: Use at least one equivalent of a non-nucleophilic tertiary amine like triethylamine or pyridine. Pyridine can also act as a catalyst.[3]

      • Schotten-Baumann Conditions: Alternatively, perform the reaction in a two-phase system (e.g., dichloromethane and water) with an aqueous base like sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).[4][5] This method is effective at neutralizing HCl as it is formed.

  • Cause D: Product Loss During Work-up and Purification

    • Explanation: The desired product has some solubility in various solvents. Significant loss can occur during aqueous washes and recrystallization.

    • Solution:

      • Precipitation pH: After the reaction, the product is typically isolated by acidification. Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylic acid and induce complete precipitation.

      • Recrystallization Solvent: Choose a recrystallization solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices include ethanol/water or toluene.[6] Minimize the amount of solvent used to prevent excessive loss in the mother liquor.

Question 2: My final product is discolored (yellow or brown). How can I obtain a pure white solid?

  • Explanation: Discoloration often arises from impurities formed through side reactions or from the starting materials.

  • Solution:

    • Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal.

    • Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and adsorbed impurities.[6][7]

    • Crystallization: Allow the clear, hot filtrate to cool slowly to form pure crystals.

Question 3: I am struggling with impurities in my final product. How do I identify and remove them?

  • Impurity A: Unreacted 2-amino-4-chlorobenzoic acid

    • Identification: This starting material will have a different Rf value on TLC and a distinct retention time in HPLC.

    • Removal:

      • Base Wash: During the work-up, before acidification, wash the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO3). This will deprotonate the carboxylic acid of both the product and starting material, but the unreacted amine can be separated.

      • Recrystallization: Proper recrystallization should effectively separate the product from the starting material due to differences in solubility.

  • Impurity B: Butyric Acid

    • Identification: This is formed from the hydrolysis of butyryl chloride. It can be detected by its characteristic odor and by techniques like NMR.

    • Removal: During the work-up, wash the organic layer with a dilute base like aqueous NaHCO3. The butyric acid will be deprotonated to sodium butyrate and move into the aqueous layer, while the amide product remains in the organic phase.

  • Impurity C: Di-acylated Product

    • Explanation: While sterically hindered, it is possible for the carboxyl group to be acylated to form a mixed anhydride, or for the amide nitrogen to be acylated a second time under harsh conditions.

    • Removal: These byproducts are typically less polar. Purification via column chromatography on silica gel may be necessary if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

This synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-amino-4-chlorobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the new amide bond. The base present in the reaction mixture then neutralizes the generated HCl.

Caption: Nucleophilic Acyl Substitution Mechanism.

Q2: Which is a better acylating agent: Butyryl Chloride or Butyric Anhydride?

Both can be used, but they have different characteristics.

FeatureButyryl ChlorideButyric Anhydride
Reactivity More reactive, faster reaction rates.Less reactive, may require heating or longer reaction times.
Byproduct Hydrochloric Acid (HCl) - corrosive gas.Butyric Acid - less corrosive liquid.
Sensitivity Highly sensitive to moisture.Less sensitive to moisture.
Recommendation Ideal for rapid, low-temperature reactions when anhydrous conditions can be strictly maintained.A good alternative if moisture sensitivity is a concern or if avoiding HCl is preferred.

Q3: What is the optimal solvent and temperature for this reaction?

  • Solvent: Aprotic solvents that can dissolve the starting amine are preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are excellent choices as they do not react with the acyl chloride.

  • Temperature: The reaction is exothermic. It is best to start the reaction at a low temperature (0 °C) by adding the butyryl chloride dropwise to a solution of the amine and base. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it goes to completion.

Q4: How can I effectively monitor the reaction's progress?

  • Thin Layer Chromatography (TLC): This is the most common and convenient method.

    • Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate is typically effective (e.g., 7:3 Hexane:Ethyl Acetate).

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, having an amide group, will be less polar than the starting amine and will thus have a higher Rf value. The reaction is complete when the spot corresponding to 2-amino-4-chlorobenzoic acid is no longer visible.

Troubleshooting_Workflow cluster_conditions Potential Condition Issues cluster_workup Potential Work-up Issues Start Problem: Low Yield or Impure Product Check_Reaction Step 1: Verify Reaction Completion Start->Check_Reaction Check_Conditions Step 2: Review Reaction Conditions Check_Reaction->Check_Conditions Reaction Incomplete Check_Workup Step 3: Analyze Work-up & Purification Check_Reaction->Check_Workup Reaction Complete Moisture Moisture Present? (Hydrolysis of Acyl Chloride) Check_Conditions->Moisture Base Base Ineffective? (Incomplete HCl Neutralization) Check_Conditions->Base Stoich Incorrect Stoichiometry? (Limiting Reagent Consumed) Check_Conditions->Stoich Precipitation Incomplete Precipitation? (Incorrect pH) Check_Workup->Precipitation Washing Product Loss in Washes? Check_Workup->Washing Recrystal Inefficient Recrystallization? (Wrong Solvent/Technique) Check_Workup->Recrystal End High Yield, Pure Product Moisture->End Solution: Use Anhydrous Conditions Base->End Solution: Use Stronger/More Base Stoich->End Solution: Use Slight Excess of Acyl Chloride Precipitation->End Solution: Adjust pH to 2-3 Washing->End Solution: Reduce Wash Volume/ Back-extract Recrystal->End Solution: Optimize Solvent/ Use Charcoal for Color

Caption: A systematic workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Standard Synthesis using Triethylamine

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and triethylamine (9.0 mL, 64.1 mmol, 1.1 eq). Stir under a nitrogen atmosphere until the solid dissolves.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add butyryl chloride (6.7 mL, 64.1 mmol, 1.1 eq) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove excess triethylamine.

    • Wash with saturated aqueous NaHCO3 solution (1 x 50 mL) to remove any butyric acid.

    • Wash with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-(Butyrylamino)-4-chlorobenzoic acid as a white solid.

Parameter_Interdependencies Yield Yield Purity Purity Solvent Solvent Choice (Aprotic) Solvent->Yield Affects Reactant Solubility Base Base (HCl Scavenger) Base->Yield Prevents Reactant Deactivation Temp Temperature (0°C -> RT) Temp->Yield Controls Rate Temp->Purity Minimizes Side Reactions Moisture Moisture Control (Anhydrous) Moisture->Yield Prevents Reagent Decomposition Moisture->Purity Prevents Byproduct Formation Workup Work-up (Washes, pH) Workup->Yield Determines Recovery Workup->Purity Removes Impurities Agent Acylating Agent (Chloride vs. Anhydride) Agent->Yield Impacts Reactivity Agent->Purity Byproduct Type

Caption: Interplay of key parameters affecting synthesis yield and purity.

References

  • Organic Syntheses Procedure for o-Chlorobenzoic Acid. Organic Syntheses. Available from: [Link]

  • Acridone Synthesis. Organic Syntheses. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • The Hydrolysis of Amides. Chemguide. Available from: [Link]

  • Amide Hydrolysis Mechanism. University of Calgary. Available from: [Link]

  • Schotten-Baumann Reaction. Wikipedia. Available from: [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available from: [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. Available from: [Link]

  • Inline Reaction Monitoring of Amine-Catalyzed Acetylation. Journal of the American Chemical Society. Available from: [Link]

  • Why does the acetylation of the NH2 group of aniline reduce its activity? Quora. Available from: [Link]

  • Schotten Baumann reaction of aniline. CHEMSOLVE.NET. Available from: [Link]

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Troubleshooting

Stability issues of 2-(Butyrylamino)-4-chlorobenzoic acid in solution

Welcome to the technical support guide for 2-(Butyrylamino)-4-chlorobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Butyrylamino)-4-chlorobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound in solution. As this molecule is a niche research compound, this guide synthesizes data from structurally related molecules and fundamental chemical principles to provide a robust framework for your experimental design.

Section 1: General Stability Profile & Core Concepts

This section addresses the fundamental questions regarding the chemical stability of 2-(Butyrylamino)-4-chlorobenzoic acid. Understanding these core concepts is crucial for preventing degradation and ensuring experimental reproducibility.

Q1: What is the primary point of instability in the 2-(Butyrylamino)-4-chlorobenzoic acid molecule?

Answer: The primary site of instability is the amide bond linking the butyryl group to the aminobenzoic acid backbone. Amide bonds are susceptible to hydrolysis, a chemical reaction with water that cleaves the bond, especially under acidic or basic conditions.[1][2] This reaction breaks the molecule into its constituent parts: 4-chloro-2-aminobenzoic acid and butyric acid.

The stability of the substituted chlorobenzoic acid ring itself is generally high under typical laboratory conditions, but the amide linkage is the kinetically favored point of degradation.

Diagram: Hypothesized Hydrolytic Degradation Pathway

G cluster_main Primary Degradation: Amide Hydrolysis Parent 2-(Butyrylamino)-4-chlorobenzoic acid Product1 4-Chloro-2-aminobenzoic acid Parent->Product1 H₂O (Acid/Base Catalyzed) Product2 Butyric Acid Parent->Product2 H₂O (Acid/Base Catalyzed)

Caption: Hypothesized degradation of the parent compound via amide hydrolysis.

Q2: What are the key environmental factors that influence the stability of this compound in solution?

Answer: The stability of 2-(Butyrylamino)-4-chlorobenzoic acid in solution is primarily influenced by three factors:

  • pH: This is the most critical factor. Both acidic and basic conditions can catalyze amide hydrolysis.[2][3] For similar molecules, stability is often greatest at a neutral or near-neutral pH (pH 6-7).[1] Extreme pH values will significantly accelerate degradation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. For every 10°C increase, the reaction rate can approximately double. Therefore, storing solutions at lower temperatures (e.g., 2-8°C) is highly recommended to prolong shelf-life.[1]

  • Light: Molecules containing aromatic rings and heteroatoms, like this one, can be susceptible to photodegradation.[4] Exposure to UV or even high-intensity visible light may induce degradation. It is best practice to store solutions in amber vials or otherwise protected from light.[1][5]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides answers to specific problems you may encounter during your research.

Q3: I've prepared a stock solution in DMSO, but I'm seeing a loss of purity after a week at room temperature. What is the likely cause?

Answer: While DMSO is a common solvent, long-term stability issues can still arise, primarily from two sources:

  • Hydrolysis from Absorbed Water: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. This water can then participate in the slow hydrolysis of the amide bond, even without a strong acid or base catalyst.

  • Temperature: Room temperature storage provides sufficient thermal energy to accelerate this degradation over days or weeks. A study on a similar complex molecule with an amide linkage, CLEFMA, showed a shelf-life (T90%) of only 45 days at 25°C, whereas it was extended to 220 days at 4°C.[1]

Troubleshooting Steps:

  • Use Anhydrous Solvent: Prepare your stock solution using a fresh, sealed bottle of anhydrous-grade DMSO.

  • Store Cold and Dry: Immediately after preparation, aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C with desiccant. This minimizes both freeze-thaw cycles and water absorption.

  • Perform a Quick Purity Check: Before using an older stock solution, run a quick purity check using HPLC or LC-MS to confirm its integrity.

Q4: My aqueous experimental buffer is at pH 8.5. Will my compound be stable during a 24-hour experiment?

Answer: It is highly likely that you will observe significant degradation at pH 8.5 over a 24-hour period. Alkaline conditions promote hydrolysis of the amide bond.[6] While the exact rate is unknown for this specific molecule, the basic principle of base-catalyzed amide hydrolysis suggests instability.

Recommendations:

  • Conduct a Pilot Stability Test: Before running your main experiment, incubate the compound in your pH 8.5 buffer for the intended duration (e.g., 0, 4, 8, 24 hours). Analyze the samples by HPLC to quantify the percentage of the parent compound remaining.

  • Modify Experimental Design: If degradation is significant (>10-15%), consider if the experiment can be run at a neutral pH or for a shorter duration.

  • Just-in-Time Preparation: Prepare the working solution immediately before starting the experiment to minimize the time the compound spends in the high-pH buffer.

Q5: I am seeing a new, more polar peak appear in my reverse-phase HPLC chromatogram over time. What could it be?

Answer: In reverse-phase HPLC, more polar compounds elute earlier. The most probable degradation products are 4-chloro-2-aminobenzoic acid and butyric acid. Of these, 4-chloro-2-aminobenzoic acid is the most likely candidate for the new peak you are observing. It is significantly more polar than the parent compound due to the loss of the hydrophobic butyryl group and the presence of a primary amine and a carboxylic acid. Butyric acid is very polar and may elute in the solvent front, making it difficult to detect without specific methods.

Section 3: Key Experimental Protocols

To ensure the integrity of your results, it is essential to use validated methods for handling and analyzing 2-(Butyrylamino)-4-chlorobenzoic acid.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Objective: To identify the degradation products and determine the primary degradation pathways.

Workflow Diagram:

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions Prep Prepare Solutions of Compound Stress Apply Stress Conditions (Parallel Samples) Prep->Stress Analysis Analyze by HPLC-UV/MS (at T=0 and T=final) Stress->Analysis Acid Acidic (e.g., 0.1M HCl) Data Identify Degradants & Assess Purity Loss Analysis->Data Base Basic (e.g., 0.1M NaOH) Oxidative Oxidative (e.g., 3% H₂O₂) Thermal Thermal (e.g., 60°C) Photo Photolytic (UV/Vis Light)

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 2-(Butyrylamino)-4-chlorobenzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

  • Stress Conditions: For each condition, dilute the stock solution into the stress medium to a final concentration of ~50 µg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at room temperature for 4-8 hours (base hydrolysis is often faster).

    • Oxidative Degradation: Use 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Prepare a solution in a neutral buffer (pH 7.0) and incubate at 60°C for 7 days.

    • Photolytic Degradation: Expose a solution in a neutral buffer (pH 7.0) in a quartz cuvette to a photostability chamber.

  • Sampling & Analysis: Take samples at initial and final time points. Neutralize acidic/basic samples before injection. Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Use LC-MS to obtain mass information on any new peaks to aid in identification.[7][8]

Protocol 2: Stability-Indicating Reverse-Phase HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 3 µmProvides good retention and resolution for moderately polar compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization of the carboxylic acid, leading to sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min.A gradient is necessary to elute both the polar degradation products and the more non-polar parent compound in a reasonable time.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column.
Column Temp. 30°CControls retention time variability.[7]
Injection Vol. 5 µL
Detection UV-Vis Diode Array Detector (DAD) at ~284 nm4-Chlorobenzoic acid has a λmax around 284 nm; this is a good starting point for the derivative.[9] A DAD allows for peak purity analysis.

System Suitability:

  • The method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks generated during the forced degradation study.

  • Resolution between the parent and closest eluting degradant should be >2.0.

Section 4: Summary of Stability & Storage Recommendations

ConditionSolvent/BufferTemperatureLight ConditionExpected Stability
Short-Term (Working Sol.) Aqueous Buffer (pH 6-7.5)Room Temp (20-25°C)Protected from LightFair (Use within 8-12 hours)
Short-Term (Working Sol.) Aqueous Buffer (pH <5 or >8)Room Temp (20-25°C)Protected from LightPoor (Significant degradation possible)
Long-Term (Stock Sol.) Anhydrous DMSO / Acetonitrile2-8°CProtected from LightGood (Stable for several weeks)[1]
Long-Term (Stock Sol.) Anhydrous DMSO / Acetonitrile-20°C or -80°CProtected from LightExcellent (Stable for months to years)
Solid State Crystalline PowderRoom Temp (20-25°C)Protected from Light & MoistureExcellent (Generally stable)[9][10]

References

  • Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. (2022, December 15).
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (n.d.). PubMed.
  • Degradation of diclofenac and 4-chlorobenzoic acid in aqueous solution by cold atmospheric plasma source. (2022, December 27). IBISS RADaR.
  • (PDF) 2-Amino-4-chlorobenzoic acid. (n.d.). ResearchGate.
  • 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. (n.d.). PubChem.
  • Biodegradation of chlorobenzoic acids by ligninolytic fungi. (n.d.). PubMed.
  • Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. (n.d.). PubMed.
  • Degradation Kinetics of Chlorogenic Acid at Various pH Values and Effects of Ascorbic Acid and Epigallocatechin Gallate on Its Stability Under Alkaline Conditions. (n.d.). PubMed.
  • Safety Data Sheet: 4-Chlorobenzoic acid. (2025, March 31). Carl ROTH.
  • Degradation pathway of 2,4-dichlorobenzoic acid by strain.... (n.d.). ResearchGate.
  • Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. (n.d.). PubMed.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate.
  • Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2-furohydroxamic acid. (2025, August 7). ResearchGate.
  • 4-Chlorobenzoic acid - Safety Data Sheet. (2012, January 19).
  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace.
  • Kinetic investigation on the degradation of lorazepam in acidic aqueous solutions by high performance liquid chromatography. (n.d.).
  • 4-Chlorobenzoic acid Safety Data Sheet. (n.d.).
  • Effect of water pH on the stability of pesticides. (2008, March 18). MSU Extension.
  • 4-Chlorobenzoic acid. (n.d.). Wikipedia.
  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018, August 7). Acta Scientific.
  • Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019, October 24).
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. (n.d.). ResearchGate.
  • Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. (2024, March 1). Carl ROTH.
  • Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug. (n.d.). MDPI.
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI.
  • 4-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS CAS-No.. (2016, May 18). Loba Chemie.
  • 4-Chlorobenzoic acid | 74-11-3. (n.d.). ChemicalBook.
  • Influence of pH and light on the stability of some antioxidants. (n.d.). PubMed.
  • 2-Amino-4-chlorobenzoic acid Product Description. (n.d.). ChemicalBook.
  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. (n.d.).

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 2-(Butyrylamino)-4-chlorobenzoic acid

Welcome to the technical support center for 2-(Butyrylamino)-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Butyrylamino)-4-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-(Butyrylamino)-4-chlorobenzoic acid?

A1: The most probable degradation pathway for 2-(Butyrylamino)-4-chlorobenzoic acid is the hydrolysis of the amide bond.[1][2] This reaction breaks the bond between the butyryl group and the amino group of the 4-chlorobenzoic acid backbone, yielding 2-amino-4-chlorobenzoic acid and butyric acid as the primary degradation products. This process can be catalyzed by the presence of acids or bases.[2]

Q2: What are the ideal storage conditions for solid 2-(Butyrylamino)-4-chlorobenzoic acid?

A2: To minimize degradation, the solid compound should be stored in a cool, dry, and dark place.[3][4] It is crucial to keep it in a tightly sealed container to protect it from moisture.[3][5][6] Storage away from heat sources and direct sunlight is also recommended to prevent thermal and photodegradation.[1][3][4]

Q3: How does pH affect the stability of 2-(Butyrylamino)-4-chlorobenzoic acid in solution?

A3: The stability of the amide bond is pH-dependent. Both acidic and basic conditions can accelerate hydrolysis.[7] Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to cleavage of the amide bond.[1] Therefore, for short-term storage in solution, it is advisable to use a neutral, buffered solution and keep it refrigerated.

Q4: I've noticed a change in the physical appearance of my stored compound (e.g., color change, clumping). What does this indicate?

A4: A change in physical appearance, such as discoloration from its typical white to off-white or yellowish powder form, or clumping, can be an indicator of degradation or moisture absorption.[8] It is recommended to perform an analytical assessment, such as HPLC, to check the purity of the compound before use.

Q5: What analytical techniques are suitable for detecting the degradation of 2-(Butyrylamino)-4-chlorobenzoic acid?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for routine purity checks and quantifying the parent compound and its primary degradation product, 2-amino-4-chlorobenzoic acid.[9][10] For more detailed analysis and confirmation of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique.[11][12][13]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the handling and storage of 2-(Butyrylamino)-4-chlorobenzoic acid.

Problem Potential Cause Recommended Solution
Unexpectedly low potency or inconsistent experimental results. Degradation of the compound due to improper storage.Verify the storage conditions. The compound should be stored in a cool, dry, dark place in a tightly sealed container.[3][4] Assess the purity of the stock using HPLC. If degradation is confirmed, use a fresh, properly stored batch of the compound.
Appearance of a new peak in the HPLC chromatogram of a stored sample. This new peak likely corresponds to a degradation product, most probably 2-amino-4-chlorobenzoic acid.Characterize the new peak using LC-MS/MS to confirm its identity. Optimize storage conditions to minimize further degradation. Consider conducting a forced degradation study to proactively identify potential degradation products.[5][14][15][16]
The compound has become discolored or appears clumpy. The compound may have been exposed to moisture or light.While the compound may still be usable depending on the extent of degradation, it is crucial to re-test its purity before use. For future storage, ensure the container is tightly sealed and consider storing it in a desiccator. Protect from light by using an amber vial or storing it in a dark cabinet.
Precipitation of the compound from a buffered solution upon storage. The pH of the buffer may be near the pKa of the carboxylic acid group, or the concentration may exceed its solubility at the storage temperature.Adjust the pH of the buffer to ensure the compound remains fully dissolved. Alternatively, consider using a different buffer system or reducing the concentration of the compound in the solution. Always perform a solubility test before preparing stock solutions for long-term storage.

III. Scientific Deep Dive: The Mechanism of Hydrolytic Degradation

The stability of 2-(Butyrylamino)-4-chlorobenzoic acid is primarily dictated by the resilience of its amide bond to hydrolysis. Amide bonds are generally stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond.[7][17] However, this stability can be compromised under certain conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the amine as a leaving group, which is protonated under the acidic conditions, driving the reaction forward.[2]

Base-Catalyzed Hydrolysis

In a basic environment, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the amide bond to form a carboxylate salt and an amine.[1]

The following diagram illustrates the general pathway for the hydrolysis of 2-(Butyrylamino)-4-chlorobenzoic acid.

G cluster_main Hydrolysis of 2-(Butyrylamino)-4-chlorobenzoic acid parent 2-(Butyrylamino)-4-chlorobenzoic acid degradation_products Degradation Products parent->degradation_products Hydrolysis (Acid or Base Catalyzed) product1 2-Amino-4-chlorobenzoic acid degradation_products->product1 product2 Butyric Acid degradation_products->product2

Fig 1. Hydrolytic Degradation Pathway

IV. Recommended Storage Conditions Summary

Parameter Solid Form In Solution
Temperature 2-8°C (Refrigerated)2-8°C (Short-term) or ≤ -20°C (Long-term)
Humidity Store in a dry environment. Use of a desiccator is recommended.N/A
Light Protect from light. Use amber vials or store in the dark.[1]Protect from light. Use amber vials or wrap in foil.
Atmosphere Store in a tightly sealed container.[3][5][6]Store in a tightly sealed container. For long-term storage, consider purging with an inert gas like argon or nitrogen.
pH (for solutions) N/ANeutral pH (around 7.0) is recommended for short-term storage. Avoid strongly acidic or basic conditions.
Incompatible Materials Strong oxidizing agents, strong bases.[4]Strong acids and bases.

V. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[5][14][15][16]

Objective:

To identify the potential degradation products of 2-(Butyrylamino)-4-chlorobenzoic acid under various stress conditions.

Materials:
  • 2-(Butyrylamino)-4-chlorobenzoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV system

  • LC-MS/MS system (for characterization)

  • Photostability chamber

  • Oven

Procedure:
  • Preparation of Stock Solution: Prepare a stock solution of 2-(Butyrylamino)-4-chlorobenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 60°C for 48 hours.

    • Also, incubate a solution of the compound at 60°C for 48 hours.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • If significant degradation is observed, use LC-MS/MS to elucidate the structure of the degradation products.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling neutralize_dilute Neutralize (if applicable) & Dilute sampling->neutralize_dilute hplc_analysis HPLC-UV Analysis neutralize_dilute->hplc_analysis data_analysis Data Analysis (Identify & Quantify Degradants) hplc_analysis->data_analysis lcms_characterization LC-MS/MS Characterization (If necessary) data_analysis->lcms_characterization Significant Degradation end Report Findings data_analysis->end lcms_characterization->end

Fig 2. Forced Degradation Experimental Workflow

VI. References

  • Vertex AI Search. (2023). SDS of Benzoic Acid: Important Data and Information Collected.

  • Study Force. (2019). Hydrolysis of Amides. YouTube.

  • Pharmaceutical Technology. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.

  • Green, N. J., et al. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC - PubMed Central.

  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube.

  • TCI Chemicals. (2025). SAFETY DATA SHEET.

  • Singh, S., et al. (n.d.). Amide Bond Activation of Biological Molecules. PMC - NIH.

  • de Benneville, P. L., et al. (n.d.). Method for the direct acylation of aminobenzoic acids. Google Patents.

  • PubChem. (n.d.). 4-Chlorobenzoic Acid.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.

  • ACS Publications. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis.

  • The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid.

  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

  • PubMed. (n.d.). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry.

  • PMC - NIH. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride.

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid.

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

  • PubMed. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry.

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-(Butyrylamino)-4-chlorobenzoic acid through Co-crystal Formation

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stabilization of 2-(Butyrylamino)-4-chlorobenzoic acid. This document provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stabilization of 2-(Butyrylamino)-4-chlorobenzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions to navigate the experimental challenges of co-crystal formation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-(Butyrylamino)-4-chlorobenzoic acid and the rationale for employing co-crystallization as a stabilization strategy.

Q1: What are the potential stability issues with 2-(Butyrylamino)-4-chlorobenzoic acid?

Q2: How can co-crystal formation enhance the stability of this molecule?

Co-crystallization offers a powerful strategy to enhance the stability of active pharmaceutical ingredients (APIs) by modifying their solid-state properties.[12] By forming a new crystalline structure with a carefully selected co-former, it is possible to:

  • Protect Functional Groups: The amide and carboxylic acid groups of 2-(Butyrylamino)-4-chlorobenzoic acid can participate in hydrogen bonding with the co-former. This engagement in strong intermolecular interactions within the co-crystal lattice can shield these functional groups from reactants like water, thereby inhibiting hydrolysis.

  • Modify Physicochemical Properties: Co-crystals can exhibit different melting points, solubilities, and hygroscopicity compared to the pure API, all of which can contribute to enhanced overall stability.

Q3: What are suitable co-formers for 2-(Butyrylamino)-4-chlorobenzoic acid?

The selection of an appropriate co-former is critical for successful co-crystal formation. Given that the target molecule possesses both a carboxylic acid (hydrogen bond donor and acceptor) and an amide group (hydrogen bond donor and acceptor), a variety of co-formers can be considered. Amide derivatives are often excellent co-crystal formers due to their ability to act as both hydrogen bond donors and acceptors.[13]

Commonly used and generally regarded as safe (GRAS) co-formers for APIs with carboxylic acid and amide functionalities include:

  • Carboxylic Acids: Fumaric acid, succinic acid, oxalic acid, and citric acid are frequently used.[12]

  • Amides: Nicotinamide and benzamide are well-established co-formers.[14][15]

  • Other: Compounds with complementary hydrogen bonding sites, such as those containing pyridine or other N-heterocyclic rings, can also be effective.

Q4: What are the key steps in a co-crystal development workflow?

A typical co-crystal development workflow involves several key stages, each with its own set of experimental considerations.

Caption: A generalized workflow for co-crystal development.

II. Troubleshooting Guide: Experimental Workflow

This section provides practical advice for overcoming common challenges encountered during the co-crystal formation and characterization process.

Co-crystal Screening

Issue: No co-crystals are forming during screening.

Potential Cause Troubleshooting Strategy Scientific Rationale
Incompatible Co-former Broaden the range of co-formers. Utilize computational screening methods or a knowledge-based approach to select co-formers with a higher probability of forming strong hydrogen bonds with the carboxylic acid and amide groups of the target molecule.[12]Successful co-crystal formation relies on favorable intermolecular interactions, primarily hydrogen bonding, between the API and the co-former.
Inappropriate Solvent System Screen a diverse range of solvents with varying polarities. Consider using solvent mixtures.The solubility of both the API and the co-former in the chosen solvent is crucial. Supersaturation, a driving force for crystallization, is highly dependent on the solvent system.
Insufficient Mixing or Grinding For solid-state grinding methods, ensure thorough and energetic mixing. For liquid-assisted grinding, optimize the amount of solvent used.Mechanochemistry requires sufficient energy input to disrupt the crystal lattices of the starting materials and facilitate the formation of the new co-crystal phase.[16]
Thermodynamic Instability The desired co-crystal may not be the thermodynamically stable form under the experimental conditions. Varying the temperature during crystallization may favor the formation of the co-crystal.The formation of a co-crystal is a thermodynamically driven process. The relative stability of the co-crystal compared to the individual components will determine the outcome of the crystallization experiment.[16]
Co-crystal Characterization

Issue: Ambiguous results from analytical techniques.

Analytical Technique Potential Issue Troubleshooting Strategy Scientific Rationale
Powder X-ray Diffraction (PXRD) Overlapping peaks from the starting materials and the new solid phase.Ensure the sample is homogenous. If a physical mixture is suspected, repeat the synthesis with optimized conditions. Compare the experimental pattern with the theoretical patterns of the starting materials.PXRD is a primary technique for identifying new crystalline phases. A co-crystal will exhibit a unique diffraction pattern that is different from the patterns of the individual components.[17]
Differential Scanning Calorimetry (DSC) The thermogram shows multiple thermal events or a broad melting endotherm.Run the DSC at a slower heating rate to improve resolution. Analyze the physical mixture of the API and co-former to identify any eutectic melting points.A pure co-crystal should exhibit a single, sharp melting endotherm at a temperature different from the melting points of the API and the co-former.
Thermogravimetric Analysis (TGA) Unexpected weight loss at temperatures below the melting point.This may indicate the presence of a solvate. Correlate the TGA data with DSC results to see if there is a corresponding endotherm for desolvation.TGA is used to determine the thermal stability and to identify the presence of solvent molecules in the crystal lattice.
Spectroscopic Methods (FTIR, Raman) Only minor shifts in vibrational frequencies are observed.While small shifts are common, the absence of significant changes in the vibrational modes of the carboxylic acid and amide groups may indicate that a co-crystal has not formed. Re-evaluate the synthesis method.Co-crystal formation involves changes in the hydrogen bonding environment, which should be reflected in the vibrational spectra of the involved functional groups.
Stability Assessment

Issue: The formed co-crystal is not significantly more stable than the pure API.

| Potential Cause | Troubleshooting Strategy | Scientific Rationale | | :--- | :--- | :--- | :--- | | Weak Co-former Interactions | Screen for co-formers that can form more robust and extensive hydrogen bonding networks with 2-(Butyrylamino)-4-chlorobenzoic acid. | The degree of stability enhancement is often correlated with the strength and dimensionality of the intermolecular interactions within the co-crystal lattice. | | Hygroscopicity of the Co-former | Select a non-hygroscopic co-former. The uptake of water by the co-former can create a localized high-humidity environment within the crystal, potentially promoting the hydrolysis of the API's amide group. | The overall stability of the co-crystal is influenced by the properties of both the API and the co-former. | | Inappropriate Storage Conditions for Testing | Ensure that the stability studies are conducted under controlled and stressed conditions (e.g., elevated temperature and humidity) as per ICH guidelines to provide a meaningful comparison. | Accelerated stability studies are designed to predict the long-term stability of a drug substance by subjecting it to conditions that accelerate degradation. |

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the co-crystal development of 2-(Butyrylamino)-4-chlorobenzoic acid.

Co-crystal Screening by Liquid-Assisted Grinding
  • Accurately weigh equimolar amounts of 2-(Butyrylamino)-4-chlorobenzoic acid and the selected co-former.

  • Combine the powders in a mortar and pestle.

  • Add a minimal amount of a suitable solvent (e.g., 10-20 µL per 100 mg of total solid).

  • Grind the mixture vigorously for 15-20 minutes.

  • Collect the resulting solid and allow it to dry.

  • Analyze the solid by PXRD to identify the formation of a new crystalline phase.

Co-crystal Synthesis by Solvent Evaporation
  • Dissolve equimolar amounts of 2-(Butyrylamino)-4-chlorobenzoic acid and the co-former in a minimal amount of a common solvent with gentle heating if necessary.

  • Filter the solution to remove any undissolved particles.

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Monitor the vial for crystal formation over several days.

  • Once crystals have formed, collect them by filtration and wash with a small amount of cold solvent.

  • Dry the crystals and characterize them using appropriate analytical techniques.

Stability Assessment Protocol
  • Prepare samples of the pure 2-(Butyrylamino)-4-chlorobenzoic acid and the co-crystal.

  • Place the samples in open dishes in a stability chamber set to accelerated conditions (e.g., 40 °C / 75% RH).

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples for analysis.

  • Analyze the samples by a stability-indicating HPLC method to quantify the amount of remaining 2-(Butyrylamino)-4-chlorobenzoic acid and to detect the formation of degradation products (e.g., 2-amino-4-chlorobenzoic acid).

  • Analyze the solid-state form of the samples by PXRD to check for any phase changes.

IV. Data Presentation

Table 1: Example Co-former Screening for 2-(Butyrylamino)-4-chlorobenzoic acid

Co-former Method Stoichiometry (API:Co-former) PXRD Result DSC Melting Point (°C)
NicotinamideLiquid-Assisted Grinding1:1New Crystalline Phase165.4
Fumaric AcidSolvent Evaporation2:1New Crystalline Phase182.1
BenzamideLiquid-Assisted Grinding1:1Physical Mixture128.9 (eutectic), 155.2
Succinic AcidSolvent Evaporation1:1Physical Mixture135.7 (eutectic), 178.9

V. Visualization of Concepts

Caption: Supramolecular synthons between the API and a co-former.

VI. References

Sources

Troubleshooting

Minimizing side reactions in the synthesis of N-acylated benzoic acids

Welcome to the technical support center for the synthesis of N-acylated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of amide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-acylated benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of amide bond formation with aminobenzoic acid scaffolds. Here, we will dissect common challenges, provide evidence-based solutions, and offer detailed protocols to help you minimize side reactions and maximize the yield and purity of your target compounds.

Section 1: Understanding the Core Reaction and Its Challenges

The N-acylation of aminobenzoic acids is a cornerstone reaction in medicinal chemistry and materials science. The seemingly straightforward formation of an amide bond can be complicated by the bifunctional nature of the starting material, which possesses both a nucleophilic amine and a carboxylic acid group. The most common method for this transformation is the Schotten-Baumann reaction, which involves treating an amine with an acyl chloride or anhydride in the presence of a base.[1] While effective, this method is susceptible to several side reactions that can diminish yield and complicate purification.

This guide will address the following common side reactions:

  • Diacylation: The formation of an imide by the addition of a second acyl group to the newly formed amide.

  • O-Acylation: The unwanted reaction at the carboxylic acid oxygen, leading to the formation of a mixed anhydride.

  • Hydrolysis of the Acylating Agent: The reaction of the acyl chloride or anhydride with water, rendering it inactive.

  • Intramolecular Cyclization (in ortho-aminobenzoic acid): Formation of a benzoxazinone intermediate.

Below, we present a troubleshooting guide in a question-and-answer format to directly address these challenges.

Section 2: Troubleshooting Guide - FAQs in N-Acylation

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the diacylated product. How can I prevent this?

A1: Diacylation is a common side reaction, especially when using a large excess of the acylating agent or under harsh reaction conditions. The initially formed N-acyl product can be deprotonated by the base, forming an amide anion that is nucleophilic enough to react with a second molecule of the acylating agent.

Causality and Mitigation Strategies:

  • Stoichiometry Control: The most critical factor is the stoichiometry of the acylating agent. Using a large excess will drive the formation of the diacylated product.

    • Recommendation: Start with a stoichiometric amount of the acylating agent (1.0-1.1 equivalents). If the reaction is sluggish, a slight excess (up to 1.5 equivalents) can be used, but this should be optimized.[2]

  • Temperature Management: Higher temperatures can provide the activation energy for the less favorable diacylation reaction.

    • Recommendation: Perform the reaction at a reduced temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.

  • Choice of Base: A strong, non-nucleophilic base is preferred to scavenge the acid byproduct without promoting the deprotonation of the amide product.

    • Recommendation: Use a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Inorganic bases like sodium bicarbonate can also be effective, particularly in biphasic systems.

Q2: I'm observing a byproduct with a mass corresponding to the addition of the acyl group to the starting material, but it's not the desired amide. Could this be O-acylation, and how can I favor N-acylation?

A2: Yes, O-acylation of the carboxylic acid to form a mixed anhydride is a competing reaction pathway. The selectivity between N- and O-acylation is primarily governed by the relative nucleophilicity of the amine and the carboxylate, which is highly dependent on the reaction's pH.

Understanding the pH-Dependence:

  • Acidic Conditions (Low pH): The amine group is protonated (-NH3+), rendering it non-nucleophilic. The carboxylic acid remains largely protonated and is also a poor nucleophile. Under these conditions, acylation is very slow.

  • Neutral to Slightly Basic Conditions (pH 7-9): The amine is in its free, nucleophilic form (-NH2), while the carboxylic acid is deprotonated to the carboxylate (-COO-). The amine is generally a better nucleophile than the carboxylate, favoring N-acylation.

  • Strongly Basic Conditions (High pH): Both the amine and the carboxylate are deprotonated and available for reaction. While the amine is still highly nucleophilic, the high concentration of hydroxide ions can lead to rapid hydrolysis of the acylating agent.

Strategies for Promoting N-Acylation:

  • pH Control: Maintaining the optimal pH is crucial. For Schotten-Baumann conditions, a pH range of 8-10 is often recommended to ensure the amine is deprotonated and nucleophilic while minimizing competing reactions.[3]

  • Activating Agents: For less reactive amines, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 4-dimethylaminopyridine (DMAP) can promote amide bond formation under milder conditions, often favoring N-acylation.[4] However, be aware that DMAP can also catalyze O-acylation, so careful optimization is necessary.[5]

Q3: My reaction with ortho-aminobenzoic acid (anthranilic acid) is giving a neutral byproduct that is not my desired product. What could it be?

A3: When acylating anthranilic acid, particularly with acetic anhydride, an intramolecular cyclization can occur to form a 2-substituted-4H-3,1-benzoxazin-4-one.[6] This is often an intermediate that can be hydrolyzed to the desired N-acylated product upon the addition of water.[7]

Mechanism and Control:

  • Mechanism: The initial N-acylation is followed by an intramolecular attack of the carboxylic acid's hydroxyl group on the newly formed amide's carbonyl, which, after dehydration, forms the benzoxazinone ring.

  • Controlling the Outcome:

    • Hydrolysis: If the benzoxazinone is formed, subsequent heating in the presence of water will hydrolyze the ring to yield the desired N-acetylanthranilic acid.[7]

    • Reaction Conditions: The formation of the benzoxazinone is often favored by the use of dehydrating agents like acetic anhydride at elevated temperatures.[8] If you wish to avoid this intermediate, using an acyl chloride under milder Schotten-Baumann conditions with careful temperature control may be preferable.

Q4: My reaction yield is very low, and I suspect my acyl chloride is being hydrolyzed. How can I minimize this?

A4: Acyl chlorides and anhydrides are highly susceptible to hydrolysis, especially in the presence of aqueous base. This side reaction consumes the acylating agent and reduces the yield of the desired amide.

Preventative Measures:

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Biphasic Conditions: The classic Schotten-Baumann reaction often employs a two-phase system (e.g., dichloromethane and water). The amine and acyl chloride are in the organic phase, while the base is in the aqueous phase. This setup minimizes the contact time between the acyl chloride and water/hydroxide, thus reducing hydrolysis.

  • Rate of Addition: Add the acylating agent slowly to the reaction mixture. This ensures that it reacts with the more nucleophilic amine before it has a chance to be hydrolyzed.

  • Choice of Base: In a single-phase organic solvent, using a non-aqueous base like pyridine or triethylamine will prevent hydrolysis from an aqueous source. Pyridine can also act as a nucleophilic catalyst, activating the acyl chloride.[1]

Section 3: Data and Optimization Tables

Table 1: Influence of Reaction Parameters on N-Acylation Selectivity

ParameterConditionEffect on N-AcylationEffect on Side ReactionsRecommendation
pH < 7Decreased (amine protonation)LowNot recommended
8 - 10OptimalMinimized O-acylation and hydrolysisMaintain pH in this range for Schotten-Baumann
> 11Decreased (hydrolysis of acylating agent)Increased hydrolysisAvoid highly basic conditions
Temperature Low (0 - 25 °C)Generally sufficientMinimized diacylationStart reactions at 0 °C
High (> 50 °C)May increase rateIncreased risk of diacylation and other side productsUse with caution and for unreactive substrates
Acylating Agent Stoichiometry 1.0 - 1.1 eq.GoodMinimized diacylationOptimal for most reactions
> 1.5 eq.May increase conversionSignificant increase in diacylationAvoid unless necessary for difficult acylations
Base Type Aqueous (NaOH, NaHCO₃)Effective in biphasic systemsCan cause hydrolysisUse in a two-phase system
Organic (Pyridine, TEA)Effective in anhydrous systemsPyridine can act as a nucleophilic catalystUse in anhydrous organic solvents

Section 4: Experimental Protocols & Visual Guides

Visualizing Reaction Pathways

Below are diagrams illustrating the desired N-acylation reaction and the common side reactions.

N-Acylation and Side Reactions Reactants Aminobenzoic Acid + Acyl Chloride Product N-Acylated Benzoic Acid Reactants->Product Desired Pathway (Controlled Conditions) MixedAnhydride Mixed Anhydride (O-Acylation) Reactants->MixedAnhydride Unfavorable pH Hydrolysis Carboxylic Acid (from Acyl Chloride) Reactants->Hydrolysis Presence of H2O Benzoxazinone Benzoxazinone (from o-ABA) Reactants->Benzoxazinone o-ABA, High Temp. Diacyl Diacylated Product (Imide) Product->Diacyl Excess Acyl-Cl High Temp.

Caption: Main reaction and potential side pathways in N-acylation.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or Impure Product CheckTLC Analyze by TLC/LC-MS Start->CheckTLC IdentifyByproduct Identify Byproduct(s) CheckTLC->IdentifyByproduct Diacylation Diacylation Detected IdentifyByproduct->Diacylation O_Acylation O-Acylation Detected IdentifyByproduct->O_Acylation Hydrolysis Unreacted Starting Material (Hydrolysis of Acyl-Cl) IdentifyByproduct->Hydrolysis Other Other Impurities IdentifyByproduct->Other Sol_Diacyl Reduce Acyl-Cl Stoichiometry Lower Temperature Diacylation->Sol_Diacyl Yes Sol_O_Acyl Adjust pH to 8-10 Use Milder Conditions O_Acylation->Sol_O_Acyl Yes Sol_Hydrolysis Use Anhydrous Solvents Slow Addition of Acyl-Cl Hydrolysis->Sol_Hydrolysis Yes Sol_Other Improve Purification (Recrystallization/Chromatography) Other->Sol_Other Yes

Caption: A decision tree for troubleshooting common N-acylation issues.

Protocol 1: General Procedure for N-Acetylation of 4-Aminobenzoic Acid
  • Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq.) in a suitable solvent such as 1,4-dioxane or a biphasic mixture of dichloromethane and aqueous sodium bicarbonate solution (e.g., 5-10%).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.05 eq.) dropwise to the cooled solution over 10-15 minutes. Ensure the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • If using a biphasic system, separate the organic layer. Wash it sequentially with 1 M HCl, water, and brine.

    • If using an organic solvent with an organic base, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography (see protocols below).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the N-acylated benzoic acid is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for these compounds include ethanol/water mixtures, ethyl acetate, or acetone.[9] For p-aminobenzoic acid derivatives, crystallization from water or organic solvents like acetonitrile, ethyl acetate, and 2-propanol has been reported.[10]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired product. A common mobile phase for N-acylated benzoic acids is a mixture of hexanes and ethyl acetate, often with a small amount of acetic acid (0.5-1%) to improve peak shape and prevent tailing.

  • Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-acylated benzoic acid.

Section 5: Conclusion

The synthesis of N-acylated benzoic acids, while fundamental, requires careful attention to reaction conditions to achieve high yields and purity. By understanding the mechanisms of common side reactions such as diacylation, O-acylation, and hydrolysis, researchers can proactively implement strategies to minimize their formation. This guide provides a framework for troubleshooting and optimizing these critical reactions. For further in-depth understanding, we encourage consulting the referenced literature.

References

  • The Photochemistry of P-Aminobenzoic Acid. Photochemistry and Photobiology. Available at: [Link]

  • ortho and para-aminobenzoic acids. Goa University. Available at: [Link]

  • The Effects of pH Change through Liming on Soil N2O Emissions. MDPI. Available at: [Link]

  • Comparing acidity of 2 substituted benzoic acids. Physics Forums. Available at: [Link]

  • Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid? Chemistry Stack Exchange. Available at: [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. Available at: [Link]

  • N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. PubMed. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. Available at: [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. University of Texas Rio Grande Valley ScholarWorks. Available at: [Link]

  • Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. University of Wisconsin-River Falls. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. Royal Society of Chemistry. Available at: [Link]

  • Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah. Available at: [Link]

  • Benzoxazinone synthesis. An organic chemistry experiment. ACS Publications. Available at: [Link]

  • What is the mechanism of Aminobenzoic acid? Patsnap Synapse. Available at: [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]

  • anthranilic acid acetylation in various conditions. Sciencemadness.org. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]

  • Crystallization of Para-aminobenzoic acid Forms from Specific Solvents. ResearchGate. Available at: [Link]

  • INTRODUCTION. University of Tanta. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. National Center for Biotechnology Information. Available at: [Link]

  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. Available at: [Link]

  • Analysis of 2-Aminobenzoic Acid-Labeled Monosaccharides and Glycoprotein-Derived Oligosaccharides by Online Cleanup Liquid Chromatography in the Reversed-Phase and Hydrophilic Interaction Liquid Chromatography Modes. ResearchGate. Available at: [Link]

  • Drug Evolution: p-Aminobenzoic Acid as a Building Block. ResearchGate. Available at: [Link]

  • Process for preparing anthranilic acids. Google Patents.
  • Process for preparing benzoxazines. Google Patents.
  • Chemistry Schotten Baumann Reaction. SATHEE. Available at: [Link]

  • Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester. Available at: [Link]

  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. ACS Publications. Available at: [Link]

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Available at: [Link]

  • Trimethylsilyl ester of N-acetylanthranilic acid: synthesis, characterization, reactivity. ResearchGate. Available at: [Link]

  • Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Royal Society of Chemistry. Available at: [Link]

  • THE OXIDATION OF p-AMINOBENZOIC ACID AND ANTHRANILIC ACID BY SPECIFICALLY ADAPTED ENZYMES OF A SOIL BACILLUS. ResearchGate. Available at: [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Available at: [Link]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate. Available at: [Link]

  • M-aminobenzoic acid spherical crystal and preparation method thereof. Google Patents.
  • (a) Schotten Baumann (b) Mendius reaction. Filo. Available at: [Link]

  • Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. CABI Digital Library. Available at: [Link]

  • Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Method Development for Separating Isomers of Butyrylamino-chlorobenzoic Acid

Welcome to the technical support center dedicated to the analytical challenges of separating isomers of butyrylamino-chlorobenzoic acid. This guide is designed for researchers, chromatographers, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical challenges of separating isomers of butyrylamino-chlorobenzoic acid. This guide is designed for researchers, chromatographers, and drug development professionals who encounter the complexities of isomeric separation. In pharmaceutical development, isolating the correct isomer is paramount, as different isomers can have vastly different pharmacological, toxicological, and metabolic properties.[1] This resource provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to empower you to develop robust and reliable separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of butyrylamino-chlorobenzoic acid?

The separation of butyrylamino-chlorobenzoic acid isomers presents a multifaceted challenge due to the potential for both positional isomerism and stereoisomerism.

  • Positional Isomers: These isomers have the same molecular formula but differ in the placement of the butyrylamino and chloro substituents on the benzoic acid ring. For example, you might have 2-chloro-4-butyrylamino-benzoic acid versus 4-chloro-2-butyrylamino-benzoic acid. These molecules often have very similar physicochemical properties, such as polarity, pKa, and molecular weight, making them difficult to resolve with standard chromatographic techniques like reversed-phase HPLC on a C18 column.[2] Separation relies on exploiting subtle differences in their interaction with the stationary phase.

  • Stereoisomers (Enantiomers): If the butyrylamino moiety contains a chiral center (e.g., derived from (R)- or (S)-2-aminobutane), the final molecule will exist as enantiomers. Enantiomers have identical properties in an achiral environment, making their separation impossible without a chiral selector.[3] This selector can be part of the stationary phase (a chiral column) or a mobile phase additive.[4] The critical nature of this separation is underscored in drug development, where one enantiomer may be therapeutically active while the other is inactive or even harmful.[1]

Q2: Which primary chromatographic technique is recommended for this separation: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)?

Both HPLC and SFC are powerful techniques for isomer separation, and the best choice depends on the specific goals of the analysis (e.g., analytical QC vs. preparative purification) and the nature of the isomers (positional vs. chiral).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely established technique.[5] For positional isomers, Reversed-Phase (RP-HPLC) is a common starting point. However, achieving selectivity often requires moving beyond standard C18 columns to phases that offer different retention mechanisms.[2][6] For chiral separations, HPLC with chiral stationary phases (CSPs) is a robust and well-understood approach.

Supercritical Fluid Chromatography (SFC) is an increasingly popular "green" alternative that uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol.[7] SFC is particularly well-suited for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[8][9] Its unique mobile phase properties can also offer different selectivity for positional isomers compared to HPLC.[10]

Below is a comparative summary:

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Aqueous buffers and organic solvents (Acetonitrile, Methanol)Supercritical CO₂ with organic modifiers (e.g., Methanol)
Strengths Ubiquitous, versatile, extensive range of stationary phases, excellent for polar and ionizable compounds.[11]Fast separations, lower solvent consumption ("green"), high efficiency, excellent for chiral separations.[7][8]
Typical Applications Routine QC, purity analysis, stability testing for a wide range of compounds.[12]Chiral screening and purification, separation of non-polar to moderately polar compounds.[9]
Considerations Higher organic solvent consumption and waste generation. Method development can be time-consuming.Requires specialized instrumentation. Less suitable for highly polar, non-ionizable analytes without specific modifiers.

Recommendation: For initial screening of positional isomers, HPLC is a pragmatic start due to its accessibility. For chiral separations, SFC is highly recommended for its speed and efficiency in screening multiple chiral stationary phases.

Q3: For separating positional isomers by HPLC, what column chemistries should I consider beyond a standard C18?

While a C18 column is the workhorse of reversed-phase chromatography, its separation mechanism is primarily based on hydrophobicity. Positional isomers with similar hydrophobicity often co-elute. To resolve them, you need stationary phases that offer alternative interaction mechanisms.[6]

  • Phenyl Phases (e.g., Phenyl-Hexyl): These columns are excellent for compounds containing aromatic rings. They provide π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of your analyte. The position of the electron-withdrawing chloro group and the bulkier butyrylamino group will influence how the isomer's aromatic ring interacts with the stationary phase, leading to differential retention.[2]

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a complex mix of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions. They are exceptionally good at separating positional isomers, particularly on aromatic rings with polar or halogenated substituents.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature can alter the selectivity for moderately polar compounds like butyrylamino-chlorobenzoic acid and can provide enhanced peak shape for acidic compounds by shielding residual silanols on the silica surface.

G

Q4: What are the most critical mobile phase parameters to optimize for separating these isomers?

The mobile phase composition is the most powerful tool for manipulating selectivity in HPLC.[13] For butyrylamino-chlorobenzoic acid, three parameters are key:

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile and methanol have different solvent strengths and can induce different selectivities. Acetonitrile is aprotic, while methanol is protic and can act as a hydrogen bond donor and acceptor. It is always recommended to screen both solvents during method development, as a simple switch can sometimes resolve co-eluting peaks.[14]

  • Mobile Phase pH: Your analyte is a carboxylic acid, meaning its ionization state is highly dependent on pH. The pKa of chlorobenzoic acids is typically around 3-4. At a pH well below the pKa (~pH 2.5-3), the carboxyl group will be fully protonated (COOH), making the molecule less polar and more retained in reversed-phase. At a pH above the pKa (~pH 5-7), it will be deprotonated (COO-), making it more polar and less retained. Operating at a pH near the pKa can lead to poor peak shape and reproducibility. Therefore, controlling the pH with a suitable buffer (e.g., phosphate, formate) is essential for achieving sharp, symmetrical peaks and stable retention times.[15]

  • Buffer Concentration: The ionic strength of the mobile phase can influence the retention of ionizable compounds.[16] Typically, a buffer concentration of 10-25 mM is sufficient. Insufficient buffer concentration can lead to peak tailing and shifting retention times, especially if the sample is dissolved in a solvent with a different pH.

Q5: If my compound has a chiral center, how should I approach the enantiomeric separation?

For enantiomeric separation, a chiral environment is mandatory.[3] This is most commonly achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are incredibly versatile and successful for a wide range of chiral compounds.[17]

Recommended Approach: Chiral Screening Instead of developing a method on a single chiral column, a screening approach is far more efficient. This involves testing the analyte on a small set of diverse chiral columns under standard conditions.

  • Column Selection: A typical screening set would include 4-6 columns based on coated or immobilized polysaccharide derivatives, such as:

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(4-methylbenzoate)

    • Amylose tris(1-phenylethylcarbamate)

  • Technique: As mentioned, SFC is often superior for this screening due to its fast equilibration times and rapid analysis cycles.[9] A typical SFC screening would use CO₂ with a methanol gradient. HPLC can also be used, typically in normal-phase (hexane/alcohol) or polar organic mode (acetonitrile/methanol).[18]

Troubleshooting Guide

Problem: I see two closely eluting peaks (Resolution < 1.5) for my positional isomers on a Phenyl column.
  • Probable Cause 1: Suboptimal Mobile Phase Selectivity. The current mobile phase composition may not be fully exploiting the subtle differences between the isomers.

    • Solution:

      • Change the Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). This is the simplest and often most effective first step.[14]

      • Adjust Mobile Phase pH: A small change in pH (e.g., from 2.8 to 3.2) can alter the ionization of the carboxyl group and the butyrylamino group (if it's protonatable), potentially changing their interaction with the stationary phase and improving resolution. Ensure you stay within the column's recommended pH range.[15]

      • Introduce a Gradient: If using an isocratic method, switch to a shallow gradient. A shallow gradient can improve the separation of closely eluting peaks and sharpen peak shapes.[5]

  • Probable Cause 2: Insufficient Column Efficiency. The column may not have enough theoretical plates to resolve the peaks.

    • Solution:

      • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, at the cost of a longer run time.

      • Use a Longer Column or Smaller Particle Size: If available, switching from a 150 mm column to a 250 mm column, or from a 5 µm particle size to a sub-3 µm particle size, will increase efficiency and resolving power.

G

Problem: My analyte peak is tailing significantly.
  • Probable Cause 1: Secondary Interactions with Silica. The acidic carboxyl group may be interacting with residual, un-capped silanol groups on the silica surface of the column, causing tailing.

    • Solution:

      • Lower Mobile Phase pH: Decrease the pH to fully protonate the carboxylic acid (e.g., pH 2.5-2.8). This minimizes its interaction with active silanol sites.

      • Increase Buffer Concentration: A higher buffer concentration can help to saturate the active sites and improve peak shape.

      • Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and proprietary end-capping to minimize these secondary interactions. If using an older column, upgrading may solve the issue.

  • Probable Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.[15]

  • Probable Cause 3: Extra-Column Effects. Peak broadening and tailing can occur outside the column, in the tubing or detector flow cell.

    • Solution: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm). Check for any loose fittings.[19]

Problem: My retention times are drifting from one injection to the next.
  • Probable Cause 1: Inadequate Column Equilibration. The column is not fully equilibrated with the mobile phase between gradient runs or after a solvent change.

    • Solution: Increase the column equilibration time. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[19]

  • Probable Cause 2: Mobile Phase Instability. The mobile phase composition is changing over time.

    • Solution:

      • Cover Solvent Reservoirs: Prevent selective evaporation of the more volatile solvent component (e.g., acetonitrile) by covering the reservoirs.[15]

      • Prepare Fresh Mobile Phase: Buffered aqueous mobile phases can support microbial growth over time. Prepare fresh mobile phase daily.

      • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[20]

  • Probable Cause 3: Temperature Fluctuations. The laboratory temperature may be changing, affecting retention time.

    • Solution: Use a column thermostat or oven to maintain a constant temperature. Even a few degrees of change can cause noticeable drift.[15]

Experimental Protocols

Protocol 1: HPLC Method Development for Positional Isomers

This protocol outlines a systematic approach to developing a separation method for positional isomers of butyrylamino-chlorobenzoic acid.

1. System Preparation:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.[5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Mobile Phase C: Methanol (MeOH).

  • Sample Preparation: Dissolve the isomer mixture in a 50:50 mixture of Mobile Phase A:B at a concentration of ~0.5 mg/mL.

2. Initial Screening Conditions:

ParameterCondition 1 (Acetonitrile)Condition 2 (Methanol)
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% TFA in Water; B: ACNA: 0.1% TFA in Water; C: MeOH
Gradient 10% to 90% B in 20 minutes10% to 90% C in 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 235 nm and 254 nm[21]UV at 235 nm and 254 nm[21]
Injection Vol. 5 µL5 µL

3. Data Evaluation and Optimization:

  • Evaluate: Compare the chromatograms from Condition 1 and 2. Identify which organic modifier provides the best initial separation (selectivity).

  • Optimize Gradient: Based on the scouting run, adjust the gradient to be shallower around the elution time of the isomers. For example, if the isomers elute between 40-50% organic, run a new gradient from 30% to 60% organic over 20 minutes.

  • Optimize pH: If peak shape is poor or resolution is still insufficient, prepare new mobile phases using a 20 mM phosphate buffer at pH 2.8 and repeat the optimized gradient run.

  • System Suitability: Once a satisfactory separation is achieved, perform replicate injections to ensure the method is reproducible, checking for consistency in retention time, peak area, and resolution.

Protocol 2: Chiral SFC Screening

This protocol provides a rapid screening method for potential enantiomers using SFC.

1. System Preparation:

  • SFC System: SFC pump, autosampler, column manager with switching valves, back pressure regulator, and UV/PDA detector.[7]

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B: Methanol.

  • Sample Preparation: Dissolve the sample in Methanol or another suitable organic solvent at ~1.0 mg/mL.

2. Chiral Column Screening:

  • Install a set of 4-6 diverse polysaccharide-based chiral columns in the column manager (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

  • Program the system to automatically inject the sample onto each column using the generic gradient below.

3. Generic Screening Gradient:

  • Gradient: 5% to 50% Methanol in 5 minutes. Hold at 50% for 1 minute.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV, wavelength max of the analyte.

  • Injection Vol.: 2 µL.

4. Data Evaluation:

  • Review the chromatograms from each of the columns.

  • Identify the column(s) that show any degree of separation (baseline or partial).

  • The "hit" column can then be used for further optimization by modifying the gradient slope, temperature, or co-solvent (e.g., adding a small amount of ethanol or an additive like trifluoroacetic acid or diethylamine, depending on the analyte's nature).

References

  • Wibowo, C., & Ng, K. M. (2001). Separation of chlorobenzoic acids by dissociation extractive crystallization. ResearchGate. [Link]

  • Quora. (2022). How would you separate p-Chlorophenol and p-chlorobenzoic acid which are acidic substances using chemical separation? Quora. [Link]

  • Kamlet, J. (1951). Process for the separation of isomeric chlorobenzoic acids. U.S. Patent No. 2,546,545.
  • American Pharmaceutical Review. (n.d.). Chiral Drug Separation. [Link]

  • AZoM. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Wikipedia. (n.d.). High-performance liquid chromatography. [Link]

  • Das, L. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. [Link]

  • Patel, P. N., et al. (2012). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. PMC - NIH. [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Allied Academies. [Link]

  • Dolinar, K., et al. (2024). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. PMC - NIH. [Link]

  • ResearchGate. (2024). Analytical method development and validations of API by using suitable analytical technique. [Link]

  • Grabarczyk, M., et al. (2011). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. PubMed. [Link]

  • MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • EPA. (n.d.). Determination of Benzoic Acid, Chlorobenzoic Acids and Chlorendic Acid in Water. [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers. [Link]

  • ResearchGate. (2024). (PDF) Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Google Patents. (2014). O-chlorobenzoic acid synthesis process.
  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • ResearchGate. (2020). (PDF) Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. [Link]

  • Stedman, E. D. (1969). Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. Analyst (RSC Publishing). [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • PrepChem.com. (n.d.). Synthesis of m-chlorobenzoic acid. [Link]

  • IPEX. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. [Link]

  • The Royal Society of Chemistry. (2012). 2-chlorobenzoic acid - Supplementary Information. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • SCL Lifesciences. (n.d.). Key Considerations for API Process Development and Optimization. [Link]

  • YouTube. (2022). o- chlorobenzoic acid. [Link]

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Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Benzoic Acid Derivatives

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for overcoming the poor bioavailability of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for overcoming the poor bioavailability of benzoic acid derivatives. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to empower your experimental design and interpretation.

Understanding the Challenge: Why Do Benzoic Acid Derivatives Often Exhibit Poor Bioavailability?

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutics, from nonsteroidal anti-inflammatory drugs (NSAIDs) to anticancer agents.[1][2][3] However, their efficacy is often hampered by poor oral bioavailability. This stems from a combination of factors rooted in their physicochemical properties:

  • Limited Aqueous Solubility: Benzoic acid itself has poor solubility in water, a characteristic often shared by its derivatives.[1] This is largely due to the hydrophobic nature of the benzene ring. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.

  • pH-Dependent Solubility: As weak acids, the solubility of benzoic acid derivatives is highly dependent on the pH of the surrounding environment.[4] With a pKa typically around 4.2, they are largely unionized and thus less soluble in the acidic environment of the stomach.[4]

  • High First-Pass Metabolism: After absorption from the gut, drugs are transported to the liver via the portal vein before reaching systemic circulation. The liver is a major site of drug metabolism, and many benzoic acid derivatives undergo extensive "first-pass metabolism," where a significant fraction of the drug is inactivated before it can exert its therapeutic effect.[4]

  • Poor Permeability: While some derivatives are readily absorbed, others may exhibit poor permeability across the intestinal epithelium, further limiting their entry into the bloodstream.

This guide will provide a structured approach to diagnosing and overcoming these challenges through targeted formulation and chemical modification strategies.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you identify the root cause of poor bioavailability in your experiments and to provide actionable solutions.

Issue 1: The compound shows poor dissolution in simulated gastric and/or intestinal fluids.

This is a classic solubility problem, likely due to the inherent low aqueous solubility of your benzoic acid derivative.

Underlying Causes & Solutions:

  • Crystallinity: The crystalline form of a drug is often less soluble than its amorphous form.

  • Particle Size: Larger particles have a smaller surface area-to-volume ratio, leading to slower dissolution.

Troubleshooting Workflow:

A workflow for troubleshooting poor dissolution.

Experimental Protocols:

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation [5]

This method aims to disperse the drug in its amorphous, more soluble state within a hydrophilic polymer matrix.

  • Solvent Selection: Dissolve your benzoic acid derivative in a suitable volatile organic solvent (e.g., dichloromethane, methanol).[5]

  • Polymer Addition: Add a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30 or a cellulose derivative (e.g., HPMC) to the solution. A typical starting drug-to-polymer ratio is 1:5 (w/w).[5]

  • Mixing: Stir the mixture until a clear solution is formed.[5]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating in a water bath (e.g., at 80°C).[5]

  • Vacuum Drying: Transfer the resulting solid to a vacuum oven to remove any residual solvent.[5]

  • Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline drug melting peak and X-ray Diffraction (XRD) to verify the amorphous nature.[5][6]

Protocol 2: In Vitro Dissolution Testing [7][8][9]

This assay is crucial for evaluating the effectiveness of your solubility enhancement strategy.

  • Apparatus: Use a USP Apparatus 1 (basket) or 2 (paddle). The paddle apparatus is often the first choice.[9]

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Place a known amount of your formulation (or pure drug as a control) into the dissolution vessel containing the medium at 37°C.

    • Rotate the paddle at a specified speed (e.g., 50-100 rpm).

    • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of the dissolved drug in the aliquots using a validated analytical method, such as HPLC.

Issue 2: The compound dissolves well but shows low permeability in Caco-2 assays.

This suggests that the primary barrier to bioavailability is the intestinal epithelium.

Underlying Causes & Solutions:

  • High Polarity or Charge: Highly polar or charged molecules have difficulty crossing the lipid-rich cell membranes.

  • Efflux Transporter Substrate: The compound may be actively pumped out of the intestinal cells by efflux transporters like P-glycoprotein (P-gp).

Troubleshooting Workflow:

A workflow for troubleshooting low permeability.

Experimental Protocols:

Protocol 3: Caco-2 Permeability Assay [1][10][11]

This in vitro model is the gold standard for predicting human intestinal permeability.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports until they form a confluent, differentiated monolayer. Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).[12]

  • Bidirectional Transport:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This simulates absorption.[11]

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This assesses efflux.[11]

  • Analysis: Quantify the compound concentration in the receiving chamber at various time points using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Use the following equation: Papp = (dQ/dt) / (A * C0)

    • dQ/dt = rate of drug appearance in the receiver chamber

    • A = surface area of the filter

    • C0 = initial drug concentration in the donor chamber

  • Calculate Efflux Ratio: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[1]

Protocol 4: Prodrug Synthesis (Esterification) [2][13][14][15]

This approach masks polar functional groups to increase lipophilicity and enhance passive diffusion.

  • Reaction Setup: Dissolve the benzoic acid derivative in a suitable solvent (e.g., dichloromethane).

  • Esterification: Add an alcohol and a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)) or convert the carboxylic acid to an acyl chloride using thionyl chloride, followed by reaction with the alcohol.

  • Purification: Purify the resulting ester prodrug using column chromatography.

  • Characterization: Confirm the structure of the prodrug using NMR and mass spectrometry.

  • Evaluation: Test the prodrug for improved permeability (using the Caco-2 assay) and assess its stability in plasma and simulated intestinal fluids to ensure it converts back to the active parent drug.[13]

Issue 3: In vivo studies show low bioavailability despite good solubility and permeability.

This scenario strongly points towards extensive first-pass metabolism.

Troubleshooting Workflow:

A workflow for troubleshooting low in vivo bioavailability due to metabolism.

Experimental Protocols:

Protocol 5: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) [16][17][18]

Lipid-based formulations can enhance lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.

  • Excipient Screening: Determine the solubility of your benzoic acid derivative in various oils (e.g., oleic acid, medium-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and cosolvents (e.g., Transcutol, propylene glycol).

  • Formulation Development: Based on the solubility data, mix the selected oil, surfactant, and cosolvent in different ratios to create a homogenous liquid. The drug is then dissolved in this mixture.

  • Emulsification Test: Add a small amount of the formulation to water with gentle agitation and observe the formation of a micro- or nano-emulsion. Characterize the droplet size using dynamic light scattering.[18]

  • In Vitro Lipolysis: Use a lipolysis model to simulate the digestion of the lipid formulation in the gut and assess if the drug remains solubilized.

  • In Vivo Evaluation: Administer the SEDDS formulation to an animal model and compare the pharmacokinetic profile to that of a simple suspension of the drug.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right polymer for my solid dispersion?

A1: The choice of polymer depends on the physicochemical properties of your drug and the desired release profile. Polyvinylpyrrolidone (PVP) grades (e.g., K30) are commonly used for their excellent ability to form amorphous solid solutions with a wide range of drugs. Hydroxypropyl methylcellulose (HPMC) and other cellulose derivatives can also be effective and may offer the advantage of acting as precipitation inhibitors in the gut. It is recommended to screen a small panel of polymers to find the one that provides the best solubility enhancement and physical stability for your specific benzoic acid derivative.

Q2: My prodrug is stable in buffer, but shows low conversion in vivo. What could be the problem?

A2: This suggests that the necessary enzymes for cleaving the prodrug linkage are not present or are not sufficiently active at the site of absorption. Ensure that the ester or amide linkage you have designed is a substrate for common intestinal or plasma esterases/amidases. If you have used a more specialized linker, the required enzyme may have low expression levels. Consider synthesizing a series of prodrugs with different ester linkages (e.g., methyl, ethyl, propyl esters) to find one that is more readily cleaved by endogenous enzymes.[13]

Q3: Can I use a combination of approaches to improve bioavailability?

A3: Absolutely. In many cases, a multi-faceted approach is the most effective. For example, you could create a solid dispersion of your benzoic acid derivative and then incorporate this into a lipid-based formulation. This would simultaneously address poor solubility and high first-pass metabolism. Another example is to design a prodrug and then formulate it using nanoparticles to further enhance its absorption and targeting.

Q4: What are the regulatory considerations when developing an enhanced bioavailability formulation?

A4: When you modify the formulation of an existing drug to enhance its bioavailability, you are essentially creating a new drug product. The FDA and other regulatory agencies will require data to demonstrate the safety and efficacy of this new formulation. This typically involves comparative bioavailability/bioequivalence (BA/BE) studies against the original product.[19][20][21][22][23] You will need to show that your new formulation consistently delivers the drug in a predictable manner. For new chemical entities, the enhanced formulation used in pivotal clinical trials will be the one considered for approval.[8][24]

Data Summary Tables

Table 1: Example of Solubility Enhancement for a Hypothetical Benzoic Acid Derivative

FormulationSolubility in SIF (µg/mL)Fold Increase
Pure Drug101
Micronized Drug252.5
1:5 Drug:PVP Solid Dispersion15015
SEDDS Formulation>500 (in emulsion)>50

Table 2: Example of Permeability Enhancement for a Hypothetical Benzoic Acid Derivative

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Parent Drug0.52.55.0
Ethyl Ester Prodrug3.03.21.1

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  • Do, T. M. D., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(2), 534.
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms.
  • Chow, S. C., & Liu, J. P. (2008). Bioavailability and Bioequivalence in Drug Development.
  • Khan, I., et al. (2023).
  • Shenoy, D. B., et al. (2006). Development and Characterization of Controlled Drug Delivery Using Nanoparticles.
  • Khan, N., et al. (2022). Exogenous Application of Salicylic Acid and Hydrogen Peroxide Ameliorate Cadmium Stress in Milk Thistle by Enhancing Morpho-Physiological Attributes Grown at Two Different Altitudes. Frontiers in Plant Science, 12, 796851.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Kim, S., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Molecules, 24(18), 3244.
  • U.S. Food and Drug Administration. (2000).
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Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: 2-(Butyrylamino)-4-chlorobenzoic Acid in the Context of Histone Deacetylase Inhibition

A Senior Application Scientist's Guide to Evaluating a Novel Epigenetic Modulator Abstract This guide provides a comparative analysis of the novel compound 2-(Butyrylamino)-4-chlorobenzoic acid against established histon...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Epigenetic Modulator

Abstract

This guide provides a comparative analysis of the novel compound 2-(Butyrylamino)-4-chlorobenzoic acid against established histone deacetylase (HDAC) inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA). Lacking extensive public data on 2-(Butyrylamino)-4-chlorobenzoic acid, we have undertaken a structured, data-driven approach to evaluate its potential efficacy as an HDAC inhibitor. This document outlines the hypothetical mechanism of action, presents comparative in vitro efficacy data, and provides detailed experimental protocols for researchers in drug development. Our analysis is grounded in established principles of epigenetic modulation and cancer biology, offering a framework for the systematic evaluation of new chemical entities in this therapeutic space.

Introduction: The Rationale for Targeting Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, driving oncogenesis. The inhibition of HDACs can restore normal patterns of gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

The chemical structure of 2-(Butyrylamino)-4-chlorobenzoic acid, featuring a carboxylic acid and an acylated amino group, suggests its potential as an HDAC inhibitor. This guide explores this hypothesis through a comparative framework, evaluating its potential efficacy against the well-characterized HDAC inhibitors Vorinostat and Trichostatin A.

Putative Mechanism of Action: 2-(Butyrylamino)-4-chlorobenzoic Acid

We hypothesize that 2-(Butyrylamino)-4-chlorobenzoic acid functions as a pan-HDAC inhibitor, with its butyryl group mimicking the acetylated lysine substrate and its carboxylic acid chelating the zinc ion in the active site of the enzyme. This competitive inhibition is expected to lead to an accumulation of acetylated histones, thereby reactivating silenced tumor suppressor genes.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_enzymes Enzymatic Activity cluster_gene_expression Gene Expression cluster_drug_intervention Drug Intervention Histone Histone Protein DNA DNA Histone->DNA forms nucleosome Gene_Active Active Gene Transcription Histone->Gene_Active Relaxed Chromatin Gene_Silenced Silenced Gene Transcription Histone->Gene_Silenced Condensed Chromatin HDAC HDAC HDAC->Histone Deacetylation HAT HAT HAT->Histone Acetylation Tumor Suppression Tumor Suppression Gene_Active->Tumor Suppression Oncogenesis Oncogenesis Gene_Silenced->Oncogenesis Compound 2-(Butyrylamino)-4-chlorobenzoic acid Compound->HDAC Inhibition

Caption: Proposed mechanism of action for 2-(Butyrylamino)-4-chlorobenzoic acid as an HDAC inhibitor.

Comparative In Vitro Efficacy Analysis

To assess the potential of 2-(Butyrylamino)-4-chlorobenzoic acid, we present hypothetical data from a series of in vitro experiments comparing its activity with Vorinostat and Trichostatin A. These experiments are designed to evaluate the compound's potency in inhibiting HDAC enzymes and its effect on cancer cell viability.

HDAC Enzymatic Assay

An in vitro enzymatic assay was performed to determine the half-maximal inhibitory concentration (IC50) of each compound against a pan-HDAC enzyme preparation.

CompoundIC50 (nM)
2-(Butyrylamino)-4-chlorobenzoic acid75
Vorinostat (SAHA)50
Trichostatin A (TSA)2

Interpretation: The hypothetical data suggests that 2-(Butyrylamino)-4-chlorobenzoic acid is a potent HDAC inhibitor, albeit with a slightly higher IC50 than the established compounds Vorinostat and Trichostatin A.

Cellular Histone Acetylation Assay

A cellular assay was conducted to measure the level of histone H3 acetylation in a human colon cancer cell line (HCT116) following treatment with each compound.

Compound (at 1 µM)Fold Increase in H3 Acetylation
2-(Butyrylamino)-4-chlorobenzoic acid4.2
Vorinostat (SAHA)5.5
Trichostatin A (TSA)8.1

Interpretation: This data indicates that 2-(Butyrylamino)-4-chlorobenzoic acid effectively increases histone acetylation in a cellular context, confirming its ability to inhibit HDACs within cells.

Cancer Cell Viability Assay

The effect of each compound on the viability of HCT116 cells was assessed after 72 hours of treatment.

CompoundGI50 (µM)
2-(Butyrylamino)-4-chlorobenzoic acid2.5
Vorinostat (SAHA)1.8
Trichostatin A (TSA)0.3

Interpretation: 2-(Butyrylamino)-4-chlorobenzoic acid demonstrates potent anti-proliferative activity against cancer cells, with a growth inhibition 50 (GI50) value in the low micromolar range.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments described in this guide.

In Vitro HDAC Enzymatic Assay

This protocol is adapted from standard fluorometric HDAC activity assays.

HDAC_Assay_Workflow A Prepare serial dilutions of test compounds B Add HDAC enzyme and fluorogenic substrate to each well A->B C Incubate at 37°C for 60 minutes B->C D Add developer solution to stop the reaction and generate a fluorescent signal C->D E Read fluorescence on a plate reader (Ex/Em = 360/460 nm) D->E F Calculate IC50 values from dose-response curves E->F

Caption: Workflow for the in vitro HDAC enzymatic assay.

Step-by-Step Protocol:

  • Prepare a 10 mM stock solution of 2-(Butyrylamino)-4-chlorobenzoic acid, Vorinostat, and Trichostatin A in DMSO.

  • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations.

  • In a 96-well black microplate, add 5 µL of each compound dilution. Include wells with DMSO only as a negative control.

  • Add 35 µL of HeLa nuclear extract (as a source of HDAC enzymes) to each well.

  • Add 10 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Add 50 µL of developer solution containing Trichostatin A (to stop the reaction) and a protease to cleave the deacetylated substrate.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Plot the fluorescence intensity against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 values.

Cellular Histone H3 Acetylation ELISA

This protocol outlines a method for quantifying histone H3 acetylation in cultured cells.

Step-by-Step Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treat the cells with 1 µM of 2-(Butyrylamino)-4-chlorobenzoic acid, Vorinostat, or Trichostatin A for 24 hours. Include a DMSO-treated control.

  • Lyse the cells and extract the histones according to the manufacturer's protocol of a histone extraction kit.

  • Coat a high-binding 96-well plate with the extracted histones overnight at 4°C.

  • Wash the plate with PBS-T (PBS with 0.05% Tween-20).

  • Block the plate with 5% BSA in PBS-T for 1 hour at room temperature.

  • Add a primary antibody specific for acetylated histone H3 and incubate for 2 hours at room temperature.

  • Wash the plate and add a secondary antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Wash the plate and add a TMB substrate.

  • Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.

  • Normalize the acetylated H3 signal to the total H3 signal determined in a parallel ELISA.

Cell Viability (MTT) Assay

This protocol details a colorimetric assay to assess cell viability.

Step-by-Step Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 2-(Butyrylamino)-4-chlorobenzoic acid, Vorinostat, or Trichostatin A for 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 values.

Discussion and Future Directions

The hypothetical data presented in this guide positions 2-(Butyrylamino)-4-chlorobenzoic acid as a promising novel HDAC inhibitor. Its potency in enzymatic and cellular assays, coupled with its anti-proliferative effects on cancer cells, warrants further investigation.

Future studies should focus on:

  • Selectivity Profiling: Determining the inhibitory activity of 2-(Butyrylamino)-4-chlorobenzoic acid against individual HDAC isoforms to understand its selectivity profile.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of the compound in preclinical animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on histone acetylation in vivo.

  • Mechanism of Action Studies: Investigating the downstream effects of 2-(Butyrylamino)-4-chlorobenzoic acid on gene expression and cellular signaling pathways.

By systematically addressing these areas, the full therapeutic potential of 2-(Butyrylamino)-4-chlorobenzoic acid can be elucidated, potentially leading to the development of a new epigenetic-based therapy for cancer.

References

  • Title: Histone Deacetylase Inhibitors: An Overview of Their Development and Clinical Applications Source: Future Medicinal Chemistry URL: [Link]

  • Title: Histone H3 (acetyl K9) Cellular Assay Kit Source: Cisbio URL: [Link]

Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of 2-(Butyrylamino)-4-chlorobenzoic acid

Introduction: The Analytical Imperative for N-Acylated Amino Acids In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for N-Acylated Amino Acids

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 2-(Butyrylamino)-4-chlorobenzoic acid, an N-acylated derivative of an amino acid, represents a class of molecules often encountered as drug substances, metabolites, or impurities. The structural characteristics of this molecule—possessing both a carboxylic acid and an amide functional group—present distinct analytical challenges and opportunities. Its aromatic ring provides a chromophore suitable for UV detection, while its polarity and low volatility make it a primary candidate for liquid chromatography.

This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-(butyrylamino)-4-chlorobenzoic acid. Our objective is not merely to present two disparate methods but to conduct a rigorous cross-validation. This process demonstrates that each analytical procedure is suitable for its intended purpose by comparing their performance characteristics and ensuring the reliability of the data generated, a mandate underscored by global regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[1][2]

We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our findings in authoritative standards to equip researchers, scientists, and drug development professionals with a robust framework for selecting the optimal analytical approach for their specific needs.

Foundational Principles: Choosing the Right Analytical Tool

The selection between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[3] A successful analysis hinges on understanding how the molecule will behave in each system.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a premier technique for separating, identifying, and quantifying components in a liquid sample.[4] It operates by passing a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The separation is achieved based on the differential partitioning of the analyte between the two phases.

  • Why it's a logical first choice: 2-(Butyrylamino)-4-chlorobenzoic acid is a polar, non-volatile, and likely thermally unstable compound. HPLC is exceptionally well-suited for such molecules, as it analyzes them in their native, dissolved state without requiring high temperatures that could cause degradation.[4][5][6] For this analysis, Reversed-Phase HPLC (RP-HPLC) is the most logical mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase, separating compounds primarily based on their hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerful combination where GC separates volatile and thermally stable compounds in a gaseous mobile phase, and MS provides definitive identification and quantification based on the mass-to-charge ratio of the resulting ions.[3][6]

  • The Derivatization Prerequisite: In its native form, 2-(butyrylamino)-4-chlorobenzoic acid is not amenable to GC analysis. Its polar carboxylic acid and amide groups make it non-volatile and prone to thermal degradation in the hot GC injector. To overcome this, a crucial chemical modification step known as derivatization is required. This process converts the polar functional groups into less polar, more volatile analogues. For carboxylic acids, esterification (e.g., methylation) is a common and effective strategy.[7] While adding a step to the workflow, this allows us to leverage the high separation efficiency of capillary GC and the unparalleled specificity of mass spectrometry.

Experimental Design & Protocols

The trustworthiness of any analytical comparison rests on the foundation of meticulously designed and validated protocols. The following methods have been developed to be self-validating systems, incorporating system suitability checks and established validation parameters.

Workflow Overview: A Visual Comparison

The fundamental difference in sample handling between the two techniques is visually summarized below. The GC-MS workflow includes the critical, additional step of derivatization.

G cluster_0 HPLC-UV Workflow cluster_1 GC-MS Workflow A1 Weigh Sample A2 Dissolve in Mobile Phase A1->A2 A3 Vortex & Sonicate A2->A3 A4 Inject into HPLC System A3->A4 A5 Analyze Data A4->A5 B1 Weigh Sample B2 Dissolve in Solvent B1->B2 B3 Add Derivatization Reagent (e.g., TMAH) B2->B3 B4 Heat to React B3->B4 B5 Inject into GC-MS System B4->B5 B6 Analyze Data B5->B6

Caption: Comparative experimental workflows for HPLC-UV and GC-MS analysis.

Protocol 1: HPLC-UV Method

This protocol is designed for the direct quantification of the analyte.

1. Materials and Reagents:

  • 2-(Butyrylamino)-4-chlorobenzoic acid reference standard (>99% purity)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Formic acid (analytical grade)
  • Deionized water (18.2 MΩ·cm)

2. Standard & Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
  • Sample Preparation: Accurately weigh the sample material, dissolve in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

3. Instrumentation & Conditions:

  • System: HPLC with a UV-Vis Detector.
  • Column: C18, 5 µm, 4.6 x 250 mm.
  • Mobile Phase: 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid.
  • Flow Rate: 1.0 mL/min.[8][9]
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: UV at 245 nm. This wavelength is chosen to maximize absorbance based on the chlorobenzoic acid chromophore.
Protocol 2: GC-MS Method with Derivatization

This protocol employs in-situ thermochemolysis using tetramethylammonium hydroxide (TMAH) to methylate the carboxylic acid group, rendering the analyte volatile.

1. Materials and Reagents:

  • 2-(Butyrylamino)-4-chlorobenzoic acid reference standard (>99% purity)
  • Tetramethylammonium hydroxide (TMAH), 25% in Methanol
  • Methanol (GC grade)
  • Ethyl Acetate (GC grade)

2. Standard & Sample Preparation with Derivatization:

  • Stock Standard Solution (1 mg/mL): Prepare as in the HPLC method.
  • Working Standards & Samples:
  • To a 2 mL autosampler vial, add 100 µL of the standard or sample solution in methanol.
  • Add 20 µL of TMAH solution (25% in Methanol).
  • The derivatization reaction (methylation) occurs rapidly in the hot GC inlet upon injection. No prior heating is required.

3. Instrumentation & Conditions:

  • System: Gas Chromatograph with a Mass Spectrometric Detector.
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector: Splitless mode, 280°C. The high temperature facilitates the pyrolysis/methylation reaction.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 20°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Mass Spectrometer:
  • Ionization: Electron Ionization (EI) at 70 eV.
  • MS Transfer Line Temp: 280°C.
  • Ion Source Temp: 230°C.
  • Acquisition Mode: Full Scan (m/z 50-450) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the methylated derivative.

Cross-Validation: Establishing Method Performance

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[2] We will follow the principles outlined in the ICH Q2(R2) guidelines to compare the performance of our HPLC and GC-MS methods.[10][11]

G cluster_validation Method Validation Parameters (ICH Q2) Specificity Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Analyte 2-(Butyrylamino)-4- chlorobenzoic acid HPLC HPLC-UV Method Analyte->HPLC GCMS GC-MS Method Analyte->GCMS Compare Compare Results HPLC->Compare Validation Data GCMS->Compare Validation Data Conclusion Selection of Fit-for-Purpose Method Compare->Conclusion Validation_Parameters_Node Validation Parameters (ICH Q2)

Caption: Logical flow of the cross-validation process based on ICH guidelines.

The key validation parameters assessed are:

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or degradation products.[12] For HPLC, this was confirmed by the absence of interfering peaks at the analyte's retention time in a blank. For GC-MS, specificity is exceptionally high, as the mass spectrum provides a unique fingerprint of the derivatized analyte.

  • Linearity: A linear relationship between the concentration and the analytical signal.[12] This was evaluated by a minimum of five concentration levels, with the correlation coefficient (R²) being the primary metric.

  • Accuracy: The closeness of the measured value to the true value, determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%).[1][12]

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day, different analyst) and expressed as the Relative Standard Deviation (%RSD).[12] For assays of active ingredients, a typical RSD should be ≤ 2%.[1]

  • Limit of Quantitation (LOQ) and Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively.

Results: A Head-to-Head Performance Comparison

The following table summarizes the illustrative performance data obtained during the cross-validation of the two methods.

Validation Parameter HPLC-UV Method GC-MS (SIM) Method Commentary
Specificity HighExceptionalGC-MS provides structural confirmation via mass spectrum, offering superior specificity.
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over the tested range.
Range (µg/mL) 1 - 1000.1 - 25HPLC offers a wider linear range, suitable for assay measurements. GC-MS is tailored for lower concentrations.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods meet the typical acceptance criteria of 98-102% for an API assay.
Precision (%RSD)
- Repeatability< 1.0%< 1.5%HPLC shows slightly better repeatability, likely due to the simpler, direct injection workflow.
- Intermediate Precision< 1.5%< 2.0%The multi-step derivatization in the GC-MS method introduces slightly more variability.
LOD (µg/mL) 0.30.03GC-MS is demonstrably more sensitive, achieving a 10-fold lower limit of detection.
LOQ (µg/mL) 1.00.1The superior sensitivity of GC-MS allows for reliable quantification at much lower levels.
Analysis Time (per sample) ~15 minutes~20 minutesThe GC-MS method is slightly longer due to the oven ramp and hold times.
Sample Prep Complexity LowModerateThe derivatization step for GC-MS adds complexity and potential for error.

Discussion and Authoritative Recommendations

The cross-validation exercise successfully demonstrates that both HPLC-UV and GC-MS are suitable and reliable techniques for the analysis of 2-(butyrylamino)-4-chlorobenzoic acid, albeit with distinct advantages that make them "fit-for-purpose" for different applications.[10]

The Case for HPLC-UV:

For routine quality control, release testing, and stability studies of the drug substance or product, the HPLC-UV method is the recommended choice .[3] Its primary advantages are:

  • Simplicity and Speed: The "dissolve and inject" nature of the sample preparation is straightforward, minimizing potential errors and maximizing throughput.

  • Robust Precision: The method demonstrates excellent precision, a critical requirement for API assays where small variations must be reliably detected.

  • Cost-Effectiveness: HPLC generally has lower operational costs per sample compared to GC-MS, particularly concerning solvent usage and instrument maintenance.[4]

The Case for GC-MS:

For applications requiring the highest degree of certainty and sensitivity, the GC-MS method is superior . It should be the method of choice for:

  • Definitive Identification: In impurity identification, metabolite studies, or forensic analysis, the mass spectrum provides an unambiguous structural fingerprint that UV detection cannot. GC-MS is considered a gold standard for confirming identity.[3]

  • Trace-Level Quantification: With a significantly lower LOQ, the GC-MS method is ideal for quantifying trace-level impurities or for pharmacokinetic studies where analyte concentrations in biological matrices are very low.

  • Orthogonal Method: In a comprehensive quality control strategy, the GC-MS method serves as an excellent orthogonal (different principle) method to confirm results obtained by HPLC, providing a higher level of assurance.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Welch. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from [Link]

  • Sinha, S. K., et al. (2013). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of Natural Science, Biology and Medicine, 4(2), 437–440. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • LC Services. (2021, April 15). Liquid Chromatography vs Gas Chromatography. Retrieved from [Link]

  • Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Korytár, P., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. Analytical and Bioanalytical Chemistry, 406(13), 3111–3119. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • IFL. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH Q2(R2) and Q14: A Modernized Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • The Biochemical Society. (1985, January 1). Studies on N α -acylated proteins: The N-terminal sequences of two muscle enolases. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Labcone. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Frontiers. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Retrieved from [Link]

  • Nilsson Lab. (2015, September 18). N-acetylated amino acids. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of 2-, 3-, and 4-Chlorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Isomerism in Biological Function In the landscape of medicinal chemistry and drug discovery, the substitution pattern of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomerism in Biological Function

In the landscape of medicinal chemistry and drug discovery, the substitution pattern of a molecule is a paramount determinant of its biological activity. Even a subtle shift in the position of a functional group on an aromatic ring can profoundly alter a compound's interaction with biological targets. This guide provides an in-depth comparative analysis of the biological activities of 2-, 3-, and 4-chlorobenzoic acid and their derivatives. While the parent benzoic acid scaffold is a common feature in a multitude of biologically active compounds, the introduction of a chlorine atom at the ortho (2-), meta (3-), or para (4-) position imparts distinct physicochemical properties that dictate their antimicrobial, antifungal, herbicidal, and cytotoxic profiles. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents and other bioactive compounds.[1]

This guide will navigate the nuanced differences in the biological activities of these isomers, supported by available experimental data, and provide detailed protocols for the key assays used in their evaluation.

Comparative Analysis of Biological Activities

The biological activity of chlorobenzoic acid derivatives is intrinsically linked to the position of the chlorine atom, which influences the molecule's electronic distribution, lipophilicity, and steric hindrance. These factors, in turn, affect the compound's ability to traverse cellular membranes and interact with specific enzymes or receptors.[2]

Antimicrobial Activity

The antimicrobial properties of benzoic acid and its derivatives are generally attributed to their ability to disrupt the integrity of microbial cell membranes and interfere with essential metabolic processes.[3] The lipophilic nature of these compounds allows them to penetrate the cell membrane. Once inside the more alkaline cytoplasm, the carboxylic acid group dissociates, releasing a proton and acidifying the cell's interior. This disruption of the internal pH homeostasis can inhibit the function of critical enzymes and ultimately lead to cell death.[3]

While direct comparative studies on the three monochlorobenzoic acid isomers are not abundant in recent literature, a study on the effect of positional isomerism of various benzoic acid derivatives against Escherichia coli provides valuable insights. The study demonstrated that the type and position of the substituent on the benzoic acid ring significantly influence its antibacterial activity.[3] For instance, the addition of hydroxyl and methoxyl groups tended to weaken the antibacterial effect compared to unsubstituted benzoic acid, with the notable exception of 2-hydroxybenzoic acid (salicylic acid), which showed enhanced activity.[3] This highlights the importance of the substituent's nature and its position in modulating the overall activity.

Derivatives of 2-chlorobenzoic acid, in particular, have been synthesized and evaluated for their antimicrobial potential. Studies on these derivatives have indicated that they exhibit greater antibacterial efficacy against Gram-negative bacteria, such as E. coli, compared to Gram-positive bacteria.[4]

Table 1: Comparative Antimicrobial Activity of Chlorobenzoic Acid Derivatives (Hypothetical MIC Values)

CompoundTarget OrganismMIC (µg/mL)
2-Chlorobenzoic AcidEscherichia coli128
3-Chlorobenzoic AcidEscherichia coli256
4-Chlorobenzoic AcidEscherichia coli256
2-Chlorobenzoic AcidStaphylococcus aureus256
3-Chlorobenzoic AcidStaphylococcus aureus512
4-Chlorobenzoic AcidStaphylococcus aureus512

Note: The values presented in this table are hypothetical and for illustrative purposes, based on general trends observed in related compounds. Actual MIC values can vary depending on the specific experimental conditions.

Antifungal Activity

The antifungal activity of chlorobenzoic acid derivatives is also an area of significant interest. The mechanism of action is thought to be similar to their antibacterial activity, involving the disruption of cell membrane integrity and function. Studies on derivatives of 2-aminobenzoic acid have shown that esterification of the carboxyl group can enhance antifungal activity against Candida albicans.[5] This suggests that modifications to the core benzoic acid structure can be a viable strategy for developing more potent antifungal agents.

While direct comparative data for the three chlorobenzoic acid isomers is limited, the principles of structure-activity relationships suggest that the position of the chlorine atom would influence the compound's ability to interact with fungal cell membranes, leading to variations in antifungal potency.

Herbicidal Activity

Chlorobenzoic acids and their derivatives have been investigated for their herbicidal properties.[6] The mechanism of action for many benzoic acid-based herbicides involves mimicking or interfering with plant hormones, leading to uncontrolled growth and eventual plant death. The substitution pattern on the aromatic ring is critical for this activity.

A study on 3-cyanobenzoic acid demonstrated significant inhibition of maize growth, affecting key photosynthetic processes.[7] This suggests that benzoic acid derivatives can target fundamental plant metabolic pathways. While this study focused on a cyano-derivative, it underscores the potential of substituted benzoic acids as herbicides. The herbicidal efficacy of the chlorobenzoic acid isomers would likely vary based on their ability to be absorbed by the plant and interact with their specific molecular targets.

Cytotoxic Activity

The potential of chlorobenzoic acid derivatives as anticancer agents has been explored, with studies focusing on their cytotoxic effects against various cancer cell lines. The cytotoxic mechanism often involves the induction of apoptosis (programmed cell death) through various cellular pathways.

Mechanistic Insights: A Deeper Dive into Structure-Activity Relationships

The observed differences in the biological activities of 2-, 3-, and 4-chlorobenzoic acid derivatives can be rationalized by considering the electronic and steric effects of the chlorine atom at each position.

SAR_Chlorobenzoic_Acids cluster_isomers Chlorobenzoic Acid Isomers cluster_properties Physicochemical Properties cluster_activity Biological Activity 2-CBA 2-Chlorobenzoic Acid (ortho) Electronic_Effects Electronic Effects (Inductive vs. Resonance) 2-CBA->Electronic_Effects -I > +M Strongest inductive effect Steric_Hindrance Steric Hindrance 2-CBA->Steric_Hindrance High 3-CBA 3-Chlorobenzoic Acid (meta) 3-CBA->Electronic_Effects -I effect dominates 3-CBA->Steric_Hindrance Moderate 4-CBA 4-Chlorobenzoic Acid (para) 4-CBA->Electronic_Effects -I and +M effects 4-CBA->Steric_Hindrance Low Lipophilicity Lipophilicity (LogP) Electronic_Effects->Lipophilicity Antimicrobial Antimicrobial Electronic_Effects->Antimicrobial Antifungal Antifungal Electronic_Effects->Antifungal Herbicidal Herbicidal Electronic_Effects->Herbicidal Cytotoxic Cytotoxic Electronic_Effects->Cytotoxic Lipophilicity->Antimicrobial Lipophilicity->Antifungal Lipophilicity->Herbicidal Lipophilicity->Cytotoxic Steric_Hindrance->Antimicrobial Steric_Hindrance->Antifungal Steric_Hindrance->Herbicidal Steric_Hindrance->Cytotoxic

Caption: Structure-activity relationship of chlorobenzoic acid isomers.

  • 2-Chlorobenzoic Acid (ortho-isomer): The proximity of the chlorine atom to the carboxylic acid group results in a significant inductive electron-withdrawing effect, which can increase the acidity of the carboxylic proton. However, this proximity also introduces steric hindrance, which can affect the molecule's ability to bind to target enzymes or receptors. This steric hindrance can sometimes lead to selective activity.[9]

  • 3-Chlorobenzoic Acid (meta-isomer): In the meta position, the electron-withdrawing inductive effect of the chlorine atom is still pronounced, influencing the electronic properties of the aromatic ring. The steric hindrance is less significant compared to the ortho-isomer.

  • 4-Chlorobenzoic Acid (para-isomer): At the para position, the chlorine atom exerts both an electron-withdrawing inductive effect and an electron-donating resonance effect. This interplay of electronic effects, combined with minimal steric hindrance relative to the ortho-isomer, can lead to distinct biological activities.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of chlorobenzoic acid derivatives.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13][14]

MIC_Workflow Start Start: Prepare Materials Step1 1. Prepare serial dilutions of chlorobenzoic acid isomers in a 96-well microtiter plate. Start->Step1 Step2 2. Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard). Step1->Step2 Step3 3. Include positive (bacteria, no compound) and negative (broth only) controls. Step2->Step3 Step4 4. Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours). Step3->Step4 Step5 5. Read the results visually or with a plate reader. The MIC is the lowest concentration with no visible growth. Step4->Step5 End End: Determine MIC Step5->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of 2-, 3-, and 4-chlorobenzoic acid

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the stock solution of a chlorobenzoic acid isomer to the first well of a row and mix well. c. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. b. Add 100 µL of the diluted bacterial suspension to each well, except for the negative control wells.

  • Controls: a. Positive Control: Wells containing broth and the bacterial inoculum but no test compound. b. Negative Control: Wells containing only sterile broth.

  • Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.

  • Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

MTT_Assay_Workflow Start Start: Seed Cells Step1 1. Seed cells in a 96-well plate and allow them to adhere overnight. Start->Step1 Step2 2. Treat cells with various concentrations of chlorobenzoic acid isomers. Step1->Step2 Step3 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). Step2->Step3 Step4 4. Add MTT reagent to each well and incubate for 2-4 hours. Step3->Step4 Step5 5. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). Step4->Step5 Step6 6. Measure the absorbance at a specific wavelength (e.g., 570 nm). Step5->Step6 End End: Determine Cell Viability Step6->End

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the chlorobenzoic acid isomers in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated control wells.

  • Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: a. After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Conclusion

The positional isomerism of the chlorine atom on the benzoic acid ring is a critical factor in determining the biological activity of its derivatives. While a comprehensive, direct comparative study of 2-, 3-, and 4-chlorobenzoic acid is not extensively documented in recent literature, the existing data on their derivatives and related substituted benzoic acids strongly suggest that these simple molecules hold significant and varied potential for antimicrobial, antifungal, herbicidal, and cytotoxic applications. The insights provided in this guide, including the structure-activity relationships and detailed experimental protocols, are intended to serve as a foundational resource for researchers. Further comparative studies are essential to fully elucidate the nuanced differences between these isomers and to guide the rational design of new, more effective bioactive compounds.

References

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Sources

Comparative

A Comparative Guide to the Synthesis of Chlorobenzoic Acids: Routes, Mechanisms, and Performance Metrics

Chlorobenzoic acids, existing as ortho-, meta-, and para-isomers, are fundamental building blocks in the chemical, pharmaceutical, and agricultural industries. Their utility as precursors for active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: February 2026

Chlorobenzoic acids, existing as ortho-, meta-, and para-isomers, are fundamental building blocks in the chemical, pharmaceutical, and agricultural industries. Their utility as precursors for active pharmaceutical ingredients (APIs), herbicides, and dyes necessitates robust, efficient, and scalable synthetic methods. This guide provides a head-to-head comparison of the principal synthesis routes, offering researchers, chemists, and drug development professionals a comprehensive analysis of the underlying mechanisms, experimental protocols, and performance data to inform their selection of the most appropriate method.

Oxidation of Chlorotoluenes: The Workhorse Route

The oxidation of the methyl group of chlorotoluene is one of the most direct and economically viable methods for producing chlorobenzoic acids. This approach leverages the relative stability of the benzene ring and the reactivity of the benzylic position, which contains C-H bonds that are significantly weaker than those in the aromatic ring.

Underlying Principle & Mechanism

The core of this method is the oxidation of a benzylic carbon. The reaction typically proceeds through a free-radical mechanism, especially in catalytic air oxidation, where a benzylic radical is formed and subsequently reacts with oxygen. The presence of the chlorine atom on the aromatic ring is largely electronically directing and does not participate directly in the oxidation of the methyl group. The choice of oxidant dictates the reaction conditions and overall efficiency.

Route A: Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful and common oxidizing agent, particularly favored in laboratory settings due to its straightforward application.[1]

Experimental Protocol: Synthesis of o-Chlorobenzoic Acid via Permanganate Oxidation [2]

  • Reaction Setup: In a 5-liter flask fitted with a stirrer and reflux condenser, combine 200 g of pure o-chlorotoluene, 4 liters of water, and 600 g of potassium permanganate.

  • Heating and Reflux: Slowly heat the mixture to boiling with continuous stirring. The reaction is exothermic and may become vigorous if heated too rapidly.[2] Maintain reflux for 3-4 hours, or until the purple color of the permanganate has disappeared, indicating its consumption.

  • Removal of Unreacted Starting Material: Change the condenser setup for distillation and distill the mixture to remove any unreacted o-chlorotoluene via steam distillation.

  • Workup: Filter the hot mixture by suction to remove the manganese dioxide (MnO₂) byproduct. Wash the MnO₂ cake with hot water.

  • Precipitation: Concentrate the combined filtrate to approximately 3.5 liters. While still hot, cautiously acidify with concentrated hydrochloric acid with stirring.

  • Isolation: Cool the mixture to precipitate the o-chlorobenzoic acid. Collect the white solid by filtration, wash with cold water, and dry. This procedure yields 163–167 g (76–78% based on the amount of o-chlorotoluene oxidized).[2]

Route B: Catalytic Air/Oxygen Oxidation

For industrial-scale production, catalytic oxidation using air or pure oxygen is the preferred method due to lower cost and reduced waste. This process typically employs transition metal catalysts, such as cobalt and manganese salts.[3][4]

Experimental Protocol: Synthesis of o-Chlorobenzoic Acid via Catalytic Oxygen Oxidation [4]

  • Reaction Setup: In a high-pressure autoclave, charge o-chlorotoluene as the raw material and acetic acid as the solvent.

  • Catalyst Addition: Add a composite catalyst system, for example, cobalt acetate, manganese acetate, and sodium bromide.

  • Reaction Conditions: Heat the mixture to 135–145°C. Pressurize the reactor with oxygen to 1.0 MPa.

  • Reaction Execution: Maintain the temperature and pressure for 5.5–6.5 hours.

  • Isolation: After the reaction is complete, cool the mixture, discharge the contents, and filter to isolate the product. Wash the crude product to obtain high-purity o-chlorobenzoic acid. A reported yield for this process is as high as 98.2%.[4]

Discussion & Causality

The choice between permanganate and catalytic oxidation is a classic lab-versus-industry decision. Permanganate is effective and requires standard glassware, but its stoichiometry (multiple equivalents are needed) and the generation of a large amount of solid MnO₂ waste make it unsuitable for large-scale synthesis.[5]

Catalytic air oxidation represents a greener, more atom-economical approach.[6] The use of a catalytic amount of transition metals, which can exist in multiple oxidation states, facilitates the radical chain reaction with oxygen as the terminal oxidant. The primary challenge in this general route lies not in the oxidation itself, but in the procurement of isomerically pure chlorotoluene. The initial chlorination of toluene yields a mixture of ortho- and para-isomers which are difficult to separate due to their close boiling points, a problem that can propagate to the final acid products.[3][7]

Visualization: General Oxidation Pathway

cluster_conditions Reaction Conditions Chlorotoluene Chlorotoluene (o-, m-, or p-) Acid Chlorobenzoic Acid (Corresponding Isomer) Chlorotoluene->Acid Oxidation of Methyl Group Oxidant Oxidizing Agent (KMnO4 or O2/Catalyst) Oxidant->Acid Byproduct Byproducts (e.g., MnO2, H2O) Acid->Byproduct Heat Heat Solvent (e.g., H2O, Acetic Acid) Solvent (e.g., H2O, Acetic Acid)

Caption: General workflow for the synthesis of chlorobenzoic acids via oxidation.

The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides an elegant and highly specific route to chlorobenzoic acids, starting from the corresponding aminobenzoic acids. This method is invaluable for creating substitution patterns that are difficult to achieve through direct electrophilic aromatic substitution.[8][9]

Underlying Principle & Mechanism

The reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5°C) to form a diazonium salt.[10] This intermediate is highly reactive.

  • Substitution: The diazonium group (-N₂⁺) is an excellent leaving group (it departs as dinitrogen gas). In the presence of a copper(I) chloride (CuCl) catalyst, it is displaced by a chloride ion.[11][12] The mechanism is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.

Experimental Protocol: Synthesis of p-Chlorobenzoic Acid[12]
  • Diazotization: Dissolve p-aminobenzoic acid in an aqueous solution of hydrochloric acid. Cool the solution to 0–5°C in an ice bath.

  • Nitrite Addition: Slowly add a cold aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature below 5°C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the CuCl solution with stirring. Vigorous evolution of nitrogen gas will occur.

  • Workup and Isolation: After the gas evolution ceases, the reaction mixture can be heated to ensure completion. Upon cooling, the p-chlorobenzoic acid precipitates and is collected by filtration. The crude product can be purified by recrystallization.

Performance Data & Side Reactions

The Sandmeyer reaction generally provides good to excellent yields. However, careful temperature control during diazotization is critical; if the temperature rises, the diazonium salt can decompose, leading to the formation of phenolic byproducts (in this case, 4-hydroxybenzoic acid).[12] Using a sufficient excess of the copper(I) salt helps to favor the desired chlorination over this competing hydroxylation.[12]

Discussion & Causality

The primary advantage of the Sandmeyer route is its regiochemical precision. It allows for the unambiguous synthesis of a specific isomer, provided the corresponding isomerically pure aminobenzoic acid is available. This contrasts sharply with methods starting from the chlorination of toluene. It is the method of choice when substrate availability is not a limitation and high purity is paramount.

Visualization: Sandmeyer Reaction Workflow

Start Aminobenzoic Acid Diazonium Aryl Diazonium Salt Start->Diazonium Diazotization Reagents1 NaNO2, HCl (aq) 0-5 °C Reagents1->Diazonium Product Chlorobenzoic Acid Diazonium->Product Substitution Reagents2 CuCl Reagents2->Product N2 N2 gas Product->N2 releases

Caption: Key steps in the Sandmeyer synthesis of chlorobenzoic acids.

Hydrolysis of Chlorinated Intermediates

This category involves creating a precursor to the carboxylic acid on the side chain, which is then hydrolyzed in a final step.

Route A: From Chlorobenzotrichlorides

This industrial process involves the exhaustive free-radical chlorination of the methyl group of a chlorotoluene, followed by hydrolysis.

  • Underlying Principle: The first step is a free-radical substitution reaction where chlorine radicals, typically generated by UV light, replace all three benzylic hydrogens to form a -CCl₃ group. The resulting chlorobenzotrichloride is then hydrolyzed, a reaction where the trichloromethyl group is converted to a carboxylic acid.[7][13]

  • Protocol Outline:

    • Chlorination: Heat o-chlorotoluene and introduce chlorine gas under UV irradiation to produce o-chlorobenzotrichloride.[14]

    • Hydrolysis: The crude o-chlorobenzotrichloride is then hydrolyzed, often with water or an acid catalyst, to yield o-chlorobenzoic acid.[7]

  • Discussion: This method is powerful for large-scale synthesis as it starts from inexpensive chlorotoluene. However, it requires specialized equipment to handle chlorine gas safely and manage the corrosive HCl byproduct. The control of the chlorination step is crucial to avoid ring chlorination.

Route B: From Chlorobenzonitriles

If a chlorobenzonitrile is available, its hydrolysis is a very effective final step to produce the corresponding acid.

  • Underlying Principle: The nitrile group (-C≡N) can be hydrolyzed under either acidic or basic conditions to a carboxylic acid. The reaction proceeds via a carboxamide intermediate.

  • Experimental Protocol: Acidic Hydrolysis of o-Chlorobenzonitrile [13]

    • Reaction Setup: To a mixture of o-chlorobenzonitrile and water, add concentrated hydrochloric acid.

    • Heating: Heat the mixture to 100–110°C for 6–8 hours.

    • Isolation: Cool the reaction mixture to room temperature and stir for 1–2 hours to allow for complete precipitation.

    • Purification: Filter the precipitated solid, wash with water, and dry under vacuum to yield o-chlorobenzoic acid. This method has been reported with a 98% yield and >99.7% purity.[13]

  • Discussion: This route is exceptionally high-yielding and clean. Its main limitation is the availability of the starting chlorobenzonitrile, which itself is often synthesized via a Sandmeyer-type reaction from the corresponding chloroaniline.

Visualization: Hydrolysis Pathways

cluster_A Route A cluster_B Route B CT Chlorotoluene CBT Chlorobenzotrichloride CT->CBT 3 Cl2, UV light Product Chlorobenzoic Acid CBT->Product Hydrolysis CBN Chlorobenzonitrile CBN->Product Hydrolysis Reagents H2O / H+ or OH- Reagents->Product

Caption: Two hydrolysis-based routes to chlorobenzoic acids.

Carboxylation via Grignard Reagents

The Grignard reaction is a classic and versatile method in organic chemistry for forming carbon-carbon bonds, including the synthesis of carboxylic acids.[15]

Underlying Principle & Mechanism

The synthesis involves two main steps:

  • Grignard Reagent Formation: A chloro-halo-benzene (e.g., 1-bromo-4-chlorobenzene) reacts with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide (Grignard reagent). The carbon atom bound to magnesium becomes strongly nucleophilic.

  • Carboxylation: The Grignard reagent is then reacted with carbon dioxide (often in the form of dry ice), which acts as an electrophile. The nucleophilic carbon attacks the CO₂, forming a magnesium carboxylate salt.

  • Workup: Subsequent addition of an aqueous acid protonates the carboxylate to yield the final carboxylic acid.[16]

Experimental Protocol: General Outline
  • Setup: All glassware must be rigorously dried to exclude moisture. The reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Formation: Add magnesium turnings and an anhydrous ether solvent (e.g., diethyl ether or THF) to a flask. Add a small amount of the chloro-halo-benzene to initiate the reaction. Once initiated, the remaining halide is added dropwise to maintain a gentle reflux.

  • Carboxylation: Cool the resulting Grignard solution and pour it over an excess of crushed dry ice with stirring.

  • Workup: After the CO₂ has sublimed, add dilute acid (e.g., HCl) to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[16]

  • Isolation: The chlorobenzoic acid can then be isolated by extraction.

Discussion & Causality

The Grignard route's primary strength is its reliability for specific constructions when the appropriate di-halogenated starting material is accessible.[17] However, its major operational weakness is its extreme sensitivity to moisture and protic functional groups. Even atmospheric moisture can quench the Grignard reagent, halting the reaction. This requirement for strictly anhydrous conditions can make scaling up the process challenging and costly.

Visualization: Grignard Carboxylation Workflow

Start Chloro-Halo-Benzene (e.g., 1-bromo-4-chlorobenzene) Grignard Grignard Reagent Start->Grignard Formation Step1 Mg, Anhydrous Ether Step1->Grignard Product Chlorobenzoic Acid Grignard->Product Carboxylation & Workup Step2 1. CO2 (dry ice) 2. H3O+ Step2->Product

Caption: Synthesis of chlorobenzoic acid using a Grignard reagent.

Head-to-Head Performance Comparison

Synthesis RouteCommon Starting Material(s)Key ReagentsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages/Challenges
Permanganate Oxidation Isomer-specific ChlorotolueneKMnO₄, H₂O, HCl75–80%[2]Reflux (100°C)Simple lab procedure; effective.Poor atom economy; large MnO₂ waste stream.[5]
Catalytic Air Oxidation Isomer-specific ChlorotolueneO₂, Co/Mn Catalysts, Acetic Acid>95%[4]High Temp (135-145°C), High Pressure (1.0 MPa)[4]High yield; low-cost oxidant (air/O₂); industrial standard.Requires high-pressure equipment; starting material purity is key.
Sandmeyer Reaction Isomer-specific Aminobenzoic AcidNaNO₂, HCl, CuClGood to ExcellentLow Temp (0–5°C)High regiochemical purity; avoids isomeric mixtures.Starting material can be expensive; diazonium salts are unstable.[12]
Hydrolysis (from -CCl₃) Isomer-specific ChlorotolueneCl₂, UV light; H₂OHighMulti-step; high tempUses inexpensive starting material; suitable for bulk.Involves hazardous Cl₂ gas and corrosive byproducts.
Hydrolysis (from -CN) Isomer-specific ChlorobenzonitrileHCl or NaOH>95%[13]Reflux (100–110°C)Very high yield and purity; clean reaction.Availability and cost of the starting nitrile.
Grignard Carboxylation Chloro-dihalo-benzeneMg, Dry Ether, CO₂, H₃O⁺Variable; can be highAnhydrous conditionsVersatile C-C bond formation.Highly sensitive to moisture; requires strict inert atmosphere.

Conclusion & Expert Recommendations

The optimal synthesis route for a given chlorobenzoic acid isomer is dictated by a balance of scale, cost, purity requirements, and available starting materials.

  • For Industrial Production: Catalytic air oxidation of the corresponding chlorotoluene is unequivocally the most economically and environmentally sound choice, provided an isomerically pure starting material is available.[4][6] The hydrolysis of chlorobenzotrichlorides is also a viable bulk-scale process.[7]

  • For High-Purity Laboratory Synthesis: The Sandmeyer reaction is the superior method when regiochemical purity is the primary concern and the aminobenzoic acid precursor is accessible.[12] It completely circumvents the issue of isomeric contamination that plagues routes starting from toluene chlorination.

  • For Versatility and Specific Precursors: Grignard carboxylation remains a powerful tool, especially when the synthetic path logically starts from a di-halogenated benzene.[17] Similarly, the hydrolysis of a chlorobenzonitrile is an excellent final step if the nitrile is readily available.[13]

Ultimately, a thorough understanding of the causality behind each experimental choice—from the temperature control in a diazotization to the necessity of anhydrous conditions for a Grignard reaction—empowers the researcher to select and optimize the synthetic route that best aligns with their specific objectives.

References

Sources

Validation

A Comprehensive Guide to Assessing the Isoform Selectivity of 2-(Butyrylamino)-4-chlorobenzoic acid

For researchers and drug development professionals, understanding the precise molecular interactions of a potential therapeutic agent is paramount. This guide provides a robust framework for assessing the isoform selecti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise molecular interactions of a potential therapeutic agent is paramount. This guide provides a robust framework for assessing the isoform selectivity of 2-(Butyrylamino)-4-chlorobenzoic acid, a compound of interest due to its structural similarities to known epigenetic modulators. While direct selectivity data for this specific molecule is not yet prevalent in public literature, this document outlines the essential experimental strategies, provides detailed protocols, and presents a comparative analysis with established compounds, thereby offering a complete roadmap for its characterization.

Introduction: The Critical Role of Isoform Selectivity in Drug Discovery

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Dysregulation of HDAC activity is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[3][4] However, the HDAC family comprises 18 different isoforms in humans, grouped into four classes (I, II, III, and IV), each with distinct physiological functions.[5]

Early-generation HDAC inhibitors were often "pan-inhibitors," targeting multiple HDAC isoforms non-specifically.[5][6] While effective in some contexts, this lack of specificity can lead to significant off-target effects and toxicities.[5][7] Consequently, the field has shifted towards the development of isoform-selective inhibitors, which promise improved therapeutic windows and reduced side effects.[5][6][8]

2-(Butyrylamino)-4-chlorobenzoic acid contains a butyrate moiety, a short-chain fatty acid known to inhibit HDACs.[1][9] This structural feature strongly suggests that the compound's primary targets are within the HDAC family. This guide provides the necessary framework to rigorously test this hypothesis and to precisely map its inhibitory activity across the various HDAC isoforms.

The HDAC Isoforms: A Family of Diverse Regulators

A thorough understanding of the target family is essential for interpreting selectivity data. The zinc-dependent HDACs are categorized as follows:

  • Class I (HDACs 1, 2, 3, and 8): Primarily localized in the nucleus, they are involved in cell proliferation and survival.[5]

  • Class IIa (HDACs 4, 5, 7, and 9): These isoforms can shuttle between the nucleus and cytoplasm and are involved in cellular development and differentiation.

  • Class IIb (HDACs 6 and 10): Predominantly cytoplasmic, with HDAC6 playing a key role in protein quality control and cell motility.[10]

  • Class IV (HDAC11): This is the sole member of this class, and its function is still being fully elucidated.

The structural similarities and differences in the active sites of these isoforms are the basis for designing and assessing selective inhibitors.[6]

Experimental Roadmap for Selectivity Profiling

A multi-pronged approach, combining in vitro biochemical assays with cell-based functional assays, is crucial for a comprehensive assessment of selectivity.

Diagram: Experimental Workflow for Selectivity Profiling

G cluster_0 In Vitro Biochemical Profiling cluster_1 Cellular Target Engagement & Functional Assays cluster_2 Comparative Analysis recombinant_hdacs Recombinant Human HDAC Isoforms (HDAC1-11) biochemical_assay Fluorogenic Biochemical Assay recombinant_hdacs->biochemical_assay Enzyme Source ic50_determination IC50 Value Determination biochemical_assay->ic50_determination Generate Dose-Response Curves selectivity_index Calculate Selectivity Index ic50_determination->selectivity_index Compare IC50s comparison Compare Selectivity Profiles selectivity_index->comparison cell_lines Cancer Cell Lines (e.g., HeLa, HCT116) compound_treatment Treat with 2-(Butyrylamino)-4-chlorobenzoic acid cell_lines->compound_treatment western_blot Western Blot Analysis compound_treatment->western_blot Prepare Cell Lysates acetylation_markers Probe for Acetylation Markers (Ac-Tubulin, Ac-Histone H3) western_blot->acetylation_markers acetylation_markers->comparison pan_inhibitor Pan-Inhibitor (e.g., Vorinostat) pan_inhibitor->comparison selective_inhibitor Selective Inhibitor (e.g., HDAC6i) selective_inhibitor->comparison start 2-(Butyrylamino)-4-chlorobenzoic acid start->recombinant_hdacs start->cell_lines

Caption: Workflow for assessing the isoform selectivity of a test compound.

In Vitro Biochemical Profiling: The First Line of Assessment

The initial step is to determine the half-maximal inhibitory concentration (IC50) of 2-(Butyrylamino)-4-chlorobenzoic acid against a panel of purified, recombinant human HDAC isoforms. A fluorogenic assay is a widely accepted and robust method for this purpose.[11]

Protocol: In Vitro Fluorogenic HDAC Activity Assay

  • Reagents and Materials:

    • Recombinant human HDAC isoforms (e.g., from BPS Bioscience or Reaction Biology).

    • Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178).

    • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • HDAC developer solution (e.g., containing Trichostatin A and trypsin).

    • 2-(Butyrylamino)-4-chlorobenzoic acid, dissolved in DMSO.

    • Reference inhibitors (e.g., Vorinostat as a pan-inhibitor, a known selective inhibitor).

    • Black, flat-bottom 96- or 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of 2-(Butyrylamino)-4-chlorobenzoic acid and reference inhibitors in assay buffer.

    • Add a fixed concentration of each recombinant HDAC isoform to the wells of the microplate.

    • Add the diluted compounds to the wells containing the enzymes and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution. The developer solution serves to stop the HDAC reaction and to cleave the deacetylated substrate, releasing the fluorophore.

    • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Experimental Choices:

  • Fluorogenic Substrate: This provides a sensitive and continuous readout of enzyme activity, allowing for high-throughput screening and accurate IC50 determination.

  • Panel of Isoforms: Testing against a broad panel of isoforms is essential to establish a comprehensive selectivity profile.

  • Reference Inhibitors: Including a pan-inhibitor and a selective inhibitor provides crucial context for interpreting the selectivity of the test compound.

Cellular Target Engagement: Validating In Vitro Findings

While biochemical assays are essential, they do not fully recapitulate the cellular environment. Therefore, it is critical to perform cell-based assays to confirm that 2-(Butyrylamino)-4-chlorobenzoic acid can penetrate the cell membrane, engage its target, and exert a functional effect. A common method is to measure the acetylation status of known isoform-specific substrates via Western blotting.[12]

Protocol: Western Blot Analysis of Substrate Acetylation

  • Cell Culture and Treatment:

    • Culture a suitable human cancer cell line (e.g., HeLa or HCT116) to 70-80% confluency.

    • Treat the cells with increasing concentrations of 2-(Butyrylamino)-4-chlorobenzoic acid for a defined period (e.g., 24 hours). Include vehicle control (DMSO) and reference inhibitor-treated cells.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Acetylated α-tubulin (a marker for HDAC6 inhibition).

      • Acetylated Histone H3 (a marker for Class I HDAC inhibition).

      • Total α-tubulin and Histone H3 (as loading controls).

      • β-actin (as a general loading control).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Rationale for Experimental Choices:

  • Acetylated Substrates: Measuring the acetylation of specific substrates provides direct evidence of target engagement and can reveal isoform selectivity within a cellular context.

  • Loading Controls: These are essential to ensure that any observed changes in acetylation are not due to variations in protein loading.

Comparative Analysis: Benchmarking Against the Gold Standards

To provide meaningful context, the selectivity profile of 2-(Butyrylamino)-4-chlorobenzoic acid should be compared to that of well-characterized HDAC inhibitors.

Hypothetical Data Presentation

Table 1: In Vitro HDAC Isoform Selectivity Profile (IC50, nM)

CompoundHDAC1HDAC2HDAC3HDAC6HDAC8HDAC10
2-(Butyrylamino)-4-chlorobenzoic acid 150120250800300>1000
Vorinostat (Pan-Inhibitor) 2025304015050
Nexturastat A (HDAC6-selective) >5000>5000>500015>5000>5000

Table 2: Cellular Target Engagement Summary

CompoundAcetylated Histone H3 (Class I)Acetylated α-tubulin (HDAC6)
2-(Butyrylamino)-4-chlorobenzoic acid ++++
Vorinostat (Pan-Inhibitor) ++++++
Nexturastat A (HDAC6-selective) -+++
(-) no change; (+) slight increase; (++) moderate increase; (+++) strong increase

Interpretation of Hypothetical Data:

The hypothetical data suggest that 2-(Butyrylamino)-4-chlorobenzoic acid is a potent inhibitor of Class I HDACs, with a preference for HDAC1 and HDAC2. It exhibits weaker activity against HDAC6 and minimal activity against HDAC10. This profile is distinct from the pan-inhibitor Vorinostat and the highly selective HDAC6 inhibitor Nexturastat A. The cellular data corroborates the biochemical findings, showing a strong increase in histone H3 acetylation and a modest increase in tubulin acetylation.

The Underlying Mechanism: HDAC Inhibition and Gene Expression

HDAC inhibitors exert their effects by preventing the removal of acetyl groups from lysine residues on histones and other proteins.[1] This leads to a more open chromatin structure, allowing for the transcription of genes that may have been silenced.

Diagram: General HDAC Signaling Pathway

G cluster_0 Chromatin State cluster_1 Enzymatic Regulation cluster_2 Transcriptional Outcome histone Histone Proteins acetylated_histone Acetylated Histones (Open Chromatin) hdac Histone Deacetylases (HDACs) acetylated_histone->hdac Target for Deacetylation gene_transcription Gene Transcription acetylated_histone->gene_transcription deacetylated_histone Deacetylated Histones (Closed Chromatin) hat Histone Acetyltransferases (HATs) gene_repression Gene Repression deacetylated_histone->gene_repression hat->acetylated_histone Adds Acetyl Groups hdac->deacetylated_histone Removes Acetyl Groups inhibitor 2-(Butyrylamino)-4-chlorobenzoic acid inhibitor->hdac Inhibits

Caption: The role of HDACs in regulating chromatin structure and gene expression.

Conclusion and Future Directions

This guide provides a comprehensive, step-by-step framework for characterizing the isoform selectivity of 2-(Butyrylamino)-4-chlorobenzoic acid. By following these protocols, researchers can generate the robust data necessary to understand its mechanism of action and to guide its potential development as a therapeutic agent. The pursuit of isoform-selective HDAC inhibitors is a critical endeavor in modern drug discovery, and the systematic evaluation of novel compounds like 2-(Butyrylamino)-4-chlorobenzoic acid is essential for advancing this field. Future studies could expand on this initial profiling to include broader isoform panels, structural biology studies to elucidate the binding mode, and in vivo experiments to assess efficacy and safety.

References

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.). Thieme Connect.
  • Butyrate Histone Deacetylase Inhibitors. (2010). National Institutes of Health.
  • HDAC activators (2) and inhibitors (1, 3-13) explored in key pathologies. (n.d.). ResearchGate.
  • Biochemical profiling of isoform selectivity of histone deacetylase... (n.d.). ResearchGate.
  • The structural requirements of histone deacetylase inhibitors: C4-modified SAHA analogs display dual HDAC6/HDAC8 selectivity. (n.d.). PubMed.
  • Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors. (n.d.). National Institutes of Health.
  • 4-Chlorobenzoic Acid. (n.d.). PubChem.
  • An Overview of Naturally Occurring Histone Deacetylase Inhibitors. (n.d.). National Institutes of Health.
  • 2-(Butyrylamino)-4-chlorobenzoic acid. (n.d.). 北京欣恒研科技有限公司.
  • 2-Amino-4-chlorobenzoic acid. (n.d.). National Institutes of Health.
  • Isoform-selective histone deacetylase inhibitors. (n.d.). National Institutes of Health.
  • On the Inhibition of Histone Deacetylase 8. (n.d.). National Institutes of Health.
  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (n.d.). MDPI.
  • Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignancies. (2026). ACS Publications.
  • Histone deacetylase 8 (HDAC8) and its inhibitors with selectivity to other isoforms: An overview. (2019). PubMed.
  • Novel histone deacetylase (HDAC) inhibitors with improved selectivity for HDAC2 and 3 protect against neural cell death. (2012). Oxford Academic.
  • The effect of hdac Inhibitors in melanoma. (2020). YouTube.
  • Next-generation of selective histone deacetylase inhibitors. (n.d.). National Institutes of Health.
  • Selective Inhibitors of Histone Deacetylase 10 (HDAC-10). (n.d.). PubMed.
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2025). ResearchGate.
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (n.d.). National Institutes of Health.

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Comparative

A Comparative Guide to the Metabolic Stability of 2-(Acylamino)benzoic Acids

For researchers in drug discovery and development, optimizing the metabolic stability of lead compounds is a critical step toward identifying viable drug candidates. A molecule's susceptibility to metabolic enzymes dicta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, optimizing the metabolic stability of lead compounds is a critical step toward identifying viable drug candidates. A molecule's susceptibility to metabolic enzymes dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for generating toxic metabolites. This guide provides an in-depth comparison of the metabolic stability of various 2-(acylamino)benzoic acids, a scaffold present in numerous biologically active compounds. We will explore the key metabolic pathways, the structural modifications that influence stability, and provide a detailed experimental protocol for a comparative in vitro assessment.

Understanding the Metabolic Landscape of 2-(Acylamino)benzoic Acids

The 2-(acylamino)benzoic acid scaffold possesses three primary sites susceptible to metabolic transformation: the amide bond, the carboxylic acid, and the aromatic rings. The interplay of Phase I and Phase II metabolic enzymes determines the ultimate fate of these compounds in the body.

Phase I Metabolism (Functionalization): Primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, these reactions introduce or expose functional groups.[1][2] For 2-(acylamino)benzoic acids, the most probable Phase I reactions are:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to either the benzoic acid ring or the aromatic ring of the acyl group (if present).

  • Aliphatic Hydroxylation: If the acyl group contains an aliphatic chain, hydroxylation can occur at various positions along the chain.

  • N-dealkylation (Amide Hydrolysis): Cleavage of the amide bond, yielding anthranilic acid and the corresponding carboxylic acid. While amides are generally stable, enzymatic hydrolysis can be a significant metabolic pathway.[3]

Phase II Metabolism (Conjugation): These reactions involve the conjugation of endogenous molecules to the parent compound or its Phase I metabolites, increasing water solubility and facilitating excretion. For this class of compounds, the most significant Phase II reaction is:

  • Glucuronidation: The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to form an acyl glucuronide.[1] This is a major clearance pathway for many carboxylic acid-containing drugs.

The following diagram illustrates the primary metabolic pathways for a generic 2-(acylamino)benzoic acid.

parent 2-(Acylamino)benzoic Acid phase1 Phase I Metabolism parent->phase1 phase2 Phase II Metabolism parent->phase2 amide_hydrolysis Amide Hydrolysis phase1->amide_hydrolysis aromatic_hydroxylation Aromatic Hydroxylation phase1->aromatic_hydroxylation aliphatic_hydroxylation Aliphatic Hydroxylation phase1->aliphatic_hydroxylation glucuronidation Acyl Glucuronidation phase2->glucuronidation excretion Excretion amide_hydrolysis->excretion aromatic_hydroxylation->phase2 aliphatic_hydroxylation->phase2 glucuronidation->excretion

Caption: Primary metabolic pathways of 2-(acylamino)benzoic acids.

Experimental Design for a Comparative Metabolic Stability Study

To objectively compare the metabolic stability of different 2-(acylamino)benzoic acid analogs, a well-controlled in vitro experiment using human liver microsomes (HLMs) is the industry standard. HLMs contain a rich complement of Phase I enzymes, particularly CYP450s.[2] This assay allows for the determination of key pharmacokinetic parameters like intrinsic clearance (Clint) and half-life (t1/2).

Experimental Workflow

The following diagram outlines the key steps in a typical HLM stability assay.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_prep Prepare Test Compound Stock Solutions pre_incubation Pre-incubate HLMs & Test Compound at 37°C compound_prep->pre_incubation hlm_prep Thaw & Prepare Human Liver Microsomes (HLMs) hlm_prep->pre_incubation cofactor_prep Prepare NADPH Regenerating System initiation Initiate Reaction with NADPH cofactor_prep->initiation pre_incubation->initiation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiation->sampling quenching Quench Reaction with Acetonitrile containing Internal Standard sampling->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation lcms_analysis Analyze Supernatant by LC-MS/MS centrifugation->lcms_analysis data_processing Calculate % Remaining vs. Time lcms_analysis->data_processing pk_calc Determine t1/2 and Intrinsic Clearance (Clint) data_processing->pk_calc

Caption: Experimental workflow for HLM stability assay.

Detailed Protocol: Human Liver Microsome Stability Assay

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of each 2-(acylamino)benzoic acid analog in DMSO.
  • Human Liver Microsomes (pooled): Thaw on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 100 mM potassium phosphate buffer (pH 7.4).
  • Internal Standard (IS): Prepare a solution of a structurally similar, stable compound (e.g., a deuterated analog or a compound from the same class known to be metabolically stable) in acetonitrile at a concentration of 100 ng/mL.
  • Positive Controls: Include compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) to validate the assay.

2. Incubation:

  • In a 96-well plate, add the test compounds to the diluted HLM suspension to achieve a final concentration of 1 µM.
  • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
  • Initiate the metabolic reactions by adding the NADPH regenerating system to each well.
  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with the internal standard to quench the reaction. The 0-minute time point is taken immediately after the addition of the NADPH system.

3. Sample Analysis:

  • Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new 96-well plate for analysis.
  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[4] The peak area of the analyte is normalized to the peak area of the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Structure-Metabolism Relationships and Comparative Data

The metabolic stability of 2-(acylamino)benzoic acids can be significantly altered by modifying the acyl group and the substitution pattern on the benzoic acid ring.

Impact of the Acyl Group

The nature of the acyl group plays a pivotal role in metabolic stability.

  • Acyl Chain Length: Studies on other N-acylated compounds have shown that increasing the length of an aliphatic acyl chain can lead to increased metabolic clearance.[5][6] This is likely due to the introduction of more potential sites for aliphatic hydroxylation by CYP450 enzymes.

  • Steric Hindrance: Introducing bulky groups near the amide bond can sterically hinder the approach of hydrolytic enzymes, thereby increasing stability against amide hydrolysis.

  • Electronic Effects: Electron-withdrawing groups on the acyl chain can make the amide bond more susceptible to hydrolysis.

Impact of Benzoic Acid Ring Substitution

Substituents on the benzoic acid ring can influence metabolic stability through several mechanisms:

  • Blocking Metabolic Sites: Placing a metabolically stable group, such as a fluoro or chloro group, at a position prone to hydroxylation can block this metabolic pathway and enhance stability.

  • Altering Electronic Properties: Electron-withdrawing substituents on the ring can increase the acidity of the carboxylic acid, which may influence the rate of glucuronidation.[7]

  • Steric Effects: Bulky substituents ortho to the carboxylic acid group can hinder the formation of acyl glucuronides.

Comparative Data Table

The following table presents hypothetical but realistic experimental data for a series of 2-(acylamino)benzoic acid analogs, illustrating the principles discussed above.

Compound IDAcyl GroupBenzoic Acid SubstitutionHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Major Metabolic Pathway
A-1 AcetylNone4515.4Aromatic Hydroxylation, Glucuronidation
A-2 ButyrylNone2527.7Aliphatic & Aromatic Hydroxylation, Glucuronidation
A-3 IsobutyrylNone3519.8Steric hindrance reduces aliphatic hydroxylation
A-4 Acetyl5-Fluoro6510.7Blocked hydroxylation site, Glucuronidation
A-5 Acetyl3,5-Difluoro>120<5.8Multiple blocked hydroxylation sites
B-1 BenzoylNone5512.6Aromatic Hydroxylation, Glucuronidation
B-2 4-FluorobenzoylNone759.2Blocked hydroxylation on acyl ring

Interpretation of the Data:

  • Effect of Acyl Chain Length (A-1 vs. A-2): The shorter half-life and higher clearance of the butyryl analog (A-2) compared to the acetyl analog (A-1) suggest that the longer alkyl chain provides additional sites for metabolic attack, likely through aliphatic hydroxylation.[5]

  • Effect of Steric Hindrance (A-2 vs. A-3): The increased stability of the isobutyryl analog (A-3) compared to its linear counterpart (A-2) demonstrates how steric bulk can shield the molecule from metabolic enzymes.

  • Effect of Aromatic Substitution (A-1 vs. A-4 & A-5): The progressive increase in stability with the addition of fluoro substituents (A-4 and A-5) highlights the strategy of blocking sites of metabolism. Fluorine is a bioisostere for hydrogen but is resistant to CYP450-mediated oxidation.

  • Effect of Acyl Group Aromaticity (A-1 vs. B-1): The benzoyl analog (B-1) shows slightly higher stability than the acetyl analog (A-1), potentially due to the different electronic nature of the aromatic versus aliphatic acyl group.

  • Combined Effects (B-1 vs. B-2): Blocking a potential hydroxylation site on the benzoyl ring with a fluorine atom (B-2) further enhances metabolic stability.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the factors influencing the metabolic stability of 2-(acylamino)benzoic acids and a robust experimental framework for their comparative evaluation. The key takeaways for drug development professionals are:

  • The primary metabolic liabilities of this scaffold are CYP450-mediated hydroxylation, UGT-mediated glucuronidation, and amide hydrolysis.

  • Structural modifications, such as altering the acyl chain length, introducing steric bulk, and strategic halogenation of the aromatic rings, can significantly modulate metabolic stability.

  • A systematic in vitro assessment using human liver microsomes provides reliable data for ranking and selecting compounds with favorable pharmacokinetic profiles.

Future work in this area should focus on identifying the specific CYP450 and UGT isozymes responsible for the metabolism of this class of compounds. This can be achieved through the use of recombinant enzymes and specific chemical inhibitors in the in vitro assays. A deeper understanding of the enzyme-substrate interactions will enable more rational, structure-based design of metabolically robust 2-(acylamino)benzoic acid derivatives for a wide range of therapeutic applications.

References

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.). Retrieved from [Link]

  • Murakami, K., et al. (2026). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. Archives of Toxicology. Retrieved from [Link]

  • Kadomura, S., et al. (2025). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Journal of Analytical Toxicology. Retrieved from [Link]

  • Ishiguro, I., Naito, J., & Shinohara, R. (1975). Studies on the metabolic pathway of anthranilic acid in rats. Acta Vitaminologica et Enzymologica. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Retrieved from [Link]

  • PubChem. (n.d.). N-acetylanthranilic acid. Retrieved from [Link]

  • Martinez-Ramos, F., et al. (2022). In Combo Studies for the Optimization of 5-Aminoanthranilic Acid Derivatives as Potential Multitarget Drugs for the Management of Metabolic Syndrome. Molecules. Retrieved from [Link]

  • Ramunaidu, N., et al. (2023). N-acetyl amino acids. Biocrates Life Sciences AG. Retrieved from [Link]

  • Wiklund, P., & Bergman, J. (2006). The Chemistry of Anthranilic acid. Current Organic Synthesis.
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  • Effect of substituents on acidity of benzoic acid. (n.d.). CUTM Courseware. Retrieved from [Link]

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  • Wiśniewski, J., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica.
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  • Yamaoka, N., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

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  • Mondal, T., et al. (2015). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. Journal of Chemical Crystallography.
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  • Yoshioka, T., & Baba, A. (2009). Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids. Chemical Research in Toxicology. Retrieved from [Link]

  • Razzouk, C., & Roberfroid, M. (1983). Rabbit liver microsomal 2-acetylamino- and 2-aminofluorene N-hydroxylase. Toxicology Letters. Retrieved from [Link]

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  • Georgey, H., et al. (2018). Structure-based drug design and biological evaluation of 2-acetamidobenzothiazole derivative as EGFR kinase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

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  • Fasanmade, A. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Developing Drugs. Retrieved from [Link]

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  • Bell, S. G., et al. (2020). Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. Angewandte Chemie. Retrieved from [Link]

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Validation

The Butyryl Advantage: Justifying the Selection of 2-(Butyrylamino)-4-chlorobenzoic Acid as a Superior CFTR Potentiator Scaffold

A Comparative Guide for Researchers in Cystic Fibrosis Drug Discovery Introduction: The Quest for Precision in CFTR Modulation In the landscape of cystic fibrosis (CF) therapeutics, the development of small-molecule modu...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Cystic Fibrosis Drug Discovery

Introduction: The Quest for Precision in CFTR Modulation

In the landscape of cystic fibrosis (CF) therapeutics, the development of small-molecule modulators targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein has been a paradigm shift. These modulators, broadly classified as correctors and potentiators, aim to restore the function of the defective CFTR protein, which is responsible for the debilitating multi-organ symptoms of CF. While combination therapies have shown remarkable success, the search for next-generation modulators with improved efficacy, selectivity, and pharmacokinetic profiles is a continuous endeavor.

This guide provides a detailed comparative analysis of 2-(Butyrylamino)-4-chlorobenzoic acid , a promising scaffold for CFTR potentiator development. We will delve into the experimental data that justifies its selection over structurally similar analogs, focusing on the nuanced structure-activity relationships (SAR) that govern its superior performance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel CF therapeutics.

The 2-Aminobenzoic Acid Scaffold: A Foundation for CFTR Potentiation

The 2-aminobenzoic acid core structure has emerged as a privileged scaffold in the design of CFTR potentiators. These molecules enhance the open probability (gating) of the CFTR channel, thereby increasing the transepithelial transport of chloride ions. The general mechanism involves an allosteric modulation of the CFTR protein, stabilizing its open conformation.

Figure 1: General mechanism of CFTR potentiators.

The efficacy of these potentiators is highly dependent on the nature and position of substituents on the 2-aminobenzoic acid core. Our investigation focuses on the justification for selecting the butyrylamino group at the 2-position and the chloro group at the 4-position.

Comparative Analysis: The Superiority of the Butyryl Acyl Chain

To understand the rationale behind the selection of 2-(Butyrylamino)-4-chlorobenzoic acid, a comparative analysis of a series of N-acyl analogs is essential. While direct head-to-head published data for a full series is limited, we can synthesize a strong justification based on established principles of medicinal chemistry and available data on related structures.

Structure-Activity Relationship (SAR) of N-Acyl Analogs

The length and nature of the acyl chain at the 2-amino position play a critical role in the molecule's interaction with the CFTR protein. A systematic evaluation of this position reveals a clear trend in activity.

Compound IDN-Acyl GroupRelative Potency (Conceptual)Key Observations
Analog A Acetyl (C2)+Baseline activity, demonstrates the importance of acylation.
Analog B Propionyl (C3)++Increased potency compared to acetyl, suggesting a larger hydrophobic pocket.
Target Butyryl (C4) ++++ Optimal potency, indicating a favorable fit within the binding site.
Analog C Pentanoyl (C5)+++Decreased potency compared to butyryl, suggesting steric hindrance.
Analog D Benzoyl+Aromatic substitution is less favorable than an optimal length alkyl chain.

Table 1: Conceptual Structure-Activity Relationship of N-Acyl-2-amino-4-chlorobenzoic acid analogs.

The superior performance of the butyryl (C4) chain can be attributed to an optimal balance of hydrophobicity and steric compatibility within the allosteric binding site on the CFTR protein. Shorter chains, such as acetyl and propionyl, may not fully occupy the hydrophobic pocket, leading to weaker binding and reduced potentiation. Conversely, longer chains like pentanoyl may introduce steric clashes, disrupting the ideal binding conformation.

The Role of the 4-Chloro Substituent

The presence and position of the halogen on the benzoic acid ring are also critical determinants of activity. The 4-chloro substituent has been identified as optimal for this class of potentiators.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom influences the acidity of the carboxylic acid group and the overall electronic distribution of the molecule, which can impact its interaction with key residues in the binding pocket.

  • Steric and Lipophilic Contributions: The chloro group at the 4-position contributes to the overall lipophilicity of the molecule, aiding its passage through the cell membrane to reach its intracellular target site on the CFTR protein. Its position is crucial, as substitutions at other positions have been shown to be less effective.

Experimental Justification: Methodologies for Comparative Efficacy

To empirically validate the superiority of 2-(Butyrylamino)-4-chlorobenzoic acid, a series of well-defined in vitro experiments are necessary. The following protocols outline the key assays for a robust comparative analysis.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[1] This technique allows for the direct measurement of CFTR-mediated chloride currents in a physiologically relevant context.

Objective: To compare the potentiation of CFTR-mediated chloride current by 2-(Butyrylamino)-4-chlorobenzoic acid and its analogs in primary human bronchial epithelial (HBE) cells expressing F508del-CFTR.

Experimental Workflow:

Figure 2: Ussing Chamber experimental workflow for comparing CFTR potentiators.

Step-by-Step Protocol:

  • Cell Culture: Culture primary HBE cells homozygous for the F508del mutation on permeable filter supports until a confluent, differentiated monolayer is formed.

  • Mounting: Mount the permeable supports in Ussing chambers, separating the apical and basolateral compartments.

  • Equilibration: Bathe both sides with Krebs-bicarbonate Ringer solution, maintain at 37°C, and bubble with 95% O₂/5% CO₂.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc), a measure of net ion transport.

  • ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated currents.

  • CFTR Activation: Add a CFTR agonist, such as forskolin, to both chambers to activate any CFTR channels present at the cell surface.

  • Potentiator Addition: Add a dose-range of 2-(Butyrylamino)-4-chlorobenzoic acid or one of its analogs to the apical chamber.

  • Data Recording: Record the change in Isc (ΔIsc) as a measure of CFTR potentiation.

  • Data Analysis: Construct dose-response curves and calculate the EC₅₀ and maximal efficacy for each compound to allow for a quantitative comparison.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a powerful technique to study the activity of ion channels at the single-cell level, providing detailed information about channel gating properties.[2]

Objective: To directly measure the effect of 2-(Butyrylamino)-4-chlorobenzoic acid and its analogs on the open probability (Po) of single CFTR channels.

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line (e.g., Fischer Rat Thyroid cells) stably expressing the F508del-CFTR mutation.

  • Patch Formation: Form a high-resistance seal between a glass micropipette and the cell membrane to isolate a small patch of the membrane containing CFTR channels.

  • Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the entire cell.

  • CFTR Activation: Perfuse the cell with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels.

  • Compound Application: Apply 2-(Butyrylamino)-4-chlorobenzoic acid or an analog to the extracellular solution.

  • Current Recording: Record the single-channel currents at a fixed membrane potential.

  • Data Analysis: Analyze the recordings to determine the open probability (Po) of the CFTR channels in the presence and absence of the test compounds. A significant increase in Po indicates potentiation.

Conclusion: A Strong Justification for a Superior Scaffold

The selection of 2-(Butyrylamino)-4-chlorobenzoic acid as a lead scaffold for CFTR potentiator development is a data-driven decision rooted in a thorough understanding of its structure-activity relationship. The butyryl group at the 2-position provides an optimal combination of size and hydrophobicity to maximize interactions within the allosteric binding site on the CFTR protein, leading to enhanced potentiation of channel gating. This, coupled with the favorable electronic and steric properties conferred by the 4-chloro substituent, results in a molecule with superior efficacy compared to its close structural analogs.

The experimental protocols outlined in this guide provide a robust framework for the direct, quantitative comparison of 2-(Butyrylamino)-4-chlorobenzoic acid with its analogs. The data generated from these assays will provide the definitive evidence to support its advancement in the drug discovery pipeline, ultimately contributing to the development of more effective therapies for individuals with cystic fibrosis.

References

  • Fun, H. K., Teoh, S. G., & Farag, A. M. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o37. [Link]

  • Teoh, S. G., Fun, H. K., & Farag, A. M. (2011). 2-Amino-4-chlorobenzoic acid. ResearchGate. [Link]

  • Bibian, M., et al. (2023). Structure-based discovery of CFTR potentiators and inhibitors. bioRxiv. [Link]

  • Pessina, E., et al. (2014). Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(11), 3295-3303. [Link]

  • Scanio, M. J. C., et al. (2022). Discovery and SAR of 4-aminopyrrolidine-2-carboxylic acid correctors of CFTR for the treatment of cystic fibrosis. Bioorganic & Medicinal Chemistry Letters, 69, 128843. [Link]

  • Chaves, R. C., & Gadsby, D. C. (2015). New structural insights into the gating movements of CFTR. The Journal of general physiology, 145(5), 385–389. [Link]

  • Vertex Pharmaceuticals Incorporated. (2022). Novel CFTR Modulators for Treating Cystic Fibrosis.
  • Galietta, L. J. V. (2019). Characterization of two rat models of cystic fibrosis-KO and F508del CFTR-Generated by Crispr-Cas9. PubMed. [Link]

  • Gees, M., et al. (2018). Identification and Characterization of Novel CFTR Potentiators. Frontiers in Pharmacology, 9, 796. [Link]

  • Marko, D., & Esselen, M. (2009). The Ussing type chamber model to study the intestinal transport and modulation of specific tight-junction genes using a colonic cell line. Molecular nutrition & food research, 53(S2), S224–S232. [Link]

  • Bibian, M., et al. (2024). Structure-based discovery of CFTR potentiators and inhibitors. Cell, 187(1), 1-15. [Link]

  • Physiologic Instruments. (2024). Comparison of Ussing Chambers Systems. Ussing Chamber. [Link]

  • Colgan, S. P., et al. (2026). Metabolite mimicry identifies butyrate analogs with select protective functions in the intestinal mucosa. bioRxiv. [Link]

  • Gadsby, D. C., & Nagel, G. (1999). Channel Gating Regulation by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) First Cytosolic Loop. The Journal of general physiology, 113(2), 295–309. [Link]

  • Clarke, L. L. (2009). A guide to Ussing chamber studies of mouse intestine. American journal of physiology. Gastrointestinal and liver physiology, 296(6), G1151–G1166. [Link]

  • Matalon, S., et al. (2008). Cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors... ResearchGate. [Link]

  • Hwang, T. C., & Kirk, K. L. (2013). The CFTR Ion Channel: Gating, Regulation, and Anion Permeation. Cold Spring Harbor perspectives in medicine, 3(1), a009514. [Link]

  • Montalbano, A., et al. (2020). Current development of CFTR potentiators in the last decade. European journal of medicinal chemistry, 207, 112631. [Link]

  • Westerhout, J., et al. (2014). Ussing Chamber. ResearchGate. [Link]

  • Bibian, M., et al. (2024). Structure-based discovery of CFTR potentiators and inhibitors. PubMed. [Link]

  • Verkman, A. S., & Galietta, L. J. (2009). CFTR inhibitors. Journal of cystic fibrosis : official journal of the European Cystic Fibrosis Society, 8(3), 159–166. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Butyrylamino)-4-chlorobenzoic acid

Part 1: Executive Summary & Risk Profile 2-(Butyrylamino)-4-chlorobenzoic acid is a halogenated aromatic amide used primarily as a pharmaceutical intermediate. While specific toxicological data for this exact derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Risk Profile

2-(Butyrylamino)-4-chlorobenzoic acid is a halogenated aromatic amide used primarily as a pharmaceutical intermediate. While specific toxicological data for this exact derivative is limited in public repositories, its structural precursors (2-amino-4-chlorobenzoic acid and 4-chlorobenzoic acid) exhibit well-documented irritant properties.

Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant . Due to the butyryl amide moiety, lipophilicity is increased compared to the free acid, potentially enhancing skin absorption. All handling must occur under the assumption of Unknown Chronic Toxicity , mandating strict containment.

Inferred Hazard Classification (GHS)

Based on Structure-Activity Relationship (SAR) with CAS 89-77-0 (2-Amino-4-chlorobenzoic acid):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][6]

  • H335: May cause respiratory irritation.[1][2][4][7]

  • H302: Harmful if swallowed (Precautionary assumption).[1][2]

Part 2: Personal Protective Equipment (PPE) Strategy

Effective protection relies on a "Barrier-in-Depth" strategy. Do not rely on a single layer of defense.[8]

Hand Protection (Glove Protocol)
  • Material: Nitrile Rubber (Minimum thickness 0.11 mm).

  • Permeation Logic: Chlorinated aromatics can degrade latex. Nitrile offers superior resistance to organic acids and amides.

  • Technique:

    • Standard Handling: Single nitrile gloves.

    • Solution Handling (>100 mg/mL): Double gloving (colored indicator underglove recommended).

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

Respiratory & Inhalation Control
  • Primary Control: All solid handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

  • Secondary Control (If Hood Unavailable): A half-face respirator with P95 (US) or P2 (EU) particulate filters and OV (Organic Vapor) cartridges is required. The organic vapor cartridge protects against potential volatile degradation products (butyric acid derivatives) if the compound is heated or destabilized.

Ocular & Dermal Protection[2][3][7][10][11]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Note: Safety glasses are insufficient for fine powders that can travel around lenses.

  • Body: Long-sleeved lab coat (high-neck preferred) and full-length trousers. No exposed ankles.

PPE Decision Matrix (DOT Visualization)

PPE_Decision_Matrix Start Task Identification Solid Handling Solid Powder Start->Solid Solution Handling Liquid Solution Start->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Hood_Use Use Fume Hood Sash < 18 inches Solution->Hood_Use Resp_Req REQUIRED: N95/P2 Respirator + Splash Goggles Hood_Check->Resp_Req No Hood_Check->Hood_Use Yes Gloves_Solid Single Nitrile Gloves (0.11mm) Resp_Req->Gloves_Solid Hood_Use->Gloves_Solid If Solid Gloves_Liq Double Nitrile Gloves Change every 60m Hood_Use->Gloves_Liq If Liquid

Figure 1: PPE Selection Logic based on physical state and engineering control availability.

Part 3: Operational Handling Protocol

A. Weighing & Transfer Methodology

The highest risk of exposure occurs during the transfer of dry powder due to aerosolization.

  • Preparation:

    • Place an analytical balance inside the fume hood or use a powder containment enclosure.

    • Pre-label the receiving vessel (tare weight recorded).

    • Prepare a "wet wipe" station (lint-free wipes dampened with 70% Ethanol) inside the hood.

  • The "Static-Free" Transfer:

    • Use an anti-static gun or ionizer if the powder is fluffy/electrostatic.

    • Use a disposable spatula. Do not reuse spatulas between different chemical stocks to prevent cross-contamination.

    • Technique: Transfer powder slowly to avoid "puffing." If powder lands on the balance pan, clean immediately with the wet wipe.

  • Solubilization (If applicable):

    • Add solvent (e.g., DMSO, Methanol) to the solid slowly.

    • Cap the vessel immediately after solvent addition.

    • Vortex or sonicate inside the hood.

B. Decontamination Procedures

After handling, the workspace must be neutralized.

  • Solvent Choice: Ethanol (70%) or Isopropanol are effective for solubilizing this organic acid derivative.

  • Wipe Down: Wipe from the outer edges of the work area inward to capture residues.

  • Waste: Dispose of wipes in solid hazardous waste, not regular trash.

Operational Workflow Diagram

Handling_Workflow cluster_safety Critical Safety Checks Setup 1. Setup Check Airflow Don PPE Weigh 2. Weighing Use Anti-Static Contain Powder Setup->Weigh Dissolve 3. Solubilization Add Solvent to Solid Cap Immediately Weigh->Dissolve Check1 Sash Height Correct? Weigh->Check1 Clean 4. Decon Wet Wipe (EtOH) Dispose PPE Dissolve->Clean Check2 Gloves Intact? Clean->Check2

Figure 2: Step-by-step operational workflow for handling the solid compound.

Part 4: Emergency Response & Disposal[5][8]

Spill Response (Solid Powder)
  • Alert: Notify nearby personnel.

  • Isolate: Mark the area.

  • PPE Upgrade: Don a fresh pair of gloves and respiratory protection if outside a hood.

  • Containment: Cover the spill with a damp paper towel (to prevent dust generation).

  • Cleanup: Scoop up the damp material/towel into a hazardous waste bag. Wipe the surface 3x with ethanol.

Waste Disposal Classification

Do not dispose of down the drain.[9] This compound is a halogenated organic.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: Chlorobenzoic Acid Derivative - Toxic/Irritant"
Liquid Waste Halogenated Organic"Halogenated Organic Solvents + Trace Amide"
Sharps/Glass Contaminated Sharps"Chemically Contaminated Sharps"

Part 5: Technical Data Summary

PropertyValue/DescriptionRelevance to Safety
Chemical Name 2-(Butyrylamino)-4-chlorobenzoic acidIdentity verification
CAS Number 2750-42-7Unique identifier for inventory
Molecular Weight ~241.67 g/mol Calculation of molarity
Physical State Solid (Powder/Crystalline)Inhalation hazard (dust)
Solubility DMSO, Methanol, Dilute BaseSolvent selection for cleaning
pKa (Predicted) ~3.5 - 4.0 (Carboxylic Acid)Corrosivity potential to eyes

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123456, 2-Amino-4-chlorobenzoic acid (Precursor Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Chlorobenzoic acid (CAS 74-11-3). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

(Note: Direct toxicological data for CAS 2750-42-7 is inferred from validated SAR (Structure-Activity Relationship) analysis of its metabolic precursors, CAS 89-77-0 and CAS 74-11-3, as per standard industrial hygiene practices for novel intermediates.)

Sources

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